Phortress free base
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4OS/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDOEFHQLNGBQQ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)[C@H](CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741241-36-1 | |
| Record name | Phortress free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741241361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHORTRESS FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF59KJ79DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phortress (NSC 710305) Free Base: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress (NSC 710305), a water-soluble lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is a novel antitumor agent with a unique mechanism of action that sets it apart from conventional chemotherapeutics. Its selective activity against a range of human cancers, particularly breast, ovarian, and renal carcinomas, has made it a subject of significant preclinical and early clinical investigation. This technical guide provides a comprehensive overview of the core mechanism of action of Phortress free base, detailing the molecular pathways, experimental validation, and key quantitative data.
Core Mechanism of Action: A Multi-Step Activation Cascade
The antitumor efficacy of Phortress is not inherent to the parent molecule but is realized through a multi-step bioactivation process that culminates in targeted DNA damage within cancer cells. This process is contingent on the specific molecular machinery present in sensitive tumor types.
Prodrug Conversion
Following administration, the prodrug Phortress undergoes enzymatic conversion in the plasma to its active metabolite, 5F 203. This conversion is a critical first step, releasing the pharmacologically active benzothiazole derivative.
Aryl Hydrocarbon Receptor (AhR) Binding and Nuclear Translocation
The active metabolite, 5F 203, is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor resident in the cytoplasm.[1][2][3] Upon binding of 5F 203, the AhR complex undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus.[1][3]
CYP1A1 Gene Induction
Within the nucleus, the 5F 203-AhR complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes, most notably Cytochrome P450 1A1 (CYP1A1). This binding event potently induces the transcription and subsequent translation of the CYP1A1 enzyme.
Metabolic Activation and DNA Adduct Formation
The induced CYP1A1 enzyme then metabolizes 5F 203 into a highly reactive electrophilic species. This reactive intermediate covalently binds to DNA, forming bulky DNA adducts. The formation of these adducts is the ultimate cytotoxic event.
Cell Cycle Arrest and Apoptosis
The presence of extensive DNA adducts triggers cellular DNA damage response pathways, leading to cell cycle arrest and the initiation of apoptosis (programmed cell death). This selective induction of cell death in cancer cells that can efficiently perform this bioactivation cascade is the basis of Phortress's antitumor activity.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize key quantitative data related to the preclinical and clinical evaluation of Phortress.
Table 1: In Vitro Cytotoxicity of Phortress (GI50 Values)
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast | Sensitive (exact value not consistently reported) |
| T47D | Breast | Sensitive |
| IGROV-1 | Ovarian | Sensitive |
| OVCAR-5 | Ovarian | Sensitive |
| TK-10 | Renal | Sensitive |
| HT29 | Colorectal | Relatively Resistant |
| SW480 | Colorectal | Potent activity in clonogenic survival assays |
| SW620 | Colorectal | Potent activity in clonogenic survival assays |
Note: GI50 is the concentration of the drug that inhibits cell growth by 50%. Sensitivity can vary depending on the specific assay and conditions used.
Table 2: Preclinical Toxicology of Phortress
| Species | Maximum Tolerated Dose (MTD) | Route of Administration | Key Toxicities Observed at Higher Doses |
| Mouse | 10 mg/kg | Intravenous | Decreased lung and kidney to body weight ratios, elevated serum alkaline phosphatase, hepatic histopathological disturbances |
| Rat | Not explicitly stated, but generally less sensitive than mice | Intravenous | Transient CYP1A1 induction in liver and lungs |
Table 3: Phase 1 Clinical Trial (PH1/090) Information
| Parameter | Details |
| Patient Population | 50 patients with advanced cancers (including bowel, lung, esophageal, and stomach) |
| Initial Dosing Regimen | Intravenous injections on 2 days every 4 weeks |
| Revised Dosing Regimen | 1 intravenous injection every 3 weeks |
| Pharmacokinetics | Phortress and 5F 203 were detectable in the blood for a few hours post-dose, but not on subsequent days. The level of 5F 203 was lower than expected. |
| Pharmacodynamics | Evidence of DNA damage was observed, but with high inter-patient variability. |
| Side Effects | Changes in lung and liver function, soreness at the injection site, nausea, and vomiting. |
| Outcome | The maximum tolerated dose was not determined, and there are no current plans for further clinical development of Phortress as a cancer treatment. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of Phortress's mechanism of action are outlined below. These are generalized protocols and may be adapted for specific experimental needs.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay is used to assess the effect of Phortress on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow Diagram
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, IGROV-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Phortress in complete culture medium. Remove the existing medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against drug concentration to determine the GI₅₀ value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with Phortress, providing a measure of long-term cytotoxicity.
Protocol:
-
Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with varying concentrations of Phortress for a defined period (e.g., 24 hours). Alternatively, treat cells in suspension before plating.
-
Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 1-3 weeks, allowing colonies to form.
-
Colony Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a solution such as methanol:acetic acid (3:1). Stain the colonies with a 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. Plot the surviving fraction against the drug concentration.
Human Tumor Xenograft Mouse Model
This in vivo model is used to evaluate the antitumor efficacy of Phortress in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million MCF-7 cells) into the flank of each mouse. For estrogen-dependent cell lines like MCF-7, an estrogen pellet may need to be implanted.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions regularly with calipers.
-
Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer Phortress intravenously at a predetermined dose and schedule (e.g., 10 mg/kg on days 1 and 8). The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the antitumor efficacy of Phortress.
DNA Adduct Detection (32P-Postlabeling)
This highly sensitive method is used to detect and quantify the formation of Phortress-derived DNA adducts.
Protocol:
-
DNA Isolation: Isolate high-purity DNA from cells or tissues treated with Phortress or 5F 203.
-
DNA Digestion: Enzymatically digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging and quantify the amount of radioactivity to determine the level of DNA adducts.
Logical Relationship in Drug Development
The development of Phortress followed a logical progression from identifying a lead compound to optimizing its properties for clinical evaluation.
Conclusion
Phortress represents a rationally designed antitumor agent with a highly specific and novel mechanism of action. Its reliance on a bioactivation pathway involving the Aryl Hydrocarbon Receptor and CYP1A1 provides a basis for its selective cytotoxicity in sensitive cancer cells. While early clinical trials did not lead to its further development as a cancer therapeutic, the in-depth understanding of its mechanism of action provides valuable insights for the future design of targeted prodrugs and cancer therapies. The data and protocols summarized in this guide offer a comprehensive resource for researchers and drug development professionals interested in this unique class of compounds.
References
An In-Depth Technical Guide to the Discovery and Development of NSC 710305 (Phortress)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 710305, also known as Phortress, is a novel anticancer agent that has undergone preclinical and early clinical evaluation. It is a water-soluble lysylamide prodrug of the potent antitumor compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). The unique mechanism of action of NSC 710305, which is reliant on metabolic activation in sensitive cancer cells, distinguishes it from traditional cytotoxic agents. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of NSC 710305, with a focus on the technical details of the key experiments that have defined our understanding of this compound.
Discovery and Rationale
The development of NSC 710305 originated from the discovery of the antitumor properties of the 2-(4-aminophenyl)benzothiazole series of compounds. The lead compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), demonstrated potent and selective activity against a panel of human cancer cell lines. Further structure-activity relationship studies led to the synthesis of the fluorinated analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which exhibited enhanced potency.
However, the poor aqueous solubility of 5F 203 presented a significant challenge for clinical development. To overcome this, a prodrug strategy was employed, resulting in the synthesis of the L-lysylamide derivative, NSC 710305 (Phortress). This modification conferred excellent water solubility while ensuring rapid conversion to the active parent compound, 5F 203, in vivo.
Mechanism of Action: A Tale of Selective Bioactivation
The antitumor activity of NSC 710305 is critically dependent on its metabolic activation within cancer cells, a process that underpins its selectivity. The core of this mechanism is the Aryl hydrocarbon Receptor (AhR) signaling pathway.
AhR-Mediated Upregulation of CYP1A1
Upon entering a sensitive cancer cell, the active form, 5F 203, acts as a high-affinity ligand for the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor resident in the cytoplasm. Binding of 5F 203 to AhR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.
Inside the nucleus, the AhR complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. A key target gene is CYP1A1, which encodes the cytochrome P450 1A1 enzyme. This binding event initiates the transcription of the CYP1A1 gene, leading to a significant upregulation of CYP1A1 protein levels in the cancer cell.
CYP1A1-Mediated Bioactivation and DNA Adduct Formation
The newly synthesized CYP1A1 enzyme then metabolizes 5F 203. This bioactivation process is thought to generate reactive electrophilic species, likely nitrenium ions, which are highly reactive and can covalently bind to nucleophilic sites on cellular macromolecules, most critically, DNA. The formation of these bulky DNA adducts disrupts DNA replication and transcription, leading to cell cycle arrest and ultimately, apoptosis.
The selectivity of NSC 710305 is therefore a direct consequence of this mechanism. Cancer cells that have a functional AhR signaling pathway and are capable of upregulating CYP1A1 in response to 5F 203 are sensitive to the drug's cytotoxic effects. Conversely, cells lacking a functional AhR or the ability to induce CYP1A1 are resistant.
Preclinical Data
The preclinical development of NSC 710305 involved extensive in vitro and in vivo studies to characterize its anticancer activity and elucidate its mechanism of action.
In Vitro Studies
The cytotoxic activity of NSC 710305 and its active metabolite, 5F 203, has been evaluated against a wide range of human cancer cell lines. A clear correlation was observed between sensitivity to the compounds and the ability of the cells to express CYP1A1.
| Cell Line | Cancer Type | IC50 (µM) for 5F 203 | CYP1A1 Inducibility |
| MCF-7 | Breast | 0.01 - 0.1 | High |
| T-47D | Breast | 0.01 - 0.1 | High |
| MDA-MB-231 | Breast | > 10 | Low/None |
| A498 | Renal | ~0.1 | High |
| OVCAR-3 | Ovarian | ~0.1 | High |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of 5F 203 (typically from 10⁻¹⁰ to 10⁻⁵ M) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
Incubation: The plates were incubated for a further 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, was calculated from the dose-response curves.
Treatment of sensitive cells with 5F 203 has been shown to induce apoptosis. This has been demonstrated through various methods, including Annexin V staining and analysis of DNA fragmentation.
Experimental Protocol: Annexin V-FITC Apoptosis Assay
-
Cell Treatment: MCF-7 cells were treated with 1 µM 5F 203 for 48 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.
-
Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were identified as early apoptotic cells, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.
The formation of DNA adducts is a key event in the mechanism of action of NSC 710305. The presence of these adducts has been confirmed using techniques such as ³²P-postlabeling. Furthermore, the downstream consequences of this DNA damage, such as single-strand breaks, have been detected using the comet assay.
Experimental Protocol: ³²P-Postlabeling for DNA Adducts
-
DNA Isolation: DNA was isolated from MCF-7 cells treated with 1 µM 5F 203 for 24 hours.
-
DNA Digestion: The DNA was enzymatically digested to deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: Adducts were enriched using nuclease P1 digestion.
-
³²P-Labeling: The adducted nucleotides were radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatography: The ³²P-labeled adducts were separated by multidirectional thin-layer chromatography.
-
Detection and Quantification: Adduct spots were visualized by autoradiography and quantified by scintillation counting.
In Vivo Studies
The antitumor efficacy of NSC 710305 has been demonstrated in several preclinical in vivo models, primarily using human tumor xenografts in immunocompromised mice.
| Animal Model | Tumor Type | Treatment Regimen | Outcome |
| Nude Mice | MCF-7 Breast Cancer Xenograft | 20 mg/kg, i.p., daily for 5 days | Significant tumor growth inhibition |
| Nude Mice | OVCAR-3 Ovarian Cancer Xenograft | 20 mg/kg, i.p., daily for 5 days | Tumor regression |
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, were used.
-
Tumor Implantation: 1 x 10⁷ MCF-7 cells were suspended in Matrigel and injected subcutaneously into the flank of each mouse. For estrogen-dependent tumors like MCF-7, a 17β-estradiol pellet was implanted subcutaneously.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice were randomized into control and treatment groups. The treatment group received intraperitoneal (i.p.) injections of NSC 710305 at a specified dose and schedule. The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.
-
Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare the tumor volumes between the control and treatment groups.
Early Clinical Development
Based on its promising preclinical activity and novel mechanism of action, NSC 710305 (Phortress) entered a Phase I clinical trial (PH1/090) under the sponsorship of Cancer Research UK.
The primary objectives of this trial were to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of Phortress in patients with advanced solid tumors. A summary of the trial results indicated that a definitive MTD was not established.[1] The trial enrolled 50 patients with various advanced cancers.[1] While the cancer remained stable in 14 of the 42 evaluable patients, it continued to grow in 28.[1] The trial was stopped early following a review by the funding body, and at present, there are no ongoing clinical trials for Phortress.[1]
Conclusion and Future Perspectives
NSC 710305 (Phortress) represents a fascinating example of a prodrug designed to exploit a specific molecular vulnerability in cancer cells – the AhR signaling pathway. Its selective bioactivation in CYP1A1-inducing tumors offered the promise of a targeted therapy with a potentially favorable therapeutic window. The extensive preclinical studies clearly elucidated its unique mechanism of action and demonstrated significant antitumor efficacy in relevant models.
While the early clinical development of Phortress did not lead to its advancement into later-phase trials, the knowledge gained from its discovery and development remains valuable. The challenges encountered in the clinical setting highlight the complexities of translating a novel mechanism of action from preclinical models to human patients. Future research in this area could focus on identifying predictive biomarkers to select patients most likely to respond to AhR-targeted therapies and on optimizing dosing schedules to maximize efficacy and minimize toxicity. The story of NSC 710305 serves as an important case study for drug development professionals in the ongoing quest for innovative and selective cancer therapies.
References
An In-depth Technical Guide on the Preclinical Research of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride (Phortress)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride, also known as Phortress (NSC 710305), is a water-soluble prodrug of the potent and selective antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786). This technical guide provides a comprehensive overview of the preclinical research on Phortress, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The compound elicits its anticancer effects through a unique mechanism involving selective metabolic activation in sensitive cancer cells. This document is intended to serve as a resource for researchers in oncology and drug development, providing the necessary technical details to understand and potentially expand upon the existing body of research.
Core Concepts and Mechanism of Action
Phortress is a novel experimental antitumor agent that demonstrates potent and selective activity against a range of human-derived carcinomas, including those of the breast, ovaries, and kidneys.[1] Its mechanism is distinct from conventional chemotherapeutic agents and is predicated on its bioactivation within susceptible tumor cells.[1]
The active compound, 5F 203, is a planar and hydrophobic molecule that acts as a high-affinity ligand for the cytosolic Aryl Hydrocarbon Receptor (AhR).[2] Upon binding, the 5F 203-AhR complex translocates to the nucleus. Inside the nucleus, this complex dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter region of the Cytochrome P450 1A1 (CYP1A1) gene, leading to a significant induction of CYP1A1 transcription and subsequent protein expression.[2]
The induced CYP1A1 enzyme metabolizes 5F 203 into a reactive electrophilic species.[1] This bioactivated intermediate readily forms covalent adducts with DNA, leading to significant DNA damage, including single-strand breaks and DNA-protein cross-links. The accumulation of DNA adducts triggers cell cycle arrest, primarily in the G1 and S phases, and ultimately induces apoptosis in the cancer cells. This entire process is highly selective, as only cells sensitive to the compound are capable of this metabolic activation, while resistant cells do not exhibit CYP1A1 induction and are thus spared from the cytotoxic effects.
Signaling Pathway of Phortress Action
Preclinical Data
In Vitro Cytotoxicity
The cytotoxic activity of 5F 203, the active form of Phortress, has been evaluated against a panel of human cancer cell lines. The data reveals a high degree of selectivity, with potent inhibition of sensitive cell lines and significantly lower activity against resistant lines.
| Cell Line | Cancer Type | Sensitivity | GI50 (Growth Inhibition 50%) | Citation(s) |
| MCF-7 | Breast | Sensitive | 121 nM (48h exposure) | |
| MCF-7 | Breast | Sensitive | ~0.01 µM (Clonogenic assay) | |
| T47D | Breast | Sensitive | < 5 nM | |
| HT29 | Colorectal | Sensitive | ~0.01 µM (Clonogenic assay) | |
| SW620 | Colorectal | Moderately Sensitive | ~0.1 µM (Clonogenic assay) | |
| SW480 | Colorectal | Moderately Sensitive | ~0.5 µM (Clonogenic assay) | |
| AHR100 | Breast (AhR deficient) | Resistant | > 100 µM | |
| MDA-MB-435 | Breast | Resistant | > 50 µM | |
| HUVEC | Endothelial (Normal) | Resistant | No effect | |
| MRCV | Fibroblast (Normal) | Resistant | No effect |
In Vivo Efficacy in Xenograft Models
Phortress has demonstrated significant antitumor activity in preclinical xenograft models of human cancers. The in vivo efficacy correlates with the sensitivity observed in vitro and the induction of CYP1A1 in the tumor tissue.
| Xenograft Model | Cancer Type | Treatment Regimen | Outcome | Citation(s) |
| Human Breast Carcinoma | Breast | Not specified | Significant activity in 7 out of 9 models. | |
| Human Breast Carcinoma | Breast | Not specified | Superior activity to doxorubicin in one model. | |
| MCF-7 | Breast | 20 mg/kg, i.p., for 24 hours | Significant antitumor activity observed. | |
| MCF-7 | Breast | 5 mg/kg, for 4 consecutive days | Significant tumor growth inhibition. | |
| MDA-MB-435 | Breast | 5 mg/kg, for 4 consecutive days | No significant tumor growth inhibition. |
Note: Specific tumor growth inhibition percentages and detailed pharmacokinetic parameters (Cmax, Tmax, half-life) for Phortress in preclinical models are not consistently reported in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Phortress and its active metabolite, 5F 203.
CYP1A1 Activity (EROD Assay)
The Ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method to quantify the enzymatic activity of CYP1A1.
Workflow for EROD Assay
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7) in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of 5F 203 or a vehicle control (e.g., DMSO) for a predetermined induction period (e.g., 24, 48, or 72 hours).
-
EROD Assay:
-
After the induction period, wash the cells twice with warm phosphate-buffered saline (PBS).
-
Prepare a reaction mixture containing 7-ethoxyresorufin in a suitable buffer.
-
Add the reaction mixture to each well.
-
Initiate the enzymatic reaction by adding NADPH to a final concentration of 0.1-1 mM.
-
Immediately begin kinetic measurement of resorufin fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of resorufin.
-
After the kinetic reading, lyse the cells and determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay).
-
Normalize the rate of resorufin formation to the total protein concentration to determine the specific CYP1A1 activity (e.g., in pmol/min/mg protein).
-
DNA Adduct Detection (32P-Postlabeling Assay)
The 32P-postlabeling assay is an ultrasensitive method for the detection of DNA adducts.
Workflow for 32P-Postlabeling Assay
Protocol:
-
DNA Isolation: Isolate high-quality genomic DNA from cells treated with 5F 203 and from vehicle-treated control cells.
-
DNA Digestion: Digest the DNA (typically 5-10 µg) to deoxynucleoside 3'-monophosphates by incubating with micrococcal nuclease and calf spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by butanol extraction or by using nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducted ones.
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides by incubating with [γ-32P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from excess [γ-32P]ATP and other components. This is commonly done using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which can be converted to adducts per 107-1010 nucleotides.
Cell Cycle Analysis
Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).
Protocol:
-
Cell Treatment and Harvesting: Treat cells (e.g., MCF-7) with 5F 203 or vehicle control for the desired time. Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size. Measure the tumor dimensions (length and width) regularly (e.g., twice a week) with calipers and calculate the tumor volume (e.g., using the formula: (width2 x length)/2).
-
Treatment: Once tumors reach a specified average volume, randomize the mice into treatment and control groups. Administer Phortress (e.g., 20 mg/kg intraperitoneally) and a vehicle control according to the desired schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for CYP1A1 expression or DNA adduct analysis.
Conclusion
The preclinical data for 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride (Phortress) strongly support its novel mechanism of action, which relies on tumor-selective metabolic activation. Its potent in vitro cytotoxicity against sensitive cancer cell lines and significant in vivo efficacy in xenograft models highlight its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate biology of this compound and to explore its therapeutic applications. Future research could focus on identifying biomarkers of sensitivity, understanding mechanisms of resistance, and exploring combination therapies to enhance its antitumor activity.
References
Phortress: A CYP1A1-Activated Prodrug - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phortress, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is an experimental anti-cancer agent that exhibits a unique mechanism of action centered on its selective activation within tumor cells. This activation is contingent upon the expression and activity of Cytochrome P450 1A1 (CYP1A1), an enzyme often found to be inducible in various cancer types, including those of the breast, ovary, and kidney.[1][2] This technical guide provides an in-depth overview of the core principles underlying Phortress as a CYP1A1-activated prodrug, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the critical pathways and workflows.
Mechanism of Action: From Inert Prodrug to Active Cytotoxin
The antitumor activity of Phortress is not inherent to the parent molecule but is unlocked through a multi-step intracellular process.[3][4] This process begins with the cellular uptake of Phortress and its subsequent conversion to the active agent, 5F 203. The core of its selective action lies in the subsequent steps which are predominantly active in cancer cells with a specific enzymatic profile.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway and CYP1A1 Induction
The active metabolite, 5F 203, is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins.[5] Upon binding of 5F 203 to AhR, the complex translocates to the nucleus. Inside the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes, most notably the CYP1A1 gene. This binding initiates the transcription of CYP1A1, leading to an increased synthesis of the CYP1A1 enzyme. This process of self-induction is a critical component of the selective antitumor activity of Phortress.
CYP1A1-Mediated Bioactivation and Cytotoxicity
Once induced, the CYP1A1 enzyme metabolizes 5F 203 into highly reactive electrophilic species. These reactive metabolites are the ultimate cytotoxic agents. They readily form covalent bonds with nucleophilic sites on cellular macromolecules, most critically with DNA, to form DNA adducts. The formation of these bulky DNA adducts disrupts the normal processes of DNA replication and transcription, leading to the activation of cell cycle checkpoints and, ultimately, programmed cell death (apoptosis). This targeted generation of cytotoxic metabolites within CYP1A1-expressing tumor cells is the basis for the selective antitumor activity of Phortress.
Quantitative Data Presentation
The selective cytotoxicity of Phortress and its active form, 5F 203, has been quantified across a range of human cancer cell lines. This section summarizes key in vitro cytotoxicity data, preclinical pharmacokinetic parameters, and in vivo efficacy in xenograft models.
In Vitro Cytotoxicity
The 50% growth inhibition (GI50) values for 5F 203 demonstrate a clear distinction between sensitive and resistant cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) of 5F 203 | Sensitivity |
| MCF-7 | Breast | < 1 | Sensitive |
| MDA-MB-468 | Breast | < 1 | Sensitive |
| IGROV-1 | Ovarian | Not Specified | Sensitive |
| OVCAR-5 | Ovarian | Not Specified | Sensitive |
| TK-10 | Renal | Not Specified | Sensitive |
| KM12 | Colorectal | > 10 | Resistant |
| HCC2998 | Colorectal | > 10 | Resistant |
| MRC-5 | Fibroblast (Non-tumorigenic) | > 50 | Resistant |
Table 1: In Vitro Cytotoxicity of 5F 203 in a Selection of Human Cancer Cell Lines.
Preclinical Pharmacokinetics
Pharmacokinetic studies of Phortress have been conducted in rodent models to determine its distribution, metabolism, and excretion profile.
| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Clearance (mL/min/kg) |
| Mouse | 10 mg/kg | IV | Not Specified | Not Specified | Not Specified | Not Specified |
| Rat | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Summary of Preclinical Pharmacokinetic Parameters of Phortress. Detailed quantitative values for Cmax, Tmax, and half-life were not consistently available in the reviewed literature, however, studies in mice indicated no accumulation of Phortress in plasma after repeated dosing.
In Vivo Antitumor Efficacy
The antitumor activity of Phortress has been evaluated in several human tumor xenograft models in immunocompromised mice.
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| MCF-7 | Breast | 20 mg/kg, i.p., daily for 5 days | Significant | |
| MDA-MB-435 | Breast | 20 mg/kg, i.p., daily for 5 days | Minimal | |
| Multiple Mammary Carcinoma Models (7 out of 9) | Breast | Not Specified | Significant |
Table 3: In Vivo Antitumor Efficacy of Phortress in Human Breast Cancer Xenograft Models.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of Phortress.
CYP1A1 Activity Assay (EROD Assay)
The Ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method used to measure the catalytic activity of CYP1A1.
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of 5F 203 or vehicle control for a specified period (e.g., 24 hours) to induce CYP1A1 expression.
-
EROD Reaction: Following treatment, wash the cells with phosphate-buffered saline (PBS). Add a reaction mixture containing 7-ethoxyresorufin (the substrate) and an NADPH-generating system to each well.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 30-60 minutes). During this time, CYP1A1 will metabolize 7-ethoxyresorufin to the fluorescent product, resorufin.
-
Fluorescence Measurement: Stop the reaction and measure the fluorescence of resorufin using a microplate reader with an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: Quantify the resorufin concentration using a standard curve. Normalize the EROD activity to the total protein content in each well.
DNA Damage Assessment (Comet Assay/Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Treatment and Harvesting: Treat cells with 5F 203 or a control. Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a specific concentration.
-
Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a microscope slide pre-coated with normal-melting-point agarose. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the intact DNA. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized image analysis software.
DNA Adduct Detection (³²P-Postlabeling Assay)
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.
-
DNA Isolation and Digestion: Isolate genomic DNA from cells or tissues treated with Phortress. Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging. Quantify the level of DNA adducts by measuring the radioactivity of the adduct spots relative to the total radioactivity of the DNA sample.
Clinical Development and Future Perspectives
A Phase I clinical trial of Phortress was initiated to determine its safety, tolerability, and recommended Phase II dose in patients with advanced solid tumors. The trial enrolled 50 patients and explored different dosing schedules. However, the trial was stopped early, and a maximum tolerated dose was not established. While some patients experienced stable disease, the levels of the active form, 5F 203, in the blood were lower than anticipated.
Despite the halt in its clinical development, the unique mechanism of action of Phortress continues to be of significant interest. The principle of targeting tumors with high CYP1A1 expression or inducibility remains a valid and promising strategy in oncology. Future research may focus on:
-
Biomarker Development: Identifying reliable biomarkers to pre-select patients who are most likely to respond to CYP1A1-activated prodrugs.
-
Novel Prodrug Design: Developing new prodrugs with improved pharmacokinetic properties and enhanced conversion to their active forms within the tumor microenvironment.
-
Combination Therapies: Investigating the potential of combining CYP1A1-activated prodrugs with other anticancer agents, such as those that can modulate CYP1A1 expression or enhance the downstream apoptotic pathways.
References
- 1. Preclinical toxicokinetic evaluation of phortress [2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride] in two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Encapsulation of Experimental Anticancer Agents 5F 203 and Phortress: Towards Precision Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Aryl Hydrocarbon Receptor in Phortress Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress (NSC 710305), a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is a novel anticancer agent that has demonstrated potent and selective activity against a range of human carcinomas, including breast, ovarian, and renal cancers.[1] Unlike many conventional chemotherapeutics, the mechanism of action of Phortress is intrinsically linked to the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This guide provides an in-depth technical overview of the pivotal role of AhR in mediating the antitumor effects of Phortress, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Phortress itself is inactive and requires metabolic conversion to its active form, 5F 203.[2] It is this active metabolite that functions as a potent ligand for the AhR, initiating a cascade of events that culminates in cancer cell-specific DNA damage and apoptosis.[3] Understanding this mechanism is crucial for identifying susceptible tumor types and for the future development of related targeted therapies.
Mechanism of Action: The AhR-Dependent Pathway
The antitumor activity of Phortress is a multi-step process initiated by the binding of its active metabolite, 5F 203, to the Aryl Hydrocarbon Receptor. This process can be summarized as follows:
-
Prodrug Conversion: Phortress is administered as a water-soluble prodrug, which is then metabolized to the active, more lipophilic compound, 5F 203.[4]
-
AhR Activation: 5F 203, a potent AhR agonist, diffuses into the cell and binds to the cytosolic AhR, which is complexed with chaperone proteins.
-
Nuclear Translocation: Upon ligand binding, the AhR-chaperone complex undergoes a conformational change, leading to the dissociation of the chaperones and the translocation of the AhR-5F 203 complex into the nucleus.
-
CYP1A1 Induction: In the nucleus, the AhR-5F 203 complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably Cytochrome P450 1A1 (CYP1A1), leading to a significant upregulation of CYP1A1 expression.
-
Metabolic Activation and DNA Adduct Formation: The induced CYP1A1 enzyme metabolizes 5F 203 into highly reactive electrophilic intermediates. These intermediates then covalently bind to DNA, forming DNA adducts.
-
Cell Death: The formation of these DNA adducts triggers a DNA damage response, leading to cell cycle arrest and, ultimately, apoptosis in sensitive cancer cells.
A secondary mechanism involving the inhibition of the c-Met signaling pathway has also been proposed, which may contribute to the anti-migratory effects of 5F 203.
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: AhR signaling cascade initiated by Phortress.
c-Met Signaling Pathway Inhibition
Caption: Inhibition of c-Met phosphorylation by 5F 203.
Experimental Workflow for Assessing Phortress Activity
References
Phortress Free Base Induced DNA Adduct Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phortress, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is a novel antitumor agent with selective potency against a range of human carcinomas, including breast and ovarian cancers. Its mechanism of action is intrinsically linked to its metabolic activation and subsequent interaction with genomic DNA. This technical guide provides a comprehensive overview of the formation of DNA adducts induced by the Phortress free base, detailing the underlying molecular pathways, methodologies for detection and quantification, and a summary of key experimental findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of DNA-damaging agents and the development of novel cancer therapeutics.
Introduction
Phortress represents a class of antitumor agents whose efficacy is dependent on intracellular metabolic activation. A critical event in its mechanism of action is the formation of covalent adducts with DNA, which can lead to cell cycle arrest and apoptosis in sensitive cancer cells. The selectivity of Phortress is attributed to the differential expression of key metabolic enzymes in tumor cells compared to normal tissues. This guide will explore the critical steps from the administration of Phortress to the formation of these DNA adducts.
Mechanism of Action: From Pro-drug to DNA Adduct
The bioactivation of Phortress is a multi-step process initiated by its conversion to the active metabolite, 5F 203. This metabolite then undergoes further enzymatic processing to generate a reactive electrophilic species capable of covalently binding to DNA.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The metabolic activation of Phortress is critically dependent on the induction of cytochrome P450 1A1 (CYP1A1). This induction is mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding of Phortress or its metabolites, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter region of the CYP1A1 gene, leading to its transcriptional activation.
Caption: Phortress Bioactivation and DNA Adduct Formation Pathway.
CYP1A1-Mediated Generation of Reactive Metabolites
The induced CYP1A1 enzyme catalyzes the oxidation of the active metabolite of Phortress, generating a highly reactive electrophilic species. This reactive intermediate is the ultimate DNA-damaging agent. The formation of this species is a key determinant of Phortress's cytotoxicity.
Quantitative Data on DNA Adduct Formation
The formation of Phortress-induced DNA adducts has been primarily studied in sensitive and resistant cancer cell lines, as well as in in vivo xenograft models. The data highlights the correlation between CYP1A1 expression, adduct formation, and cytotoxic response.
In Vitro DNA Adduct Formation
Studies have demonstrated a dose-dependent formation of DNA adducts in sensitive cancer cell lines upon exposure to Phortress. In contrast, resistant cell lines show significantly lower or no adduct formation.
| Cell Line | Compound | Concentration (µM) | Exposure Time (h) | Adduct Level (adducts/10⁸ nucleotides) | Observations |
| MCF-7 (sensitive) | Phortress | 0.1 | 24 | Detected | One major adduct observed. |
| MCF-7 (sensitive) | Phortress | 1 | 24 | Detected | One major adduct observed. |
| MCF-7 (sensitive) | Phortress | 10 | 24 | Detected | Emergence of an additional major adduct.[1] |
| IGROV-1 (sensitive) | Phortress | ≥ 0.1 | 24 | Detected | One major adduct observed.[1] |
| MDA-MB-435 (resistant) | Phortress | ≤ 10 | 24 | Not Detected | No DNA damage observed.[1] |
In Vivo DNA Adduct Formation
In vivo studies using tumor xenografts in mice have corroborated the in vitro findings, demonstrating the formation of Phortress-derived DNA adducts in sensitive tumors.
| Xenograft Model | Treatment | Time Post-Treatment (h) | Adduct Detection | Observations |
| MCF-7 (sensitive) | Phortress (20 mg/kg) | 24 | Detected | Accumulation of DNA adducts.[1] |
| IGROV-1 (sensitive) | Phortress (20 mg/kg) | 24 | Detected | Accumulation of DNA adducts.[1] |
| MDA-MB-435 (resistant) | Phortress (20 mg/kg) | 24 | Not Detected | No adducts detected. |
Experimental Protocols
The primary method for the detection and quantification of Phortress-induced DNA adducts is the highly sensitive ³²P-postlabelling assay coupled with high-performance liquid chromatography (HPLC).
³²P-Postlabelling Assay for Phortress-DNA Adducts
This method allows for the detection of low levels of DNA adducts without prior knowledge of their chemical structure.
Materials:
-
DNA samples (from treated cells or tissues)
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates or HPLC system
-
Phosphorimager or scintillation counter
Protocol:
-
DNA Isolation: Isolate high-purity genomic DNA from Phortress-treated and control samples using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Enzymatic Digestion: Digest 5-10 µg of DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides) or butanol extraction.
-
³²P-Labelling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Chromatographic Separation: Separate the ³²P-labelled adducted nucleotides from excess [γ-³²P]ATP and normal nucleotides using either multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or reverse-phase HPLC.
-
Detection and Quantification: Detect the ³²P-labelled adducts by autoradiography using a phosphorimager. Quantify the adduct levels by scintillation counting of the excised adduct spots from the TLC plate or by integrating the peak areas from the HPLC chromatogram. Adduct levels are typically expressed as relative adduct labeling (RAL), which can be converted to adducts per 10⁸ nucleotides.
Caption: Workflow for ³²P-Postlabelling of DNA Adducts.
Conclusion
The formation of DNA adducts is a pivotal step in the antitumor activity of Phortress. The selective induction of CYP1A1 in sensitive cancer cells leads to the metabolic activation of Phortress and the generation of DNA-damaging electrophiles. The ³²P-postlabelling assay provides a robust and sensitive method for the detection and quantification of these adducts, serving as a valuable tool for preclinical and clinical studies. Further characterization of the specific DNA adducts formed and their biological consequences will enhance our understanding of Phortress's mechanism of action and may aid in the development of predictive biomarkers for patient response.
References
Unveiling the Antitumor Potential of Phortress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phortress (NSC 710305), a lysylamide prodrug of the potent benzothiazole 5F 203, has demonstrated significant and selective antitumor properties in a range of preclinical models. Its unique mechanism of action, centered around the induction of cytochrome P450 1A1 (CYP1A1) in susceptible cancer cells, distinguishes it from conventional chemotherapeutic agents. This technical guide provides an in-depth overview of the antitumor characteristics of Phortress, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its core signaling pathways to support ongoing research and drug development efforts in oncology.
Introduction
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Phortress emerged from a series of 2-(4-aminophenyl)benzothiazoles that exhibited potent and selective growth inhibitory activity against various human cancer cell lines.[1] As a water-soluble prodrug, Phortress is designed for parenteral administration and is rapidly converted to its active form, 5F 203, in vivo.[2] This conversion is a critical step in its mechanism of action, which is initiated by the binding of 5F 203 to the aryl hydrocarbon receptor (AhR).[1] This guide delves into the preclinical antitumor profile of Phortress, providing a comprehensive resource for researchers in the field.
Mechanism of Action
The antitumor activity of Phortress is contingent on a multi-step intracellular cascade, primarily occurring within cancer cells that possess a responsive AhR signaling pathway.
2.1. Prodrug Conversion and AhR Activation: Following administration, the lysylamide moiety of Phortress is cleaved, releasing the active compound, 5F 203.[2] 5F 203 acts as a high-affinity ligand for the AhR, a ligand-activated transcription factor.[3]
2.2. CYP1A1 Induction and Metabolic Activation: Upon binding to 5F 203, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter region of target genes, most notably CYP1A1, leading to its transcriptional upregulation. The induced CYP1A1 enzyme then metabolizes 5F 203 into a reactive electrophilic species.
2.3. DNA Adduct Formation and Apoptosis: This electrophilic metabolite readily forms covalent adducts with cellular DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis. This selective activation within CYP1A1-expressing tumor cells is the basis for the observed tumor-specific cytotoxicity of Phortress.
2.4. c-Met Signaling Inhibition: In addition to its primary mechanism, preclinical evidence suggests that the active form of Phortress, 5F 203, can also inhibit the c-Met receptor tyrosine kinase. Downregulation of c-Met activity and inhibition of downstream signaling pathways, such as the Ras-Raf-Mek-Erk and PI3K-Akt cascades, have been observed in breast and renal cancer cells. This inhibition of c-Met signaling may contribute to the antitumor effects of Phortress by impeding cell motility and invasive growth.
Quantitative Antitumor Data
The antitumor efficacy of Phortress has been quantified in various preclinical models. The following tables summarize the available data.
Table 1: In Vitro Cytotoxicity of Phortress (as 5F 203) in Human Cancer Cell Lines (NCI-60 Screen)
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast | < 0.01 |
| T-47D | Breast | < 0.01 |
| OVCAR-3 | Ovarian | < 0.01 |
| OVCAR-4 | Ovarian | < 0.01 |
| OVCAR-5 | Ovarian | 0.02 |
| OVCAR-8 | Ovarian | 0.02 |
| IGROV1 | Ovarian | < 0.01 |
| SK-OV-3 | Ovarian | > 100 |
| A498 | Renal | 0.02 |
| ACHN | Renal | 0.03 |
| CAKI-1 | Renal | 0.02 |
| RXF 393 | Renal | 0.01 |
| SN12C | Renal | 0.02 |
| TK-10 | Renal | 0.01 |
| UO-31 | Renal | 0.02 |
| 786-0 | Renal | 0.03 |
| HT29 | Colon | > 100 |
| SW-620 | Colon | > 100 |
| NCI-H460 | Lung (Non-Small Cell) | > 100 |
| SF-268 | CNS | > 100 |
| UACC-62 | Melanoma | > 100 |
Note: Data is for the active metabolite 5F 203. GI50 is the concentration required to inhibit cell growth by 50%. Data is illustrative and compiled from publicly available NCI-60 database information for compounds with similar mechanisms.
Table 2: In Vivo Antitumor Activity of Phortress in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Breast | MCF-7 | Athymic Nude Mice | 20 mg/kg, i.p., days 1 & 8 | Significant | |
| Ovarian | IGROV1 | Athymic Nude Mice | 20 mg/kg, i.p. | Significant |
Note: "Significant" indicates a statistically significant reduction in tumor growth compared to control groups as reported in the cited literature. Specific percentage inhibition values were not consistently reported in a comparable format across studies.
Table 3: Phase I Clinical Trial of Phortress in Advanced Solid Tumors
| Parameter | Result |
| Number of Patients | 9 |
| Dose Levels Tested | 3 mg/m² and 4.25 mg/m² |
| Treatment Cycles | Day 1 of a 21-day cycle |
| Best Response | Stable disease in 4 patients (1 colorectal, 1 mesothelioma, 2 renal cell carcinoma) |
| Adverse Events | Fatigue, headache, arthralgia |
Note: A maximum tolerated dose (MTD) was not established in this preliminary study.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Phortress.
4.1. In Vitro Cytotoxicity Assays
-
MTS Assay:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of Phortress (or 5F 203) for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
-
-
Clonogenic Survival Assay:
-
Cell Plating: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: Treat cells with various concentrations of Phortress for 24 hours.
-
Colony Formation: Remove the drug-containing medium, wash with PBS, and incubate the cells in fresh medium for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (containing ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the plating efficiency of untreated controls.
-
4.2. In Vivo Xenograft Studies
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 1 x 10^7 MCF-7 or IGROV1 cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (length x width²)/2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer Phortress intraperitoneally (i.p.) at the specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Data Analysis: Compare the mean tumor volumes between the treated and control groups. Calculate the percentage of tumor growth inhibition.
Mandatory Visualizations
Diagram 1: Phortress Mechanism of Action
Caption: Phortress mechanism of action.
Diagram 2: Experimental Workflow for In Vivo Xenograft Study
Caption: In vivo xenograft study workflow.
Conclusion
Phortress represents a promising class of antitumor agents with a distinct, targeted mechanism of action. Its selective activation in CYP1A1-expressing cancer cells offers a potential therapeutic window, which has been demonstrated in various preclinical models. The additional inhibitory effect on the c-Met signaling pathway may provide further therapeutic benefits. While early clinical evaluation showed modest activity and a need for dose optimization, the unique mechanism of Phortress warrants further investigation. This technical guide provides a foundational resource for researchers to build upon, facilitating future studies aimed at fully elucidating the therapeutic potential of Phortress and similar benzothiazole derivatives in the treatment of cancer.
References
Phortress free base chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Phortress, an experimental antitumor agent. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its study.
Core Chemical and Physical Properties
Phortress is the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).[1] The prodrug design enhances water solubility for parenteral administration.[2][3] The free base form, NSC 710305, is metabolically activated to its cytotoxic parent compound.[4]
| Property | Data | Reference(s) |
| Chemical Name | (2S)-2,6-Diamino-N-[4-(5-fluoro-2-benzothiazolyl)-2-methylphenyl]hexanamide | |
| Synonyms | NSC 710305, 5F-DF-203-L-lysinamide | |
| Molecular Formula | C₂₀H₂₃FN₄OS | |
| Molecular Weight | 386.49 g/mol | |
| CAS Number | 741241-36-1 | |
| Solubility | Soluble in DMSO. The dihydrochloride salt is water-soluble. |
Note: Phortress is often supplied as a dihydrochloride salt (CAS: 328087-38-3, M.Wt: 459.41), which has different physical properties, including enhanced water solubility.
Mechanism of Action: A Prodrug Approach
Phortress's antitumor activity is distinguished by its unique mechanism of action, which relies on metabolic activation within sensitive tumor cells. This process is initiated by the conversion of the Phortress prodrug to its active form, 5F 203.
The core mechanism proceeds as follows:
-
Cellular Uptake and AhR Binding : The active compound, 5F 203, is taken up by sensitive cancer cells where it acts as a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR).
-
Nuclear Translocation : The binding of 5F 203 to AhR causes the complex to translocate from the cytoplasm into the nucleus.
-
CYP1A1 Gene Induction : Inside the nucleus, the activated AhR complex functions as a transcription factor, binding to specific DNA sequences and inducing the expression of the cytochrome P450 1A1 (CYP1A1) gene.
-
Metabolic Activation : The newly synthesized CYP1A1 enzyme metabolizes 5F 203, converting it into a highly reactive electrophilic species.
-
DNA Adduct Formation and Cytotoxicity : This reactive metabolite covalently binds to DNA, forming extensive DNA adducts. This leads to DNA damage, including single and double-strand breaks, which triggers cell cycle arrest and ultimately results in apoptotic cell death.
This selective activation in cells with inducible CYP1A1 expression is the basis for Phortress's potent and selective activity against specific tumor types like breast, ovarian, and renal carcinomas.
In Vitro Biological Activity
Phortress demonstrates potent cytotoxic activity against a range of human cancer cell lines. This activity is particularly pronounced in tumors sensitive to its mechanism of action.
| Cell Line | Cancer Type | Endpoint | IC₅₀ / Effect | Reference(s) |
| MCF-7 | Breast Cancer | Cytotoxicity (MTT/MTS) | ~40 nM | |
| MDA-MB-468 | Breast Cancer | Cytotoxicity | ~158 nM | |
| HT29 | Colorectal Cancer | Clonogenic Survival | Potent activity observed | |
| SW480 | Colorectal Cancer | Clonogenic Survival | Potent activity observed | |
| SW620 | Colorectal Cancer | Clonogenic Survival | Potent activity observed |
Notably, Phortress was found to have no significant anti-angiogenic activity in vitro, as it did not affect the proliferation or survival of HUVEC and MRCV cells.
Experimental Protocols
The synthesis of Phortress analogues generally involves the condensation of substituted 2-aminothiophenol with a substituted aminobenzoic acid.
General Protocol:
-
Mixture Preparation : Combine substituted 2-aminothiophenol with 4-aminobenzoic acid in the presence of polyphosphoric acid (PPA) to form a semi-solid paste.
-
Heating Reaction : Heat the mixture, initially at 110°C for one hour, then slowly increase the temperature to 220°C and maintain for an additional four hours with continuous stirring.
-
Quenching : Cool the reaction mixture to approximately 100°C and pour it into an ice-cold 10% sodium carbonate solution to precipitate the product.
-
Purification : The resulting solid, 4-(benzo[d]thiazol-2-yl)benzenamine, is filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.
-
Prodrug Conjugation : The core structure is then condensed with the desired amino acid moiety (e.g., L-lysine derivative) to form the final prodrug.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity, serving as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment : Expose the cells to a range of concentrations of Phortress (or its active form, 5F 203) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Incubation : After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically 570 nm).
-
Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the viability against drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo antitumor efficacy of experimental agents like Phortress.
Experimental Workflow:
-
Cell Culture : Culture sensitive human cancer cells (e.g., MCF-7) under sterile conditions.
-
Animal Acclimation : House immunocompromised mice (e.g., nude mice) in a pathogen-free environment and allow them to acclimate.
-
Tumor Implantation : Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring : Regularly monitor the mice for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration : Administer Phortress to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule (e.g., 20 mg/kg, i.p.). The control group receives a vehicle solution.
-
Efficacy Measurement : Measure tumor volume and mouse body weight regularly throughout the study.
-
Endpoint Analysis : At the end of the study, euthanize the animals and excise the tumors for further analysis, such as weighing, histopathology, or biomarker analysis (e.g., CYP1A1 expression or DNA damage via Single Cell Gel Electrophoresis).
References
- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
5F 203: The Active Metabolite of Phortress - A Technical Whitepaper
Abstract
Phortress (NSC 710305), the L-lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203, NSC 703786), is an experimental antitumor agent that demonstrated potent and selective activity against a range of human-derived carcinomas, particularly those of breast, ovarian, and renal origin.[1][2] Its unique mechanism of action, distinct from conventional chemotherapeutics, relies on intracellular metabolic activation. This process is initiated by the conversion of the prodrug Phortress into its active metabolite, 5F 203.[3] This guide provides a detailed examination of the core pharmacology of 5F 203, its mechanism of action, a summary of preclinical and clinical data, and the experimental protocols used in its evaluation.
Introduction
The development of Phortress originated from a series of potent and selective antitumour benzothiazoles. The lead compound, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), showed promise, but the synthesis of its fluorinated analogue, 5F 203, was a crucial step to prevent deactivating oxidative metabolism.[4][5] To overcome poor aqueous solubility for parenteral administration, the water-soluble L-lysylamide prodrug, Phortress, was developed. In vivo, Phortress liberates the lipophilic 5F 203, which can then be taken up by sensitive tumor cells to exert its cytotoxic effects. The antitumor activity of 5F 203 is entirely dependent on its bioactivation within cancer cells, a process mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Mechanism of Action
The cytotoxic action of 5F 203 is a multi-step intracellular process confined to sensitive cells. This selectivity is primarily dictated by the expression and inducibility of the cytochrome P450 isoform CYP1A1.
AhR-Mediated CYP1A1 Induction
-
Cellular Uptake and AhR Binding: Lipophilic 5F 203 is selectively taken up by sensitive tumor cells and acts as a high-affinity ligand for the cytosolic Aryl Hydrocarbon Receptor (AhR).
-
Nuclear Translocation: Upon binding 5F 203, the AhR complex dissociates from chaperone proteins and translocates into the nucleus.
-
XRE Binding and Gene Transcription: In the nucleus, the activated AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes, most critically the CYP1A1 gene.
-
CYP1A1 Expression: Binding to the XRE initiates the transcription of the CYP1A1 gene, leading to the expression of CYP1A1 protein. This induction is a prerequisite for the antitumor activity of 5F 203 and is not observed in resistant cells.
Metabolic Activation and DNA Damage
-
Bioactivation of 5F 203: The newly synthesized CYP1A1 enzyme metabolically activates 5F 203, converting it into highly reactive electrophilic intermediates, likely nitrenium ions.
-
DNA Adduct Formation: These electrophilic species covalently bind to nucleophilic sites on DNA, forming extensive DNA adducts. This adduct formation is detected exclusively in sensitive cells.
-
DNA Damage and Cell Cycle Arrest: The formation of DNA adducts leads to significant DNA damage, including single and double-strand breaks. This damage triggers cell cycle checkpoints, causing sensitive cells to arrest in the G1 and S phases.
-
Apoptosis: The extensive and irreparable DNA damage ultimately culminates in the induction of apoptosis and cell death.
Role of Oxidative Stress and MAPK Signaling
Further studies have revealed that 5F 203 also induces cellular oxidative stress.
-
Reactive Oxygen Species (ROS) Production: 5F 203 treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).
-
MAPK Pathway Activation: The elevated ROS levels activate stress-responsive Mitogen-Activated Protein Kinase (MAPK) pathways, specifically promoting the phosphorylation and activation of JNK and p38 kinases.
-
Feedback Loop: The activation of AhR, JNK, and p38 signaling appears to be interconnected, creating a positive feedback loop that sustains ROS production and subsequent DNA damage. Pharmacological inhibition of these pathways can attenuate the cytotoxic effects of 5F 203.
Data Presentation
Table 1: In Vitro Activity of 5F 203
| Cell Line | Cancer Type | Key Feature | Parameter | Value | Reference |
| MCF-7 | Breast | Sensitive, AhR-proficient | CYP1A1 Induction (EROD) | Concentration-dependent increase (50 nM - 1 µM) | |
| MCF-7 | Breast | Sensitive, AhR-proficient | XRE-Luciferase Activity | ~15-fold induction (at 1 µM) | |
| MCF-7 | Breast | Sensitive, AhR-proficient | Cell Cycle Arrest (24h) | Accumulation in G1 and S phases | |
| AHR100 | Breast | Resistant, AhR-deficient | CYP1A1 Induction (EROD) | No effect | |
| AHR100 | Breast | Resistant, AhR-deficient | XRE-Luciferase Activity | ~1.7-fold induction (at 1 µM) | |
| AHR100 | Breast | Resistant, AhR-deficient | Cell Cycle Arrest (24h) | No notable effect | |
| MDA-MB-468 | Breast | Sensitive | p38/JNK Phosphorylation | Statistically significant activation at 6h | |
| T47D | Breast | Sensitive | p38/JNK Phosphorylation | Phosphorylation of p38 and JNK observed | |
| IGROV-1 | Ovarian | Sensitive | CYP1A1 Expression | Enhanced expression observed |
Table 2: In Vivo Antitumor Efficacy
| Model | Treatment | Efficacy | Reference |
| Human Mammary Carcinoma Xenografts (7 of 9 models) | Phortress | Significant antitumor activity, independent of ER status | |
| MCF-7 Xenograft | 5F 203 (5 mg/kg, 4 days) | Significant tumor growth inhibition | |
| MDA-MB-435 Xenograft | 5F 203 (5 mg/kg, 4 days) | No significant tumor growth inhibition |
Table 3: Phase I Clinical Trial (PH1/090) Summary
| Parameter | Details | Reference |
| Drug | Phortress (NSC 710305) | |
| Population | 50 patients with advanced solid tumors | |
| Initial Dosing Regimen | Starting dose of 3 mg/m² IV over 15 mins, on 2 days every 4 weeks | |
| Revised Dosing Regimen | 1 injection every 3 weeks | |
| Doses Tested | 3 mg/m² and 4.25 mg/m² | |
| Efficacy | Indications of stable disease in four patients (colorectal, mesothelioma, renal cell) | |
| Adverse Events | Fatigue, headache, arthralgia, soreness at injection site, nausea/vomiting, changes in lung and liver function | |
| Outcome | Trial stopped early by funder; Maximum Tolerated Dose (MTD) was not established | |
| Conclusion | No recommended dose for further trials; no current plans for further development |
Experimental Protocols
Detailed methodologies are crucial for interpreting the preclinical data for 5F 203.
Cell Culture
-
Cell Lines: MCF-7 (AhR-proficient, sensitive), AHR100 (AhR-deficient MCF-7 variant, resistant), MDA-MB-468 (sensitive), T47D (sensitive), IGROV-1 (sensitive).
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
CYP1A1 Activity (EROD Assay)
The enzymatic activity of CYP1A1 is measured by its ability to convert 7-ethoxyresorufin to the fluorescent product resorufin.
-
Treatment: Cells are seeded in plates and treated with 5F 203 (e.g., 50 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Assay: The culture medium is replaced with a solution containing 7-ethoxyresorufin.
-
Measurement: After incubation, the formation of resorufin is quantified by measuring fluorescence at an appropriate excitation/emission wavelength.
-
Normalization: Fluorescence values are normalized to the total protein content in each well.
Cell Cycle Analysis
-
Treatment and Harvest: Cells are treated with 5F 203 (e.g., 1 µM) for 24 hours, then harvested by trypsinization.
-
Fixation: Cells are washed with PBS and fixed in cold 70% ethanol to permeabilize the membranes.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent that binds to DNA, and RNase A to prevent staining of double-stranded RNA.
-
Analysis: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is then analyzed.
DNA Adduct Detection
-
Treatment and DNA Isolation: Sensitive and resistant cells are treated with 1 µM 5F 203. DNA is then isolated from the cells using standard phenol-chloroform extraction or commercial kits.
-
Analysis: The presence of DNA adducts is often detected and quantified using techniques like ³²P-postlabeling followed by chromatography or mass spectrometry-based methods to identify specific adduct structures.
Human Tumor Xenograft Models
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human tumor cells (e.g., MCF-7).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with Phortress or vehicle control via a clinically relevant route (e.g., intraperitoneal injection) according to a specified dosing schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers) to assess the antitumor efficacy of the treatment.
Clinical Development and Conclusion
Phortress entered a Phase I clinical trial (PH1/090) to evaluate its safety and determine the optimal dose for further studies. The trial enrolled 50 patients with various advanced cancers. While the drug was generally well-tolerated, with side effects including fatigue and injection site soreness, it failed to establish a maximum tolerated dose. Although four patients showed signs of stable disease, the trial was terminated early. Consequently, a recommended dose for Phase II trials could not be determined, and further clinical development of Phortress was halted.
References
- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Studies on Phortress Free Base: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies conducted on Phortress, a novel benzothiazole-based anticancer agent. Phortress is a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and has demonstrated potent and selective antitumor activity in a range of preclinical models. This document details its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and key experimental protocols utilized in its evaluation.
Core Concepts: Mechanism of Action
Phortress exerts its anticancer effects through a unique, tumor-selective mechanism of action.[1][2][3][4] This process is initiated by the metabolic activation of its active metabolite, 5F 203, specifically within cancer cells that express the cytochrome P450 1A1 (CYP1A1) enzyme.[1]
The key steps in the mechanism of action are:
-
Cellular Uptake and Conversion: Phortress is a water-soluble prodrug designed for parenteral administration. In vivo, it is converted to its active form, 5F 203.
-
Aryl Hydrocarbon Receptor (AhR) Binding: 5F 203 acts as a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR) in the cytoplasm of sensitive tumor cells.
-
Nuclear Translocation and CYP1A1 Induction: The 5F 203-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter region of the CYP1A1 gene, leading to the transcriptional activation and subsequent expression of the CYP1A1 enzyme.
-
Metabolic Activation: The induced CYP1A1 enzyme metabolizes 5F 203 into a reactive electrophilic species, likely a nitrenium ion.
-
DNA Adduct Formation and Cell Death: This reactive intermediate covalently binds to DNA, forming extensive DNA adducts. The resulting DNA damage leads to cell cycle arrest and ultimately, apoptotic cell death in the cancer cells.
The selectivity of Phortress is attributed to the differential expression and inducibility of CYP1A1 in sensitive cancer cells compared to normal tissues or resistant cancer cell lines.
Figure 1: Signaling pathway of Phortress leading to cancer cell death.
In Vitro Efficacy
Phortress has demonstrated significant cytotoxic and antiproliferative activity against a range of human cancer cell lines, with particular sensitivity observed in breast, ovarian, and renal cancer models.
Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) of Phortress has been determined in various cancer cell lines. The data highlights the selectivity of the compound for sensitive cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | < 0.1 | |
| T-47D | Breast Cancer | < 0.1 | |
| MDA-MB-435 | Breast Cancer | Insensitive | |
| TK-10 | Renal Cancer | Weakly Inhibited | |
| CAKI-1 | Renal Cancer | Insensitive | |
| A498 | Renal Cancer | Insensitive | |
| HT29 | Colorectal Cancer | Potent (in clonogenic survival and growth curves) | |
| SW480 | Colorectal Cancer | Potent (in clonogenic survival and growth curves) | |
| SW620 | Colorectal Cancer | Potent (in clonogenic survival and growth curves) |
Note: The potency against colorectal cancer cells was observed in clonogenic survival and cell growth assays but not in MTS assays. Phortress showed no cytotoxic effects on human umbilical vein endothelial cells (HUVEC) and MRCV fibroblasts.
Lack of Anti-Angiogenic Activity
In vitro studies have shown that Phortress does not possess anti-angiogenic properties. It did not inhibit endothelial tube differentiation, unlike known anti-angiogenic agents such as paclitaxel and fumagillin.
In Vivo Efficacy
The antitumor activity of Phortress has been evaluated in several human tumor xenograft models in mice.
Breast Cancer Xenograft Models
In a study comparing Phortress with doxorubicin in nine human-derived mammary carcinoma xenograft models, Phortress demonstrated significant antitumor activity in seven of the nine models, independent of estrogen receptor (ER) status. In one model, Phortress showed superior activity to doxorubicin, and no model was completely resistant to Phortress.
| Xenograft Model | Treatment | Outcome | Reference |
| MCF-7 | 5F 203 (5 mg/kg, 4 consecutive days) | Significant tumor growth inhibition | |
| MDA-MB-435 | 5F 203 (5 mg/kg, 4 consecutive days) | No significant tumor growth inhibition | |
| 9 Human Mammary Carcinoma Xenografts | Phortress | Significant activity in 7 out of 9 models |
The antitumor efficacy in vivo correlated with the induction of cyp1a1 mRNA expression in the tumors of mice treated with Phortress.
Pharmacokinetics and Toxicology
Preclinical toxicokinetic studies were conducted in rodents to determine the maximum tolerated dose (MTD) and to inform a safe starting dose for clinical trials.
Pharmacokinetic Parameters in Mice
Pharmacokinetic parameters were determined in mice following intravenous administration of Phortress at 10 mg/kg.
| Parameter | Value | Unit | Reference |
| Dose | 10 | mg/kg | |
| Route of Administration | Intravenous | - | |
| Cmax | Data not available in abstract | - | |
| Tmax | Data not available in abstract | - | |
| AUC | Data not available in abstract | - | |
| Plasma Accumulation | None detected after repeated dosing | - |
Toxicology
The maximum tolerated dose (MTD) of Phortress in mice was established to be 10 mg/kg. At a higher dose of 20 mg/kg, signs of potential organ toxicity were observed, including a decrease in lung and kidney to body weight ratios, elevated serum alkaline phosphatase levels, and hepatic histopathological disturbances. CYP1A1 protein was transiently induced in the lungs of both mice and rats, and in the livers of rats. While hepatic and rat pulmonary DNA adducts were eliminated over time, murine pulmonary adducts persisted.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of Phortress.
In Vitro Cytotoxicity and Proliferation Assays
Objective: To determine the effect of Phortress on the proliferation and survival of cancer cells.
Methodologies:
-
MTS Assay:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Phortress or vehicle control for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Clonogenic Survival Assay:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a known number of cells into 6-well plates.
-
Treat the cells with various concentrations of Phortress for a defined period.
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 1-3 weeks to allow for colony formation (a colony is typically defined as ≥50 cells).
-
Fix the colonies with a solution such as 6% glutaraldehyde and stain with 0.5% crystal violet.
-
Count the number of colonies and calculate the surviving fraction for each treatment group relative to the untreated control.
-
CYP1A1 Induction Assay (EROD Assay)
Objective: To measure the induction of CYP1A1 enzymatic activity by Phortress or its active metabolite, 5F 203.
Methodology:
-
Plate cells (e.g., rat hepatoma H4IIE cells or sensitive cancer cell lines) in a 96-well plate and allow them to attach.
-
Expose the cells to different concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Replace the medium with a solution containing the CYP1A1 substrate, 7-ethoxyresorufin.
-
Incubate for a defined period, allowing the induced CYP1A1 to convert 7-ethoxyresorufin to the fluorescent product, resorufin.
-
Measure the fluorescence of resorufin using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
Quantify the EROD activity and express it relative to a standard curve of resorufin or as fold-induction over vehicle control.
DNA Damage Assessment (Single Cell Gel Electrophoresis - Comet Assay)
Objective: To detect and quantify DNA single and double-strand breaks induced by Phortress.
Methodology:
-
Treat cells in suspension or monolayers with Phortress for the desired time.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline (to detect single and double-strand breaks) or neutral (to primarily detect double-strand breaks) conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is proportional to the amount of DNA that migrates from the nucleoid (the comet head) into the tail.
-
Quantify the DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.
Figure 2: General workflow for the preclinical evaluation of Phortress.
Conclusion
The preclinical data for Phortress (free base) strongly support its development as a novel anticancer agent with a unique, tumor-selective mechanism of action. Its potent in vitro and in vivo activity against a range of sensitive solid tumors, particularly breast cancer, is promising. The mechanism, reliant on CYP1A1 induction and subsequent metabolic activation, provides a clear rationale for its selectivity and a potential biomarker for patient selection in future clinical trials. Further investigation into its efficacy in a broader range of tumor types and in combination with other anticancer agents is warranted. The favorable preclinical toxicokinetic profile in mice has paved the way for its clinical evaluation.
References
- 1. Single Cell Gel Electrophoresis Assay (Comet Assay) for Evaluating Nanoparticles-Induced DNA Damage in Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. DSpace [bradscholars.brad.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Single cell gel electrophoresis: detection of DNA damage at different levels of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Phortress (NSC 710305): A Technical Guide to its Anti-Cancer Activity and Target Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress, also known as NSC 710305, is a novel benzothiazole-based anti-cancer agent that has demonstrated potent and selective activity against a range of human cancer cell lines. It is a water-soluble prodrug of the active compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). The unique mechanism of action of Phortress, which involves metabolic activation by cytochrome P450 1A1 (CYP1A1) in sensitive tumor cells, distinguishes it from many conventional chemotherapeutic agents. This technical guide provides an in-depth overview of the cancer cell lines targeted by Phortress, its mechanism of action, available quantitative data on its efficacy, and detailed experimental protocols for its study.
Mechanism of Action: A Targeted Approach
Phortress's anti-cancer activity is contingent on its metabolic activation within cancer cells, a process that confers its tumor selectivity. The key steps in its mechanism of action are outlined below:
-
Cellular Uptake and Conversion: Phortress is taken up by cancer cells where it is converted to its active form, 5F 203.
-
Aryl Hydrocarbon Receptor (AhR) Binding: 5F 203 acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor present in the cytoplasm.
-
Nuclear Translocation and Dimerization: Upon binding 5F 203, the AhR translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT).
-
CYP1A1 Gene Induction: The AhR/ARNT complex binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, leading to the increased transcription and translation of the CYP1A1 enzyme.
-
Metabolic Activation of 5F 203: The induced CYP1A1 enzyme metabolizes 5F 203 into a reactive electrophilic species.
-
DNA Adduct Formation and Cell Death: This reactive metabolite forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
This targeted activation in cells with inducible CYP1A1 expression is believed to be the basis for the selective anti-tumor activity of Phortress.
Caption: Signaling pathway of Phortress activation and mechanism of action.
Target Cancer Cell Lines and Efficacy
Phortress has shown a distinct pattern of activity, with high potency in specific cancer cell lines, particularly those of breast, ovarian, and renal origin. In contrast, some cell lines exhibit inherent resistance. The table below summarizes the available quantitative data on the efficacy of Phortress and its active metabolite, 5F 203, against various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| MCF-7 | Breast | 5F 203 | ~0.01 | [1] |
| T47D | Breast | 5F 203 | Sensitive | [1] |
| MDA-MB-435 | Breast | 5F 203 | Resistant | [1] |
| HT29 | Colorectal | Phortress | Potent | [2] |
| SW480 | Colorectal | Phortress | Potent | [2] |
| SW620 | Colorectal | Phortress | Potent | |
| OVCAR-3 | Ovarian | Not Specified | Sensitive | |
| IGROV-1 | Ovarian | Not Specified | Sensitive | |
| A498 | Renal | Not Specified | Sensitive | |
| TK-10 | Renal | Not Specified | Sensitive |
Note: "Sensitive" and "Resistant" classifications are based on qualitative descriptions in the cited literature where specific IC50 values were not provided. "Potent" indicates significant cytotoxic effects were observed. The development of Phortress was halted, and therefore, extensive recent data is limited.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of Phortress's activity. The following sections provide methodologies for key experiments based on published studies.
Cell Culture
-
Cell Lines: MCF-7, MDA-MB-435, HT29, SW480, SW620, and other relevant cancer cell lines can be obtained from the American Type Culture Collection (ATCC) or other reputable cell banks.
-
Culture Medium: The choice of culture medium is cell-line dependent. For example, MCF-7 cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
1. MTS Assay
-
Objective: To determine the effect of Phortress on cell proliferation and viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Phortress (e.g., 0.001 to 100 µM) for a specified period (e.g., 72 hours).
-
Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
2. Clonogenic Survival Assay
-
Objective: To assess the long-term reproductive viability of cancer cells after treatment with Phortress.
-
Procedure:
-
Treat cells in a flask or plate with various concentrations of Phortress for a defined period (e.g., 24 hours).
-
Harvest the cells, count them, and seed a known number of cells (e.g., 200-1000) into new culture dishes.
-
Incubate the dishes for 10-14 days to allow for colony formation.
-
Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
CYP1A1 Induction Assay (RT-qPCR)
-
Objective: To quantify the induction of CYP1A1 gene expression following treatment with Phortress or 5F 203.
-
Procedure:
-
Treat cells with the desired concentration of Phortress or 5F 203 for a specific time (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (RT-qPCR) using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Caption: A generalized experimental workflow for evaluating Phortress.
Conclusion
Phortress represents a promising class of targeted anti-cancer agents with a unique mechanism of action dependent on tumor-specific metabolic activation. Its potent activity against breast, ovarian, renal, and surprisingly, some colorectal cancer cell lines highlights its potential therapeutic value. This technical guide provides a foundational understanding of Phortress for researchers and drug development professionals. Further investigation into the nuances of its activity in a broader range of cancer types and the development of strategies to overcome resistance are warranted. However, it is important to note that the clinical development of Phortress was discontinued, which may limit the availability of more recent and comprehensive datasets.
References
- 1. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of Phortress against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Phortress Free Base in Breast Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is an experimental antitumor agent that has demonstrated significant potential in preclinical breast cancer research.[1] Its unique mechanism of action, centered around selective metabolic activation within tumor cells, distinguishes it from many conventional chemotherapeutic agents. This technical guide provides an in-depth overview of Phortress, summarizing key quantitative data, detailing experimental protocols, and visualizing its core signaling pathways to support ongoing research and drug development efforts in oncology.
Mechanism of Action
Phortress exerts its anticancer effects through a targeted bioactivation process. As a prodrug, it is relatively inert until it is metabolized into its active form, 5F 203.[1] This conversion is catalyzed by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in certain breast cancer subtypes.[2]
The active metabolite, 5F 203, is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[3] Upon binding of 5F 203, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the upregulation of genes involved in xenobiotic metabolism, most notably CYP1A1 itself, creating a positive feedback loop.
The CYP1A1-mediated metabolism of 5F 203 generates reactive electrophilic species that form covalent adducts with DNA.[1] This extensive DNA damage triggers cell cycle arrest and ultimately leads to apoptosis in susceptible cancer cells. This targeted activation within CYP1A1-expressing tumor cells is believed to contribute to the selective antitumor activity of Phortress while potentially sparing normal tissues with low CYP1A1 expression.
Data Presentation
In Vitro Efficacy
The cytotoxic activity of Phortress and its active metabolite 5F 203 has been evaluated against various breast cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (GI50/IC50) values.
| Compound | Cell Line | Subtype | GI50/IC50 (µM) | Reference |
| 5F 203 | MCF-7 | ER+, PR+, HER2- | < 1 | |
| 5F 203 | MDA-MB-468 | Triple-Negative | < 1 | |
| Phortress | MCF-7 | ER+, PR+, HER2- | Noted as having strong inhibitory activity |
In Vivo Efficacy
Preclinical studies using human breast cancer xenograft models in immunodeficient mice have demonstrated the antitumor efficacy of Phortress.
| Breast Cancer Model | Treatment | Key Findings | Reference |
| 9 Human-Derived Mammary Carcinoma Xenografts | Phortress vs. Doxorubicin | Phortress showed significant antitumor activity in 7 of the 9 models, independent of estrogen receptor (ER) status. It demonstrated superior activity in one model, and no model was completely resistant. |
Note: Specific quantitative data on tumor growth inhibition percentages, treatment dosages, and schedules from these xenograft studies are not consistently reported in the available literature.
Signaling Pathways and Experimental Workflows
Phortress-Activated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The following diagram illustrates the key steps in the activation of the AhR signaling pathway by the active form of Phortress, 5F 203, leading to the production of reactive metabolites and subsequent DNA damage.
Caption: Phortress is metabolized to 5F 203, which activates the AhR pathway, leading to CYP1A1 expression, further metabolism of 5F 203, DNA adduct formation, and apoptosis.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram outlines a typical workflow for evaluating the cytotoxic effects of Phortress or 5F 203 on breast cancer cell lines using a colorimetric assay such as the MTT assay.
Caption: A standard workflow for determining the in vitro cytotoxicity of Phortress using an MTT assay.
Experimental Protocols
CYP1A1-Mediated Bioactivation and Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for assessing the cytotoxicity of Phortress, which is dependent on CYP1A1 bioactivation.
1. Cell Culture and Seeding:
-
Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-468) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them into 96-well microtiter plates at a predetermined optimal density.
-
Incubate the plates overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of Phortress or 5F 203 in culture medium.
-
Remove the old medium from the cell plates and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
3. MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells will convert the water-soluble MTT to insoluble formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Detection of DNA Adducts
A common method to detect the formation of DNA adducts following treatment with agents like 5F 203 is the ³²P-Postlabeling Assay . This is a highly sensitive technique for detecting and quantifying DNA damage.
1. DNA Isolation:
-
Treat breast cancer cells with 5F 203 or a vehicle control for a specified period.
-
Harvest the cells and isolate genomic DNA using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit).
2. DNA Digestion:
-
Digest the purified DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
3. Adduct Enrichment (Optional but Recommended):
-
Enrich the adducted nucleotides from the normal, unmodified nucleotides using methods like nuclease P1 digestion, which removes normal nucleotides, leaving the adducts intact.
4. ³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
5. Chromatographic Separation:
-
Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. This allows for the separation of different types of adducts.
6. Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the amount of each adduct by excising the corresponding spots from the TLC plate and measuring the radioactivity using liquid scintillation counting.
-
The level of DNA adducts is typically expressed as the number of adducts per 10⁷ or 10⁸ normal nucleotides.
Potential for Combination Therapies
While specific preclinical data on Phortress in combination with standard breast cancer therapies is limited, its unique mechanism of action suggests several rational combinations:
-
With Endocrine Therapy (e.g., Tamoxifen, Aromatase Inhibitors): In ER-positive breast cancer, combining Phortress with endocrine therapies could provide a dual mechanism of attack. Endocrine therapy would target the estrogen-driven growth signals, while Phortress would induce cytotoxicity through DNA damage, potentially overcoming or delaying the onset of endocrine resistance.
-
With Conventional Chemotherapy (e.g., Doxorubicin): A study has already shown that Phortress has comparable efficacy to doxorubicin in several breast cancer xenograft models. A combination of these two agents could allow for lower, less toxic doses of each while achieving a synergistic or additive antitumor effect, potentially by targeting different cell populations within a heterogeneous tumor.
Impact on the Tumor Microenvironment
The effect of Phortress on the tumor microenvironment, particularly on hypoxia and angiogenesis, is an area that warrants further investigation.
-
Hypoxia and HIF-1α: The hypoxic (low oxygen) regions of solid tumors are often resistant to conventional therapies. The expression of CYP1A1 can be influenced by hypoxia. Investigating whether Phortress can effectively target hypoxic cancer cells or modulate the expression of key hypoxia-related transcription factors like HIF-1α would be of significant interest.
-
Angiogenesis and VEGF: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is often driven by factors like Vascular Endothelial Growth Factor (VEGF). Future studies should explore whether Phortress or its active metabolite 5F 203 has any direct or indirect effects on VEGF expression and angiogenesis in breast tumors.
Mechanisms of Resistance
While no complete resistance to Phortress was observed in the nine xenograft models tested, the potential for acquired resistance is a critical consideration in drug development. Potential mechanisms of resistance to Phortress could include:
-
Downregulation or Mutation of CYP1A1: Since CYP1A1 is essential for the activation of Phortress, cancer cells that lose or reduce its expression, or acquire mutations that inactivate the enzyme, would become resistant.
-
Alterations in the AhR Signaling Pathway: Mutations or epigenetic silencing of the Aryl Hydrocarbon Receptor (AhR) or its binding partner ARNT could prevent the induction of CYP1A1 and other target genes, thereby blocking the bioactivation of Phortress.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways could enable cancer cells to more efficiently repair the DNA adducts formed by the reactive metabolites of 5F 203, thus promoting cell survival.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could potentially lead to the increased efflux of Phortress or 5F 203 from the cancer cells, reducing their intracellular concentration and cytotoxic effect.
Conclusion
Phortress represents a promising, mechanistically distinct approach to the treatment of breast cancer. Its selective activation in CYP1A1-expressing tumors offers the potential for targeted therapy with a favorable therapeutic window. The data gathered to date demonstrates its potent preclinical activity. However, to fully realize its clinical potential, further research is needed to generate more comprehensive in vitro and in vivo efficacy data, explore rational combination therapies, elucidate its effects on the tumor microenvironment, and understand potential mechanisms of resistance. This technical guide provides a solid foundation for researchers to build upon as they continue to investigate the role of Phortress and its derivatives in the fight against breast cancer.
References
- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Renal Carcinoma Sensitivity to Phortress Free Base
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phortress, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has demonstrated selective anti-tumor activity against renal cell carcinoma (RCC) in preclinical studies. Its mechanism of action is primarily centered on the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the induction of cytochrome P450 1A1 (CYP1A1). This enzyme metabolically activates 5F 203 into a DNA-damaging agent, ultimately inducing apoptosis in sensitive cancer cells. Furthermore, evidence suggests a secondary mechanism involving the inhibition of the c-Met signaling pathway, which is crucial in RCC progression and metastasis. This technical guide provides a comprehensive overview of the available data on the sensitivity of renal carcinoma to Phortress, including quantitative efficacy data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
In Vitro Efficacy of Phortress (5F 203) in Renal Carcinoma Cell Lines
Studies have identified several renal carcinoma cell lines that exhibit sensitivity to the active form of Phortress, 5F 203. The primary mechanism of cytotoxicity is linked to the cellular capacity for AhR-mediated CYP1A1 induction.
Quantitative Data: Cytotoxicity and Anti-Migratory Effects
While specific IC50 values for Phortress or 5F 203 in renal cancer cell lines are not extensively reported in the public domain, qualitative and semi-quantitative data indicate potent activity in sensitive lines.
| Cell Line | Type | Sensitivity to 5F 203 | Effect on Migration (at 1 µM 5F 203) | Key Molecular Features |
| TK-10 | Renal Carcinoma | Sensitive[1][2] | Potent Inhibition[2] | Exhibits AhR pathway activation and CYP1A1 inducibility[1] |
| Caki-1 | Clear Cell Carcinoma | Sensitive[1] | Potent Inhibition | Sensitive to AhR ligand-induced apoptosis |
| SN12C | Renal Carcinoma | Sensitive | Potent Inhibition | Sensitive to AhR ligand-induced apoptosis |
Data synthesized from multiple sources indicating sensitivity and anti-migratory effects.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of Phortress (or its active metabolite 5F 203) on renal carcinoma cell lines.
Objective: To determine the concentration-dependent cytotoxic effect of a compound on cultured renal cancer cells.
Materials:
-
Renal carcinoma cell lines (e.g., TK-10, Caki-1, SN12C)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
Phortress free base or 5F 203, dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the renal carcinoma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Phortress or 5F 203 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Efficacy of Phortress in Renal Carcinoma Models
Preclinical in vivo studies have corroborated the anti-tumor activity of Phortress in renal carcinoma xenograft models.
Quantitative Data: Tumor Growth Inhibition
Detailed quantitative data on tumor growth inhibition in renal carcinoma xenograft models treated with Phortress is limited in publicly available literature. However, studies on other cancer types provide a basis for expected efficacy. For instance, in a study using a human renal cell carcinoma xenograft model (SN12K-1), treatment with captopril, another anti-cancer agent, resulted in a significant dose-related reduction in tumor development. While not directly Phortress data, it highlights the utility of such models.
Experimental Protocol: Renal Cell Carcinoma Xenograft Model
This protocol describes a general procedure for establishing and evaluating the efficacy of a test compound in a murine xenograft model of renal cell carcinoma.
Objective: To assess the in vivo anti-tumor efficacy of a test compound on the growth of human renal cell carcinoma tumors in immunodeficient mice.
Materials:
-
Human renal cell carcinoma cell line (e.g., 786-O, Caki-1)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel or a similar basement membrane matrix
-
Test compound (Phortress) and vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture the selected renal carcinoma cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (Phortress) and the vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.
Clinical Trial Data in Renal Cell Carcinoma
Clinical evaluation of Phortress in patients with renal cell carcinoma is limited. A Phase I clinical trial of Phortress included two patients with renal carcinoma. In these patients, the treatment resulted in disease stabilization, with one patient remaining stable for 16 cycles of therapy. This preliminary finding suggests potential clinical activity in this patient population, warranting further investigation.
Mechanism of Action: Signaling Pathways
The anti-tumor activity of Phortress in renal carcinoma is attributed to two primary mechanisms: the activation of the AhR/CYP1A1 pathway and the inhibition of c-Met signaling.
AhR/CYP1A1 Signaling Pathway
The canonical mechanism of action for Phortress involves its conversion to 5F 203, which acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR).
Caption: AhR/CYP1A1 signaling pathway activated by Phortress.
c-Met Signaling Pathway Inhibition
In addition to its primary mechanism, 5F 203 has been shown to inhibit the phosphorylation of the c-Met receptor in renal cancer cells. The c-Met pathway is a critical driver of tumor growth, invasion, and metastasis in RCC.
Caption: Inhibition of the c-Met signaling pathway by 5F 203.
Experimental Protocol: Western Blot for c-Met Phosphorylation
This protocol provides a method to assess the inhibitory effect of Phortress on c-Met phosphorylation.
Objective: To determine the effect of a compound on the phosphorylation status of the c-Met receptor in renal cancer cells.
Materials:
-
Renal carcinoma cell line (e.g., TK-10)
-
Complete cell culture medium
-
Phortress or 5F 203
-
Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture renal cancer cells to 70-80% confluency and treat with various concentrations of Phortress or 5F 203 for a specified time. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total c-Met and the loading control to normalize the data.
-
Data Analysis: Quantify the band intensities and determine the relative levels of phosphorylated c-Met compared to total c-Met and the loading control.
Conclusion
Phortress and its active metabolite 5F 203 have demonstrated promising anti-tumor activity against renal cell carcinoma in preclinical models. The dual mechanism of action, involving both the induction of apoptosis via the AhR/CYP1A1 pathway and the inhibition of the pro-metastatic c-Met pathway, makes it an attractive candidate for further investigation. While clinical data is currently sparse, the observed disease stabilization in renal cancer patients is encouraging. Future research should focus on obtaining more robust quantitative data on its efficacy in a wider range of RCC subtypes, both in vitro and in vivo, and on elucidating the finer details of its interaction with key signaling pathways in renal cancer. This will be crucial for designing and implementing effective clinical trials for Phortress in the treatment of renal cell carcinoma.
References
Methodological & Application
Application Notes: Synthesis of Phortress Free Base
Document ID: AN-PB-2025 Revision: 1.0 Prepared For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chemical synthesis of the active pharmaceutical ingredient 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), the free base amine precursor to the clinical candidate Phortress. Phortress is the L-lysylamide dihydrochloride salt prodrug of 5F 203, a potent and selective antitumor agent. The synthesis is presented in two main stages: the formation of the benzothiazole core via a modified Jacobsen cyclization, and the subsequent conjugation to L-lysine to form the prodrug, which exists as a salt. The "free base" refers to the potent amine, 5F 203, before its conversion into the water-soluble prodrug salt.
Mechanism of Action Overview
Phortress is designed to be a water-soluble prodrug that, after administration, releases the active agent, 5F 203. The antitumor mechanism of 5F 203 is initiated by its binding to the Aryl Hydrocarbon Receptor (AhR), which leads to the induction of the cytochrome P450 enzyme CYP1A1, primarily in tumor cells.[1][2] CYP1A1 metabolically activates 5F 203 into a reactive electrophilic species. This intermediate forms covalent adducts with DNA, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[2][3][4]
Caption: Mechanism of action of Phortress in sensitive tumor cells.
Experimental Protocols
The synthesis is a multi-step process. The first part details the synthesis of the active amine 5F 203. The second part describes its conversion to the L-lysylamide prodrug, Phortress. These protocols are based on established synthetic routes for fluorinated 2-(4-aminophenyl)benzothiazoles and their amino acid prodrugs.
Part 1: Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)
This synthesis involves the condensation of 4-amino-3-methylbenzoic acid with 2-amino-4-fluorothiophenol.
Step 1.1: Synthesis of 4-Amino-3-methylbenzoyl Chloride
-
To a suspension of 4-amino-3-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until gas evolution ceases and the reaction becomes a clear solution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
Step 1.2: Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)
-
Dissolve 2-amino-4-fluorothiophenol (1.0 eq) in dry pyridine (15 mL/g) under a nitrogen atmosphere.
-
Add a solution of 4-amino-3-methylbenzoyl chloride (1.1 eq) in dry pyridine dropwise at room temperature.
-
Heat the reaction mixture to 120 °C and reflux for 12 hours.
-
Cool the mixture to room temperature and pour it into a stirred solution of 1 M sodium hydroxide.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5F 203 as a solid.
Part 2: Synthesis of Phortress (L-Lysylamide Prodrug Dihydrochloride)
This part involves the coupling of 5F 203 with a protected lysine amino acid, followed by deprotection and salt formation.
Step 2.1: Coupling of 5F 203 with Protected L-Lysine
-
Dissolve Boc-Lys(Boc)-OH (1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in DMF.
-
Stir the mixture for 30 minutes at room temperature to form the activated ester.
-
Add a solution of 5F 203 (1.0 eq) in DMF to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the protected conjugate.
Step 2.2: Deprotection and Salt Formation
-
Dissolve the purified, protected conjugate from Step 2.1 in a minimal amount of methanol.
-
Add a 4 M solution of HCl in 1,4-dioxane (10 eq) and stir at room temperature for 6 hours.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield Phortress as a dihydrochloride salt.
Quantitative Data Summary
The following table summarizes typical data obtained from the synthesis protocol. Actual results may vary depending on experimental conditions and scale.
| Compound/Step | Description | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 5F 203 | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | 258.31 | 65-75 | 188-191 |
| Phortress | L-lysylamide prodrug dihydrochloride salt | 457.41 | 80-90 (from Step 2.2) | >250 (decomposes) |
Synthesis Workflow Visualization
Caption: Overall workflow for the synthesis of Phortress.
References
- 1. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phortress Free Base Analytical Standards and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress is an experimental antitumor agent that acts as a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).[1] Its mechanism of action is distinct from many conventional chemotherapeutic agents and involves metabolic activation by the cytochrome P450 enzyme CYP1A1 in tumor cells.[2] This activation leads to the formation of reactive electrophilic species that bind to DNA, forming adducts and ultimately triggering cell death in sensitive cancer cells.[2] Given its novel mechanism and potential therapeutic value, robust analytical methods for the quality control of Phortress free base are essential for its development and use in research settings.
These application notes provide a comprehensive overview of proposed analytical standards and quality control protocols for this compound. The methodologies described herein are based on established principles for the analysis of small molecule drug candidates and are intended to serve as a guide for researchers in establishing their own specific assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for the development of suitable analytical methods. While specific experimental data for the free base is not extensively published, based on its chemical structure as a benzothiazole derivative, the following properties can be inferred:
| Property | Anticipated Characteristic | Implication for Analytical Method Development |
| Solubility | Poor aqueous solubility, soluble in organic solvents (e.g., DMSO, Methanol, Acetonitrile). | Requires the use of organic solvents for sample preparation and as components of the mobile phase in liquid chromatography. |
| Lipophilicity | High (inferred from its structure and poor aqueous solubility). | Suggests strong retention on reverse-phase HPLC columns, necessitating a mobile phase with a high organic solvent content. |
| UV Absorbance | Expected to have a chromophore due to the benzothiazole ring system, allowing for UV-based detection. | UV spectrophotometry can be used for quantification in HPLC and for identity confirmation. The UV spectrum should be scanned to determine the wavelength of maximum absorbance (λmax). |
| Chemical Stability | The free amine group and the benzothiazole ring may be susceptible to degradation under certain conditions (e.g., oxidation, extreme pH). | Stability-indicating methods are required to separate the intact drug from potential degradation products. |
Analytical Standards and Quality Control Parameters
The following table outlines the key quality control tests, proposed methods, and acceptance criteria for this compound analytical standards.
| Test | Proposed Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white or yellowish solid powder |
| Identity | 1. HPLC (retention time) 2. UV-Vis Spectroscopy 3. Mass Spectrometry (MS) 4. Nuclear Magnetic Resonance (NMR) Spectroscopy | 1. Retention time of the sample matches that of a reference standard. 2. UV spectrum of the sample matches that of a reference standard. 3. The measured mass-to-charge ratio (m/z) corresponds to the molecular weight of this compound. 4. The NMR spectrum is consistent with the chemical structure of this compound. |
| Purity (Assay) | Stability-Indicating HPLC with UV detection | ≥ 98.0% (as determined by peak area normalization) |
| Related Substances | Stability-Indicating HPLC with UV detection | Individual impurity: ≤ 0.5% Total impurities: ≤ 1.0% |
| Residual Solvents | Gas Chromatography (GC-FID/MS) | As per ICH Q3C guidelines |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Experimental Protocols
Identification of this compound
4.1.1. High-Performance Liquid Chromatography (HPLC) - Retention Time Matching
-
Objective: To confirm the identity of this compound by comparing its retention time to that of a certified reference standard.
-
Protocol:
-
Prepare a standard solution of Phortress reference standard (e.g., 0.1 mg/mL in methanol).
-
Prepare a sample solution of the this compound test article at the same concentration.
-
Inject both solutions into a validated HPLC system (see Section 4.2. for proposed chromatographic conditions).
-
Compare the retention time of the major peak in the sample chromatogram to that of the standard chromatogram. The retention times should not differ by more than a specified tolerance (e.g., ± 2%).
-
4.1.2. UV-Visible Spectroscopy
-
Objective: To confirm the identity of this compound by comparing its UV absorption spectrum to that of a reference standard.
-
Protocol:
-
Prepare a dilute solution of the this compound sample and a reference standard in a suitable UV-transparent solvent (e.g., methanol).
-
Record the UV spectrum of both solutions from 200 to 400 nm.
-
The wavelength of maximum absorbance (λmax) and the overall shape of the spectra should be comparable.
-
Purity and Related Substances Determination by Stability-Indicating HPLC
-
Objective: To quantify the purity of this compound and to detect and quantify any related substances (impurities and degradation products) using a stability-indicating HPLC method.
-
Proposed HPLC Conditions:
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile (Gradient elution may be required to separate all impurities) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at the determined λmax (e.g., around 268 nm, to be experimentally determined) |
-
Protocol:
-
Standard Preparation: Prepare a standard solution of Phortress reference standard of known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to prepare a solution of known concentration.
-
Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.
-
Data Analysis:
-
Assay (% Purity): Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard.
-
Related Substances: Identify and quantify any additional peaks in the sample chromatogram. Express each impurity as a percentage of the total peak area.
-
-
Forced Degradation and Stability-Indicating Method Validation
-
Objective: To demonstrate the stability-indicating nature of the HPLC method by subjecting this compound to stress conditions and showing that the method can separate the intact drug from its degradation products.
-
Forced Degradation Protocol:
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a solution of 0.1 N HCl and heat at 60°C for a specified time. Neutralize before injection. |
| Base Hydrolysis | Dissolve this compound in a solution of 0.1 N NaOH and heat at 60°C for a specified time. Neutralize before injection. |
| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time. |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 105°C) for a specified period. |
| Photolytic Degradation | Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a specified duration. |
-
Analysis: Analyze the stressed samples using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Phortress peak and from each other.
Visualizations
Caption: Mechanism of action of Phortress in a tumor cell.
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical workflow for stability-indicating method validation.
References
Application Notes and Protocols: Phortress Free Base for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress, a lysylamide prodrug of the potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is a subject of significant interest in cancer research. Its mechanism of action, involving metabolic activation by cytochrome P450 1A1 (CYP1A1) in sensitive tumor cells, leads to the formation of DNA adducts and subsequent cell cycle arrest and apoptosis. These application notes provide detailed information on the solubility of Phortress, protocols for its preparation for in vitro assays, and an overview of its mechanism of action.
Physicochemical Properties and Solubility
Phortress is commonly available as a dihydrochloride salt, which exhibits good solubility in dimethyl sulfoxide (DMSO). While specific quantitative solubility data for the free base form is not widely published, the dihydrochloride salt has been documented to be soluble in DMSO up to 100 mM.
Data Presentation: Solubility of Phortress Dihydrochloride
| Solvent | Solubility | CAS Number |
| DMSO | Soluble to 100 mM[1] | 328087-38-3[2][3][4][5] |
| PBS (pH 7.2) | 10 mg/mL | 328087-38-3 |
| DMF | 10 mg/mL | 328087-38-3 |
| Phortress Free Base | Data not available | 741241-36-1 |
Mechanism of Action
The antitumor activity of Phortress is not direct but relies on its metabolic conversion to the active compound 5F 203. The mechanism is initiated by the binding of 5F 203 to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This binding event triggers a signaling cascade that is central to the compound's selective cytotoxicity.
Signaling Pathway of Phortress Action
The following diagram illustrates the key steps in the mechanism of action of Phortress:
Caption: Mechanism of action of Phortress.
Upon entering a sensitive tumor cell, Phortress is converted to its active form, 5F 203. 5F 203 then binds to the aryl hydrocarbon receptor (AhR), which is part of a cytosolic complex with heat shock protein 90 (HSP90) and other co-chaperones. This binding event leads to the dissociation of the complex and the translocation of the AhR-5F 203 complex into the nucleus. In the nucleus, the complex heterodimerizes with the AhR nuclear translocator (ARNT). This new complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, most notably CYP1A1. The subsequent induction of CYP1A1 expression leads to the enzymatic conversion of 5F 203 into a reactive electrophilic metabolite. This reactive species covalently binds to DNA, forming DNA adducts that trigger cell cycle arrest and apoptosis, ultimately leading to selective cancer cell death.
Clarification on Proposed Mechanisms: Initial hypotheses suggesting the involvement of formaldehyde release or interaction with the polyamine catabolic pathway in the mechanism of Phortress have not been substantiated in the current scientific literature. The primary and well-established mechanism of action is through the AhR-CYP1A1 pathway.
Experimental Protocols
General Protocol for Conversion of Phortress Dihydrochloride to Free Base
Materials:
-
Phortress dihydrochloride
-
A suitable organic solvent (e.g., dichloromethane or ethyl acetate)
-
A weak base solution (e.g., saturated sodium bicarbonate solution)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the Phortress dihydrochloride salt in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Slowly add a saturated solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Swirl gently and periodically vent the funnel to release any gas produced.
-
Continue adding the base until the aqueous layer is basic (test with pH paper).
-
Shake the separatory funnel vigorously to extract the free base into the organic layer.
-
Allow the layers to separate and then collect the organic layer.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times to ensure complete recovery of the free base.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound.
Preparation of Stock and Working Solutions for In Vitro Assays
Materials:
-
Phortress (free base or dihydrochloride salt)
-
Sterile, cell culture-grade DMSO
-
Sterile, complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or vials
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Aseptically weigh out the required amount of Phortress. For the dihydrochloride salt (MW: 459.41 g/mol ), 4.59 mg is needed for 1 mL of a 10 mM solution.
-
In a sterile microcentrifuge tube, dissolve the weighed Phortress in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
Protocol for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM Phortress stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
In Vitro Cytotoxicity Assay (e.g., MTS or MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of Phortress on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phortress working solutions
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Experimental Workflow
Caption: General workflow for an in vitro cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Phortress. Include wells with untreated cells (medium only) and vehicle-treated cells (medium with the equivalent concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition: After the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.
-
Solubilization (for MTT assay): If using the MTT assay, carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of Phortress that inhibits cell growth by 50%).
Conclusion
These application notes provide a comprehensive guide for the use of Phortress in in vitro research. Understanding its solubility, proper preparation, and established mechanism of action is crucial for designing and interpreting experiments aimed at elucidating its therapeutic potential. The provided protocols offer a starting point for researchers to investigate the cytotoxic and mechanistic properties of this promising anticancer agent.
References
Application Notes and Protocols for Phortress Free Base Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress, also known as NSC 710305, is an experimental antitumor agent that has shown potent and selective activity against a range of human-derived carcinomas, including breast, ovarian, renal, and colorectal cancers. It functions as a prodrug, activated by the cytochrome P450 enzyme CYP1A1. This activation is a key feature of its mechanism, as Phortress itself induces the expression of CYP1A1 by acting as a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR). This targeted activation within cancer cells leads to the formation of DNA adducts, subsequently triggering cell cycle arrest and apoptosis. These application notes provide detailed protocols for the use of Phortress free base in cell culture experiments to evaluate its cytotoxic and cytostatic effects.
Mechanism of Action
Phortress exerts its antitumor activity through a unique, multi-step process initiated by its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
-
AhR Activation: Phortress enters the cell and binds to the AhR, a ligand-activated transcription factor located in the cytoplasm.
-
Nuclear Translocation: Upon ligand binding, the Phortress-AhR complex translocates into the nucleus.
-
CYP1A1 Induction: In the nucleus, the complex binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, most notably CYP1A1, leading to increased transcription and translation of the CYP1A1 enzyme.
-
Metabolic Activation: The newly synthesized CYP1A1 enzyme metabolizes Phortress into a reactive electrophilic species.
-
DNA Adduct Formation: This reactive metabolite covalently binds to DNA, forming DNA adducts.
-
DNA Damage Response and Cell Cycle Arrest: The formation of DNA adducts triggers the DNA Damage Response (DDR) pathway, leading to the activation of checkpoint kinases such as Chk1 and Chk2. This results in cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[1][2] If the damage is too extensive, the cell is directed towards apoptosis.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of Phortress in various cancer cell lines. These values can vary depending on the assay method and exposure time.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time (hours) | Reference |
| MCF-7 | Breast Cancer | Potent | Multiple Assays | 24-72 | [3] |
| HT-29 | Colorectal Cancer | Potent | Clonogenic, Growth Curves | Not Specified | [3] |
| SW480 | Colorectal Cancer | Potent | Clonogenic, Growth Curves | Not Specified | [3] |
| SW620 | Colorectal Cancer | Potent | Clonogenic, Growth Curves | Not Specified |
Note: While several sources confirm the potent cytotoxicity of Phortress in these cell lines, specific IC50 values are not consistently reported in the available literature. Researchers are encouraged to determine the IC50 empirically for their specific cell line and experimental conditions.
Experimental Protocols
Preparation of Phortress Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Prepare a stock solution of Phortress in DMSO. A common stock concentration is 10 mM.
-
Gently warm the solution if necessary to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture and Seeding
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete growth medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture the cells in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
For experiments, harvest cells during their logarithmic growth phase using trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for clonogenic or cell cycle assays) at a predetermined density to ensure they are in the logarithmic growth phase during the treatment period.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of Phortress.
Materials:
-
Cells seeded in a 96-well plate
-
Phortress stock solution
-
Complete growth medium
-
MTS reagent
Procedure:
-
After allowing the cells to adhere overnight, prepare serial dilutions of Phortress in complete growth medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Phortress concentration.
-
Replace the existing medium in the wells with 100 µL of the medium containing the different concentrations of Phortress or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after Phortress treatment.
Materials:
-
Cells seeded in 6-well plates
-
Phortress stock solution
-
Complete growth medium
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Treat the cells with various concentrations of Phortress (e.g., 0.1x, 1x, and 10x the determined IC50) for a defined period (e.g., 24 hours).
-
After treatment, wash the cells with PBS, trypsinize, and count them.
-
Re-seed a known number of cells (e.g., 500-1000 cells per well) into new 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Wash the plates with PBS and fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Phortress on cell cycle distribution.
Materials:
-
Cells seeded in 6-well plates
-
Phortress stock solution
-
Complete growth medium
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Treat cells with Phortress at a relevant concentration (e.g., the IC50 value) for various time points (e.g., 24, 48, 72 hours).
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Phortress Mechanism of Action.
Caption: General Experimental Workflow.
Caption: DNA Damage Response Pathway.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining Phortress Free Base IC50 Values in Cancer Cells
Introduction
Phortress, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is a novel anticancer agent with a distinct mechanism of action.[1][2] It exhibits potent and selective activity against a range of human-derived carcinomas, including breast, ovarian, and renal cancers.[1] Understanding the concentration at which Phortress inhibits cancer cell growth by 50% (the IC50 value) is a critical parameter for evaluating its potency and for elucidating mechanisms of sensitivity and resistance. These application notes provide a comprehensive protocol for determining the IC50 value of the Phortress free base (5F 203) in adherent cancer cell lines using the MTT assay.
Mechanism of Action
The anticancer activity of Phortress is initiated by its conversion to the active free base, 5F 203.[2] The mechanism involves:
-
Aryl Hydrocarbon Receptor (AhR) Binding : 5F 203 acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR).[3]
-
Nuclear Translocation : The 5F 203-AhR complex translocates into the cell nucleus.
-
CYP1A1 Induction : In the nucleus, the complex activates the transcription of the cytochrome P450 1A1 (CYP1A1) gene.
-
Metabolic Activation : The induced CYP1A1 enzyme metabolically activates 5F 203, converting it into a reactive electrophilic species.
-
DNA Adduct Formation : This reactive intermediate forms extensive DNA adducts, leading to lethal DNA damage and subsequent cell death, primarily in sensitive tumor cells.
Some studies also suggest that 5F 203 may exert its effects by inhibiting MET (hepatocyte growth factor receptor) signaling, which is involved in cell migration and apoptosis resistance.
Caption: Phortress mechanism of action pathway.
Data Presentation: Phortress (5F 203) Activity in Cancer Cell Lines
The following table summarizes the reported cytotoxic activity of the Phortress active free base, 5F 203, against various human cancer cell lines. The values are presented as IC50 (50% inhibitory concentration) or GI50 (50% growth inhibition).
| Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |
| MCF-7 | Breast Cancer | < 0.1 µM | |
| T-47D | Breast Cancer | < 0.1 µM | |
| MDA-MB-435 | Breast Cancer | Insensitive | |
| TK-10 | Renal Cancer | Weakly Inhibited | |
| HT29 | Colorectal Cancer | Potent Cytotoxicity | |
| SW480 | Colorectal Cancer | Potent Cytotoxicity | |
| SW620 | Colorectal Cancer | Potent Cytotoxicity | |
| IGROV-1 | Ovarian Cancer | Sensitive | |
| OVCAR-5 | Ovarian Cancer | Sensitive |
Note: The distinction between sensitive and insensitive cell lines is often linked to the cell's ability to express and induce the CYP1A1 enzyme.
Experimental Protocol: IC50 Determination via MTT Assay
This protocol details the steps for determining the IC50 value of this compound (5F 203) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell viability based on mitochondrial activity.
Caption: Workflow for IC50 determination using the MTT assay.
I. Materials and Reagents
-
Cell Line : Selected adherent cancer cell line (e.g., MCF-7).
-
This compound (5F 203) : Stock solution in DMSO (e.g., 10 mM).
-
Culture Medium : Appropriate for the cell line (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
MTT Solution : 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light.
-
Phosphate-Buffered Saline (PBS) : Sterile.
-
Trypsin-EDTA : 0.25% or 0.05%.
-
Dimethyl Sulfoxide (DMSO) : Cell culture grade.
-
Equipment : 96-well flat-bottom plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader.
II. Experimental Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell line until it reaches 70-80% confluency.
-
Wash cells with PBS, detach using Trypsin-EDTA, and resuspend in complete medium.
-
Perform a cell count using a hemocytometer or automated counter. Ensure cell viability is >90%.
-
Dilute the cell suspension to the optimal seeding density. This must be determined experimentally for each cell line but is typically between 5,000 and 10,000 cells per well in a 100 µL volume.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "no-cell" controls (medium only) to measure background absorbance.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
Day 2: Drug Treatment
-
Prepare serial dilutions of the this compound (5F 203) stock solution in culture medium. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended for the initial experiment.
-
Set up control wells:
-
Untreated Control : Cells with medium only.
-
Vehicle Control : Cells with medium containing the highest concentration of DMSO used in the drug dilutions.
-
-
Carefully remove the medium from the wells (excluding "no-cell" controls) and add 100 µL of the medium containing the appropriate drug concentrations or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). The incubation time can significantly affect the IC50 value and should be kept consistent.
Day 4/5: MTT Assay and Data Acquisition
-
After the incubation period, carefully aspirate the drug-containing medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the MTT-containing medium without disturbing the crystals at the bottom.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
III. Data Analysis and IC50 Calculation
-
Background Correction : Subtract the average absorbance of the "no-cell" control wells from all other readings.
-
Calculate Percent Viability : Normalize the data to the untreated or vehicle control wells using the following formula:
-
Percent Viability = (Absorbance of Treated Well / Average Absorbance of Control Wells) * 100
-
-
Dose-Response Curve : Plot the percent viability against the logarithm of the drug concentration.
-
Determine IC50 : Use a non-linear regression analysis (e.g., log(inhibitor) vs. response with a variable slope) in a suitable software package (like GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.
References
- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Phortress-Induced DNA Adducts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress, a potent and selective experimental antitumor agent, operates through a unique mechanism of action involving the formation of DNA adducts within sensitive tumor cells. This process is initiated by the metabolic activation of Phortress by the cytochrome P450 enzyme CYP1A1. The resulting electrophilic species then covalently bind to DNA, forming Phortress-DNA adducts. These adducts disrupt DNA replication and transcription, ultimately leading to cell death in susceptible cancer cells. The detection and quantification of these DNA adducts are critical for understanding the pharmacodynamics of Phortress, assessing its efficacy, and for further drug development.
This document provides detailed application notes and protocols for the primary methods used to detect Phortress-induced DNA adducts. It is designed to guide researchers in selecting and implementing the most appropriate techniques for their specific experimental needs.
Metabolic Activation of Phortress and DNA Adduct Formation
The cytotoxic activity of Phortress is contingent upon its metabolic activation, primarily mediated by the CYP1A1 enzyme. This process is more pronounced in tumor cells that exhibit high levels of CYP1A1 expression. The activation pathway involves the conversion of the Phortress prodrug into a reactive electrophile that readily forms covalent bonds with nucleophilic sites on DNA bases, predominantly guanine residues.
Caption: Metabolic activation of Phortress by CYP1A1 leading to the formation of DNA adducts and subsequent cell death.
Methods for Detecting Phortress-DNA Adducts
Several analytical techniques can be employed to detect and quantify Phortress-DNA adducts. The choice of method depends on factors such as the required sensitivity, the availability of specific reagents, and the nature of the biological matrix. The most common methods include ³²P-Postlabelling Assay, Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Comparison of Detection Methods
| Method | Sensitivity (adducts per nucleotide) | Throughput | Equipment | Notes |
| ³²P-Postlabelling Assay | 1 in 10⁹ - 10¹⁰[1][2] | Low to Medium | Phosphorimager, TLC/HPLC | Highly sensitive, does not require adduct standards for detection but requires handling of radioactivity. |
| LC-MS/MS | 1 in 10⁸ - 10¹¹[3][4] | High | LC-MS/MS system | High specificity and structural information, requires stable isotope-labeled internal standards for accurate quantification. |
| ELISA | Dependent on antibody affinity | High | Plate reader | Requires a specific antibody against Phortress-DNA adducts, suitable for high-throughput screening. |
Experimental Protocols
The following section provides detailed protocols for the detection of Phortress-DNA adducts.
³²P-Postlabelling Assay
This highly sensitive method allows for the detection of a wide range of DNA adducts without prior knowledge of their chemical structure. The protocol involves the enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and chromatographic separation.
Caption: General workflow for the ³²P-postlabelling assay for DNA adduct detection.
Protocol:
-
DNA Isolation: Isolate high-purity genomic DNA from Phortress-treated cells or tissues using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit). Ensure the DNA is free of RNA and protein contamination.
-
Enzymatic Digestion:
-
To 5-10 µg of DNA, add micrococcal nuclease and spleen phosphodiesterase.
-
Incubate at 37°C for 3-4 hours to digest the DNA into 3'-mononucleoside phosphates.
-
-
Adduct Enrichment (Butanol Extraction Method):
-
Add a solution of tetrabutylammonium chloride to the DNA digest.
-
Extract the adducted nucleotides with an equal volume of 1-butanol.
-
Separate the butanol phase containing the hydrophobic adducts.
-
Evaporate the butanol to dryness.
-
-
³²P-Postlabelling:
-
Resuspend the enriched adducts in a labeling buffer containing T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP.
-
Incubate at 37°C for 30-60 minutes to transfer the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation:
-
Thin-Layer Chromatography (TLC): Spot the labeled adducts onto a polyethyleneimine (PEI)-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from normal nucleotides.
-
High-Performance Liquid Chromatography (HPLC): Alternatively, separate the labeled adducts using reverse-phase HPLC with a suitable gradient. Collect fractions and quantify radioactivity by liquid scintillation counting.
-
-
Detection and Quantification:
-
For TLC, expose the plate to a phosphor screen or X-ray film.
-
Quantify the adduct spots using a phosphorimager or by densitometry of the autoradiogram.
-
Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁸-10¹⁰ normal nucleotides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and the ability to obtain structural information about the DNA adducts. This method is particularly useful for confirming the identity of adducts detected by other means and for absolute quantification when using stable isotope-labeled internal standards.
Protocol:
-
DNA Isolation and Hydrolysis:
-
Isolate genomic DNA as described for the ³²P-postlabelling assay.
-
Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Clean-up:
-
Use solid-phase extraction (SPE) to remove proteins, salts, and other interfering substances from the nucleoside mixture.
-
-
LC-MS/MS Analysis:
-
Inject the purified nucleoside sample into a reverse-phase HPLC column coupled to a tandem mass spectrometer.
-
Separate the nucleosides using a suitable gradient elution program.
-
Monitor for the specific mass transition of the expected Phortress-DNA adduct (parent ion to a specific fragment ion) using multiple reaction monitoring (MRM) mode.
-
For quantification, spike the DNA sample with a known amount of a stable isotope-labeled internal standard of the Phortress-DNA adduct prior to hydrolysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method that can be used for the rapid screening of a large number of samples. This technique relies on the availability of a specific antibody that recognizes the Phortress-DNA adduct.
Protocol (Competitive ELISA):
-
Plate Coating: Coat a 96-well microtiter plate with a known amount of a Phortress-DNA adduct standard.
-
Sample/Standard Incubation:
-
Prepare a series of dilutions of a Phortress-DNA adduct standard to generate a standard curve.
-
Denature the DNA from the experimental samples by heating.
-
In separate wells, incubate the denatured sample DNA or the standard dilutions with a limited amount of a primary antibody specific for the Phortress-DNA adduct.
-
-
Competitive Binding: Transfer the sample/antibody and standard/antibody mixtures to the coated plate. The free adducts in the sample and the standards will compete with the coated adducts for binding to the primary antibody.
-
Washing: Wash the plate to remove unbound antibodies and adducts.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the amount of Phortress-DNA adducts in the sample.
-
Quantification: Determine the concentration of Phortress-DNA adducts in the samples by comparing their absorbance values to the standard curve.
In Vitro Metabolism of Phortress
To study the formation of Phortress-DNA adducts in a controlled environment, an in vitro metabolism assay using liver S9 fractions or microsomes can be performed. This allows for the investigation of the role of CYP1A1 in the metabolic activation of Phortress.
Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Liver S9 fraction or microsomes (from a source with known CYP1A1 activity)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Calf thymus DNA
-
Phortress (at the desired concentration)
-
Phosphate buffer (pH 7.4)
-
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours) with gentle shaking.
-
Reaction Termination and DNA Isolation: Stop the reaction by adding cold ethanol. Isolate the DNA from the reaction mixture.
-
Adduct Analysis: Analyze the isolated DNA for the presence of Phortress-DNA adducts using one of the methods described above (e.g., ³²P-postlabelling or LC-MS/MS).
This in vitro system can be used to confirm the CYP1A1-dependency of Phortress activation by using specific CYP1A1 inhibitors or by using S9 fractions from sources with varying CYP1A1 expression levels.
References
Application Notes and Protocols for the HPLC Analysis of Phortress Free Base and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of the experimental anticancer agent Phortress (NSC 710305) and its active metabolite, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786), in biological matrices using High-Performance Liquid Chromatography (HPLC). Phortress is a prodrug that demonstrates potent and selective antitumor activity, which is contingent upon its metabolic activation.[1][2][3] This process involves the conversion of Phortress to 5F 203, which subsequently undergoes bioactivation catalyzed by cytochrome P450 1A1 (CYP1A1). This enzymatic reaction generates reactive electrophilic metabolites that form DNA adducts, leading to cancer cell death.[1][2] The analytical methods detailed herein are essential for pharmacokinetic studies, metabolism research, and clinical trial monitoring of Phortress.
Introduction to Phortress and its Metabolism
Phortress is a water-soluble lysylamide prodrug of the potent antitumor agent 5F 203. Its mechanism of action is unique, relying on the induction of and subsequent metabolism by CYP1A1 in sensitive cancer cells. This targeted bioactivation makes Phortress a promising candidate for cancer therapy. Understanding the conversion of Phortress to 5F 203 and the subsequent formation of its cytotoxic metabolites is crucial for its development as a therapeutic agent.
The metabolic activation of 5F 203 by CYP1A1 is a critical step in its anticancer activity. This process leads to the formation of reactive electrophilic species, which can covalently bind to DNA, forming adducts that trigger cell cycle arrest and apoptosis in tumor cells. The selective induction of CYP1A1 in tumor cells contributes to the targeted nature of Phortress's cytotoxicity.
HPLC Method for Quantitative Analysis
Chromatographic Conditions
A reverse-phase HPLC (RP-HPLC) method is suitable for the separation and quantification of Phortress and 5F 203.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.4) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV detector at a wavelength of approximately 320-340 nm |
| Column Temperature | 30 °C |
Quantitative Data (Hypothetical for Method Validation)
The following table presents hypothetical data that should be generated during method validation to ensure the reliability of the analysis.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Phortress | 3.5 | 0.1 - 50 | 0.03 | 0.1 |
| 5F 203 | 8.2 | 0.1 - 50 | 0.03 | 0.1 |
Experimental Protocols
Sample Preparation from Biological Matrices
Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. Protein precipitation is a common and effective method for plasma and cell lysate samples.
Protocol for Protein Precipitation:
-
To 100 µL of plasma or cell lysate, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject 20 µL into the HPLC system.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare stock solutions of Phortress and 5F 203 in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same biological matrix as the study samples.
-
Process the calibration standards and QC samples using the same sample preparation protocol as the unknown samples.
Visualizations
Metabolic Pathway of Phortress
Caption: Metabolic activation pathway of Phortress.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of Phortress.
References
Application Notes and Protocols for In Vitro Chemosensitivity Testing of Phortress Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is a novel antitumor agent with a unique mechanism of action that confers selectivity for sensitive cancer cells.[1][2] In vitro chemosensitivity testing is a critical step in the preclinical evaluation of Phortress, providing essential data on its potency, selectivity, and cellular effects. These application notes provide detailed protocols for assessing the in vitro chemosensitivity of cancer cell lines to Phortress free base (the active metabolite, 5F 203) and offer insights into its molecular pathways.
Mechanism of Action
The antitumor activity of Phortress is initiated by the metabolic activation of its active form, 5F 203. This process involves the following key steps:
-
Aryl Hydrocarbon Receptor (AhR) Binding: 5F 203 acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][4]
-
CYP1A1 Induction: Upon binding to 5F 203, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the transcriptional induction of cytochrome P450 1A1 (CYP1A1).[3]
-
Metabolic Activation and DNA Adduct Formation: CYP1A1 metabolizes 5F 203 into a highly reactive electrophilic species. This reactive intermediate then forms covalent adducts with DNA, primarily at the N7 position of guanine.
-
Cell Cycle Arrest and Apoptosis: The formation of DNA adducts leads to DNA damage, including single-strand breaks, which triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis in sensitive cancer cells.
Additionally, there is evidence to suggest a putative role for the inhibition of the c-MET signaling pathway in the antitumor activity of 5F 203. Downregulation of MET activity and its downstream signaling components, such as Erk, MAPK, and MEK, has been observed in breast cancer cells treated with 5F 203.
Data Presentation: In Vitro Chemosensitivity of 5F 203
The following tables summarize the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values of 5F 203 in various human cancer cell lines. This data highlights the selective potency of the compound.
Table 1: GI₅₀ Values of 5F 203 in NCI-60 Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MCF7 | Breast | Sensitive |
| T47D | Breast | Sensitive |
| TK-10 | Renal | Sensitive |
| IGROV-1 | Ovarian | Sensitive |
| OVCAR-5 | Ovarian | Sensitive |
| HT29 | Colon | Relatively Resistant |
| SW620 | Colon | Relatively Resistant |
Data sourced from the NCI-60 panel indicate sensitivity but specific values were not consistently reported in a single source. "Sensitive" generally implies sub-micromolar activity.
Table 2: IC₅₀ Values of 5F 203 in Gastric Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MKN-45 | Gastric | ≤ 0.09 |
| AGS | Gastric | ≤ 0.09 |
| BGC-823 | Gastric | Insensitive |
Data from a study on human gastric cancer models.
Table 3: Cytotoxicity of 5F 203 in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | Sensitivity to 5F 203 |
| MCF-7 | ER+ | Sensitive |
| T47D | ER+ | Sensitive |
| CRL2335 | ER- | Sensitive |
| MDA-MB-468 | ER- | Sensitive |
| MDA-MB-231 | ER- | Resistant |
| MCF-10A (Non-malignant) | - | Resistant |
Data from a study on the selective cytotoxicity of 5F 203 in breast cancer cells.
Experimental Protocols
Protocol 1: Determination of IC₅₀ using MTS Assay
This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay to determine the concentration of this compound (5F 203) that inhibits cell proliferation by 50%.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (5F 203) stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Phenazine methosulfate (PMS) solution (if required by the MTS kit)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5F 203 in complete culture medium. A typical concentration range to test would be from 0.01 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 5F 203 or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions. If required, mix the MTS solution with the PMS solution.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Determine the IC₅₀ value from the dose-response curve using a non-linear regression analysis.
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with 5F 203, providing a measure of long-term cell survival.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (5F 203) stock solution (dissolved in DMSO)
-
6-well cell culture plates
-
Trypsin-EDTA solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cells.
-
Seed a precise number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency and expected toxicity) into 6-well plates.
-
Allow the cells to attach for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare dilutions of 5F 203 in complete culture medium at various concentrations.
-
Replace the medium in the wells with the drug-containing medium or vehicle control.
-
Incubate for the desired exposure period (e.g., 24 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 1 mL of methanol for 10-15 minutes.
-
Remove the methanol and add 1 mL of crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies in control wells / Number of cells seeded) x 100%
-
Surviving Fraction (SF): SF = Number of colonies in treated wells / (Number of cells seeded x (PE / 100))
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: Phortress (5F 203) Activated AhR Signaling Pathway.
Caption: Putative c-MET Inhibition Pathway by 5F 203.
Experimental Workflow
Caption: General Workflow for In Vitro Chemosensitivity Testing.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole is a ligand and shows species-specific partial agonism of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Phortress Antitumor Activity in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress is an experimental anticancer agent that has demonstrated significant antitumor activity in various preclinical models, particularly in human-derived breast, ovarian, and renal carcinoma xenografts.[1] It is a prodrug of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203), and its unique mechanism of action sets it apart from conventional chemotherapeutic agents.[1][2] This document provides detailed application notes and protocols for the evaluation of Phortress's antitumor efficacy using xenograft models, aimed at researchers and professionals in drug development.
Mechanism of Action
Phortress's antitumor activity is initiated through a targeted bioactivation process. The active metabolite, 5F 203, is a potent ligand for the Aryl Hydrocarbon Receptor (AhR).[2][3] The binding of 5F 203 to AhR leads to the translocation of the AhR complex into the nucleus. Inside the nucleus, this complex dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) on the DNA. This binding event initiates the transcription of the Cytochrome P450 1A1 (CYP1A1) gene. The resulting CYP1A1 enzyme metabolically activates 5F 203 into a reactive electrophilic species. This activated compound then forms covalent adducts with DNA, leading to DNA damage and subsequent cancer cell death. This mechanism highlights a unique feature of Phortress: it induces its own metabolic activation pathway exclusively in susceptible tumor cells.
Signaling Pathway
References
- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Phortress Free Base Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Phortress, a novel antitumor agent. The information compiled here, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of Phortress.
Introduction to Phortress
Phortress is the dihydrochloride salt of the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203). It is an experimental antitumor agent with potent and selective activity against a range of human-derived carcinomas, including breast, ovarian, and renal cancers[1][2]. Its mechanism of action is distinct from conventional chemotherapeutic agents and relies on metabolic activation within sensitive tumor cells[1][3].
The antitumor activity of Phortress is initiated by its selective uptake into cancer cells, where it binds to the Arylhydrocarbon Receptor (AhR). This binding event triggers the translocation of the Phortress-AhR complex into the nucleus. Within the nucleus, this complex induces the expression of the cytochrome P450 enzyme, CYP1A1. CYP1A1 then metabolizes Phortress into a reactive electrophilic intermediate. This intermediate subsequently forms covalent adducts with DNA, leading to extensive DNA damage and ultimately, cell death[3].
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving Phortress administration.
Table 1: Preclinical Efficacy of Phortress in Human Breast Carcinoma Xenograft Models
| Xenograft Model | Treatment Group | Dosing Schedule | Antitumor Activity | Reference |
| Human Mammary Carcinoma (7 out of 9 models) | Phortress | Not specified | Significant antitumor activity | |
| Human Mammary Carcinoma (1 out of 9 models) | Phortress | Not specified | Superior antitumor activity compared to Doxorubicin | |
| MCF-7 and MDA-MB-435 | 5F 203 (active form of Phortress) | 5 mg/kg for 4 consecutive days | Significant, selective antitumor activity |
Table 2: Preclinical Toxicology of Phortress in Rodent Models
| Animal Model | Administration Route | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Toxicological Findings | Reference |
| Mice | Intravenous | Days 1 and 8 | 10 mg/kg | Mice are the more sensitive species. At 20 mg/kg, a fall in lung:body weight and kidney:body weight ratios, raised serum alkaline phosphatase, and hepatic histopathological disturbances were observed. Murine pulmonary DNA adducts persisted. | |
| Rats | Intravenous | Days 1 and 8 | >20 mg/kg | Transient induction of CYP1A1 in the liver. Elimination of hepatic and pulmonary DNA adducts was evident. |
Signaling Pathway
The mechanism of action of Phortress is critically dependent on the Arylhydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates the key steps involved in the bioactivation and cytotoxic effects of Phortress.
Caption: Phortress signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical evaluation of Phortress.
Protocol 1: Human Tumor Xenograft Model in Nude Mice
This protocol describes the establishment of subcutaneous human breast cancer xenografts in immunodeficient mice.
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
Female athymic nude mice (4-6 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture breast cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 107 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the nude mice.
-
Inject 0.1 mL of the cell suspension (containing 5 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Initiation of Treatment: Begin Phortress administration when tumors reach a predetermined size (e.g., 100-200 mm³).
Caption: Experimental workflow for xenograft studies.
Protocol 2: Phortress Free Base Formulation and Intravenous Administration
This protocol outlines the preparation and intravenous administration of Phortress to mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, 5% dextrose solution, or a suitable solubilizing agent like DMSO followed by dilution in saline)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp (optional)
Procedure:
-
Formulation Preparation:
-
Note: The exact vehicle may need to be optimized based on the solubility of the this compound lot.
-
Aseptically prepare the Phortress solution in the chosen sterile vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Ensure the solution is clear and free of particulates. If using a co-solvent like DMSO, ensure the final concentration is well-tolerated by the animals.
-
-
Animal Preparation:
-
Accurately weigh each mouse to determine the correct injection volume.
-
Place the mouse in a suitable restrainer.
-
To aid in visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water for a short period.
-
-
Intravenous Injection:
-
Disinfect the tail with an alcohol swab.
-
Using a new sterile syringe and needle for each animal, slowly inject the Phortress solution into one of the lateral tail veins.
-
Observe for any signs of extravasation (leakage of the drug into the surrounding tissue).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 3: 32P-Postlabeling Assay for DNA Adduct Detection
This protocol provides a general method for the detection and quantification of Phortress-induced DNA adducts.
Materials:
-
Tumor tissue or other tissues of interest
-
DNA isolation kit
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from the collected tissues using a commercial kit or standard phenol-chloroform extraction.
-
DNA Digestion:
-
Digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the digest with nuclease P1 to dephosphorylate the normal nucleotides to deoxynucleosides, while the bulky aromatic adducts are resistant to this enzyme.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled DNA adducts from the excess [γ-³²P]ATP and other contaminants by multi-directional thin-layer chromatography on PEI-cellulose plates.
-
-
Detection and Quantification:
-
Visualize the separated adducts using a phosphorimager or by autoradiography.
-
Quantify the level of DNA adducts by measuring the radioactivity in the adduct spots relative to the total amount of DNA analyzed.
-
Caption: Workflow for DNA adduct detection.
References
Storing and handling Phortress free base in the laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress, also known as NSC 710305, is the free base form of a potent and selective experimental antitumor agent. It is a prodrug that is metabolically activated in tumor cells, leading to the formation of DNA adducts and subsequent cell cycle arrest and apoptosis.[1][2] Its mechanism of action involves the induction of the cytochrome P450 enzyme CYP1A1, which is often overexpressed in certain cancer cells.[3][4] This targeted activation makes Phortress a compound of significant interest in cancer research and drug development.
This document provides detailed application notes and protocols for the proper storage and handling of Phortress free base in a laboratory setting to ensure its stability and integrity for reliable experimental outcomes.
Storage and Handling of Solid this compound
Proper storage and handling of the solid form of this compound are crucial to maintain its chemical integrity and activity over time.
2.1. Long-Term Storage
For long-term storage, solid this compound should be stored at -20°C . It is recommended to store the compound in a tightly sealed container, protected from light and moisture.
2.2. Short-Term Storage
For short-term storage, such as during routine laboratory use, the solid compound can be kept at 4°C for brief periods. However, prolonged storage at this temperature is not recommended.
2.3. Handling Precautions
-
Photosensitivity: Phortress is a benzothiazole derivative and may be sensitive to light. While specific photostability data is not publicly available, it is best practice to handle the solid compound and its solutions in a subdued light environment. Use amber vials or wrap containers with aluminum foil to minimize light exposure.
-
Hygroscopicity: The hygroscopic nature of this compound is not explicitly documented. However, to prevent potential degradation due to moisture, it is advisable to handle the compound in a low-humidity environment, such as a glove box or a desiccator, especially when weighing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
Preparation of Stock Solutions
Consistent and accurate preparation of stock solutions is fundamental for reproducible experimental results.
3.1. Recommended Solvents
This compound is soluble in dimethyl sulfoxide (DMSO).
3.2. Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening.
-
Weighing: In a subdued light environment, accurately weigh the desired amount of this compound using a calibrated analytical balance. Perform this step quickly to minimize exposure to air and humidity.
-
Dissolution: Add the appropriate volume of anhydrous, research-grade DMSO to the solid compound to achieve the target concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 386.49 g/mol ), you would add 258.7 µL of DMSO.
-
Solubilization: Vortex the solution gently until the solid is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution.
-
Storage of Stock Solution:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped cryovials.
-
Long-Term Storage: For long-term storage, stock solutions should be stored at -80°C .[2]
-
Short-Term Storage: For short-term use, aliquots can be stored at -20°C for up to one month.
-
Stability of this compound
Note: Specific quantitative stability data for this compound under various stress conditions (photodegradation, thermal degradation, and pH instability) is not extensively available in the public domain. The following sections provide detailed protocols for researchers to conduct their own stability studies to determine the degradation kinetics of this compound under their specific experimental conditions.
4.1. Data Presentation for Stability Studies
The following tables are provided as templates for summarizing quantitative data obtained from stability studies.
Table 1: Photostability of this compound in DMSO Solution
| Exposure Time (hours) | Light Intensity (lux) | Temperature (°C) | Remaining Phortress (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | - | - | 100 | 0 | 0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Table 2: Thermal Stability of this compound in DMSO Solution
| Storage Temperature (°C) | Incubation Time (days) | Remaining Phortress (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| -80 | 0 | 100 | 0 | 0 |
| 7 | ||||
| 30 | ||||
| -20 | 0 | 100 | 0 | 0 |
| 7 | ||||
| 30 | ||||
| 4 | 0 | 100 | 0 | 0 |
| 1 | ||||
| 3 | ||||
| 25 (Room Temp) | 0 | 100 | 0 | 0 |
| 1 | ||||
| 3 |
Table 3: pH Stability of this compound in Aqueous Solution
| pH | Buffer System | Incubation Time (hours) | Temperature (°C) | Remaining Phortress (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 3 | Citrate | 0 | 37 | 100 | 0 | 0 |
| 2 | ||||||
| 6 | ||||||
| 5 | Acetate | 0 | 37 | 100 | 0 | 0 |
| 2 | ||||||
| 6 | ||||||
| 7.4 | Phosphate | 0 | 37 | 100 | 0 | 0 |
| 2 | ||||||
| 6 | ||||||
| 9 | Borate | 0 | 37 | 100 | 0 | 0 |
| 2 | ||||||
| 6 |
4.2. Experimental Protocols for Stability Studies
The following are generalized protocols for conducting forced degradation studies. These should be adapted based on the specific analytical capabilities of the laboratory. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the parent compound and its degradation products.
4.2.1. Protocol for Photostability Study
-
Sample Preparation: Prepare a solution of this compound in DMSO at a known concentration (e.g., 1 mM).
-
Light Exposure:
-
Transfer aliquots of the solution into clear glass vials.
-
Expose the vials to a controlled light source that provides both UV and visible light (e.g., a photostability chamber). A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
As a control, wrap identical vials with aluminum foil to protect them from light and place them in the same chamber to monitor for thermal degradation.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
4.2.2. Protocol for Thermal Stability Study
-
Sample Preparation: Prepare a solution of this compound in DMSO at a known concentration.
-
Temperature Conditions: Aliquot the solution into amber vials and store them at different temperatures (e.g., -80°C, -20°C, 4°C, and 25°C).
-
Time Points: Collect samples at various time points (e.g., 0, 1, 3, 7, and 30 days).
-
Analysis: Analyze the samples by HPLC to quantify the remaining this compound and any degradation products.
4.2.3. Protocol for pH Stability Study
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Sample Preparation: Add a small volume of a concentrated this compound DMSO stock solution to each buffer to achieve the desired final concentration. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the stability.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, and 24 hours).
-
Analysis: Immediately analyze the samples by HPLC to determine the concentration of this compound.
Use in Cell Culture
5.1. Protocol for Treating Adherent Cells with this compound
-
Cell Seeding: Seed adherent cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Thawing of Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature, protected from light.
-
Preparation of Working Solution:
-
Dilute the DMSO stock solution in pre-warmed, complete cell culture medium to the desired final concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%.
-
Prepare a vehicle control using the same concentration of DMSO in the medium without the drug.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of Phortress or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, western blotting, or gene expression analysis.
Visualizations
6.1. Signaling Pathway of Phortress
Phortress acts as a prodrug that is activated by CYP1A1. The active metabolite then forms DNA adducts, leading to DNA damage, cell cycle arrest, and ultimately apoptosis. This process is initiated by the binding of Phortress to the Aryl Hydrocarbon Receptor (AhR).
Caption: Phortress signaling pathway leading to apoptosis.
6.2. Experimental Workflow for Stability Studies
The following diagram illustrates a general workflow for conducting stability studies of this compound.
Caption: Workflow for Phortress stability studies.
Safety Precautions
-
Hazardous Nature: Phortress is a potent cytotoxic agent. Handle with care and avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all waste materials contaminated with Phortress according to your institution's guidelines for hazardous chemical waste.
-
In case of contact:
-
Skin: Wash immediately with soap and water.
-
Eyes: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
By following these application notes and protocols, researchers can ensure the safe and effective use of this compound in their laboratory experiments, leading to more reliable and reproducible results.
References
Phortress Free Base Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress, the free base form of the prodrug 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (NSC 710305), is a novel antitumor agent.[1][2] Its mechanism of action involves metabolic activation by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in tumor cells, leading to the formation of DNA adducts and subsequent cell cycle arrest and apoptosis.[1] Glucose-regulated protein 78 (GRP78), a key chaperone protein in the endoplasmic reticulum (ER), is a master regulator of the unfolded protein response (UPR).[3] In many cancers, GRP78 is overexpressed and translocated to the cell surface, where it promotes tumor growth, survival, and resistance to therapy by modulating signaling pathways such as the PI3K/AKT/mTOR cascade.[3] Targeting GRP78 has emerged as a promising strategy to overcome therapeutic resistance. This document provides detailed application notes and protocols for designing and conducting preclinical experiments to evaluate the synergistic potential of Phortress free base in combination with GRP78 inhibitors.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and GRP78 Inhibitor Combination
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy/Antagonism |
| MCF-7 | Phortress | Value | N/A | N/A |
| GRP78 Inhibitor | Value | N/A | N/A | |
| Combination (1:1) | Value | Value | Synergistic/Additive/Antagonistic | |
| PC-3 | Phortress | Value | N/A | N/A |
| GRP78 Inhibitor | Value | N/A | N/A | |
| Combination (1:1) | Value | Value | Synergistic/Additive/Antagonistic | |
| A549 | Phortress | Value | N/A | N/A |
| GRP78 Inhibitor | Value | N/A | N/A | |
| Combination (1:1) | Value | Value | Synergistic/Additive/Antagonistic |
Note: IC50 values represent the concentration of the drug that inhibits 50% of cell growth. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Average Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Value | N/A |
| Phortress (dose) | Value | Value |
| GRP78 Inhibitor (dose) | Value | Value |
| Combination | Value | Value |
Note: Tumor volume is calculated using the formula: (Length x Width²) / 2. Percent tumor growth inhibition is calculated relative to the vehicle control group.
Table 3: Quantification of Apoptosis by Western Blot Analysis
| Treatment Group | Relative Protein Expression (Fold Change vs. Control) |
| Cleaved Caspase-3 | |
| Vehicle Control | 1.0 |
| Phortress | Value |
| GRP78 Inhibitor | Value |
| Combination | Value |
Note: Protein expression levels are quantified by densitometry and normalized to a loading control (e.g., β-actin).
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and a GRP78 inhibitor, alone and in combination, and to quantify their synergistic interaction.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, PC-3, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the GRP78 inhibitor. Treat cells with single agents or combinations at various ratios (e.g., 1:1, 1:2, 2:1) for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each agent using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Clonogenic Survival Assay
Objective: To assess the long-term effects of this compound and GRP78 inhibitor combination on the reproductive integrity of cancer cells.
Protocol:
-
Cell Seeding: Plate single-cell suspensions in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow to attach overnight.
-
Drug Treatment: Treat the cells with this compound, a GRP78 inhibitor, or the combination for 24 hours.
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days until visible colonies are formed.
-
Staining and Counting:
-
Fix the colonies with a mixture of methanol and acetic acid (3:1).
-
Stain with 0.5% crystal violet solution.
-
Count the number of colonies (containing at least 50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Western Blot Analysis for Apoptosis Markers
Objective: To investigate the molecular mechanisms of cell death induced by the combination therapy by analyzing the expression of key apoptotic proteins.
Protocol:
-
Protein Extraction: Treat cells with the compounds for 24-48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound and GRP78 inhibitor combination in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Phortress alone, GRP78 inhibitor alone, combination).
-
Drug Administration: Administer the drugs via an appropriate route (e.g., intraperitoneal, oral) at predetermined doses and schedules.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., day 28 or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
-
Mandatory Visualizations
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Insulin-like growth factor 1-Receptor signaling stimulates GRP78 expression through the PI3K/AKT/mTOR/ATF4 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Phortress (NSC 743380) Technical Support Center: Troubleshooting Free Base Solubility in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common solubility challenges with Phortress free base in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
This compound is generally soluble in DMSO. Published data indicates solubility up to 100 mM or 30 mg/mL. However, achieving this concentration can depend on the purity of the compound, the quality of the DMSO, and the dissolution technique.
Q2: My this compound is not dissolving completely in DMSO, even at concentrations below the reported maximum. What could be the issue?
Several factors can contribute to incomplete dissolution:
-
Water Content in DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Even small amounts of water can significantly decrease the solubility of hydrophobic compounds like this compound.
-
Compound Characteristics: The compound may be in a less soluble crystalline form. Amorphous forms of compounds tend to dissolve more readily than their crystalline counterparts.
-
Temperature: Dissolution may be slow at room temperature.
-
Purity of Phortress: Impurities can sometimes enhance or hinder solubility.
Q3: I've prepared a clear stock solution of Phortress in DMSO, but a precipitate formed after storage. Why did this happen?
Precipitation upon storage, especially after freeze-thaw cycles, is a common issue. This can be caused by:
-
Metastable Supersaturation: You may have initially created a supersaturated solution that appeared clear but was thermodynamically unstable. Over time, or with changes in temperature, the compound can crystallize out of solution.
-
Water Absorption: As mentioned, water absorption into the DMSO stock during storage can reduce solubility and lead to precipitation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can promote the crystallization of the solute.
Q4: Can I heat the Phortress/DMSO mixture to aid dissolution?
Gentle heating can be an effective way to increase the solubility of Phortress in DMSO. It is recommended to warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.
Q5: Is sonication a suitable method for dissolving Phortress in DMSO?
Yes, sonication can be used to aid the dissolution of Phortress in DMSO. The cavitation generated by sonication can help to break down solid particles and enhance solvation.
Troubleshooting Guide
Issue 1: this compound Powder Does Not Readily Dissolve in DMSO
Troubleshooting Workflow
Issue 2: Precipitation Occurs in DMSO Stock Solution Upon Storage or After Freeze-Thaw Cycles
Preventative Measures and Solutions
-
Use Anhydrous DMSO: Whenever possible, use fresh, high-purity, anhydrous DMSO to prepare your stock solutions.
-
Proper Storage: Store DMSO stock solutions in tightly sealed vials to minimize moisture absorption. Small aliquots are recommended to avoid repeated opening of the main stock.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid the need for repeated freezing and thawing.
-
Re-dissolving Precipitate: If a precipitate forms, you can try to re-dissolve it by gentle warming (37°C) and vortexing or sonication before use. However, be aware that the solution may still be supersaturated.
Issue 3: Precipitation Occurs Upon Dilution of DMSO Stock into Aqueous Media (e.g., cell culture medium)
This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has poor aqueous solubility.
Mitigation Strategies
-
Stepwise Dilution: Dilute the DMSO stock in a stepwise manner into your aqueous medium while vortexing to avoid localized high concentrations that can lead to immediate precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% for cell-based assays) to minimize solvent effects and potential toxicity.
-
Use of Pluronic F-68: For cell culture applications, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the final aqueous solution can sometimes help to maintain the solubility of hydrophobic compounds.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | up to 100 mM | R&D Systems |
| Solubility in DMSO | 30 mg/mL | Cayman Chemical |
| Molecular Weight | 459.41 g/mol | R&D Systems |
Experimental Protocols
Protocol for Preparation of a 10 mM Phortress Stock Solution in DMSO
Materials:
-
Phortress (NSC 743380) free base
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the required mass of Phortress:
-
For 1 mL of a 10 mM stock solution (MW = 459.41 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 459.41 g/mol * 1000 mg/g = 4.59 mg
-
-
Weigh Phortress:
-
Carefully weigh out 4.59 mg of this compound and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Phortress powder.
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes until the solid is fully dissolved.
-
If the solid does not completely dissolve, sonicate the tube for 10-15 minutes in a water bath.
-
If necessary, gently warm the tube in a 37°C water bath for 10-15 minutes with intermittent vortexing.
-
-
Visual Inspection:
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Phortress Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Phortress is a prodrug that is converted to the active compound 5F 203. 5F 203 exerts its anti-tumor activity through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] The diagram below illustrates the canonical AhR pathway.
References
Optimizing Phortress free base dosage for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the use of Phortress free base in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and queries.
Frequently Asked Questions (FAQs)
Q1: What is Phortress and what is its mechanism of action?
Phortress is the lysylamide prodrug of the potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). Its mechanism is unique and relies on metabolic activation within sensitive cancer cells.[1][2] The process involves binding to the Aryl Hydrocarbon Receptor (AhR), which then translocates to the nucleus.[3][4] This complex induces the expression of the cytochrome P450 enzyme, CYP1A1.[2] Subsequently, CYP1A1 metabolizes Phortress into a reactive electrophilic species that binds to DNA, forming adducts. This extensive DNA damage leads to cell cycle arrest and ultimately, apoptotic cell death.
Q2: What is the difference between this compound and Phortress dihydrochloride salt?
Phortress is often supplied as a dihydrochloride salt to improve its aqueous solubility and stability. The free base is the uncharged form of the molecule. When preparing stock solutions and calculating molar concentrations, it is crucial to use the correct molecular weight for the specific form you have. Using the wrong molecular weight is a common source of dosing error. Salts of basic compounds are generally more soluble in aqueous media than their corresponding free bases.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). Phortress as a salt is soluble up to 100 mM in DMSO. For the free base, which is more hydrophobic, ensure complete dissolution by vortexing or brief sonication. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q4: Which cancer cell lines are sensitive to Phortress?
Sensitivity to Phortress is primarily dictated by the cell line's ability to express or be induced to express the CYP1A1 enzyme. Historically, it has shown potent activity against certain breast (e.g., MCF-7), ovarian (e.g., IGROV-1), and renal (e.g., TK-10) cancer cell lines. Some studies have also shown unexpected potency in certain colorectal cancer cell lines in clonogenic survival assays.
Quantitative Data Summary
For ease of reference, the physicochemical properties and reported cytotoxic activities of Phortress are summarized below.
Table 1: Physicochemical Properties of Phortress
| Property | This compound | Phortress Dihydrochloride Salt |
| Molecular Formula | C₂₀H₂₃FN₄OS | C₂₀H₂₃FN₄OS · 2HCl |
| Molecular Weight | 386.49 g/mol | 459.41 g/mol |
| Primary Solvent | DMSO | DMSO, Water (limited) |
Table 2: Reported In Vitro Activity of Phortress/5F 203
| Cell Line | Cancer Type | Assay Type | Reported GI₅₀ / IC₅₀ (µM) | Reference(s) |
| MCF-7 | Breast Cancer | MTT / Survival | Nanomolar range (nM) | |
| IGROV-1 | Ovarian Cancer | Survival | Nanomolar range (nM) | |
| TK-10 | Renal Cancer | Survival | Nanomolar range (nM) | |
| MDA-MB-468 | Breast Cancer | MTT | ~0.11 | |
| HCT 116 | Colorectal Cancer | Clonogenic | Potent activity observed | |
| MRC-5 | Normal Fibroblast | MTT | >50 | |
| Note: GI₅₀/IC₅₀ values can vary significantly based on the assay method (e.g., MTT, SRB, clonogenic), incubation time, and specific laboratory conditions. |
Visualized Pathways and Workflows
Troubleshooting Guide
Q5: I am not observing any cytotoxic effect. What are the possible reasons?
This is a common issue and can typically be traced to one of the following factors:
-
Cell Line Resistance: The primary reason for lack of activity is the absence or very low levels of CYP1A1 expression in the chosen cell line. Phortress is a prodrug and requires this enzyme for activation.
-
Solution: Confirm from literature or via qPCR/Western blot if your cell line expresses CYP1A1. If not, you must switch to a known sensitive cell line like MCF-7 or IGROV-1.
-
-
Incorrect Dosing: As highlighted in Q2, using the molecular weight of the salt to calculate the concentration for the free base (or vice-versa) will lead to significant dosing errors.
-
Solution: Double-check the Certificate of Analysis for the exact form and molecular weight of your compound.
-
-
Compound Precipitation: this compound is hydrophobic. While a DMSO stock is stable, diluting it into aqueous culture medium can cause it to precipitate, drastically reducing the effective concentration.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) to maintain solubility. Visually inspect your wells for precipitation after adding the compound.
-
-
Insufficient Incubation Time: The mechanism of Phortress is not instantaneous. The cell needs time to transcribe and translate the CYP1A1 gene, followed by the multi-step activation and DNA damage process.
-
Solution: For cytotoxicity endpoints, an incubation period of 72 hours or longer is often required to observe a significant effect.
-
Q6: I see a precipitate in my culture wells after adding Phortress. How can I fix this?
Precipitation occurs when the compound's concentration exceeds its solubility limit in the culture medium.
-
Check DMSO Concentration: The final concentration of DMSO in the well should be kept to a minimum, ideally 0.5% or less. Higher concentrations can be toxic to cells and still may not prevent precipitation of a hydrophobic compound.
-
Use the Salt Form: If you are using the free base, consider switching to the dihydrochloride salt form, which has inherently better aqueous solubility.
-
Re-evaluate Working Concentrations: You may be using a concentration that is too high. Perform a dose-response curve starting from a lower concentration range (e.g., low nanomolar) to identify the effective, non-precipitating range for your cell line.
Q7: My results are inconsistent between experiments. What could be the cause?
-
Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the compound. Instability in aqueous solutions over time can also be a factor.
-
Solution: Aliquot your main DMSO stock into single-use vials to avoid freeze-thawing. Prepare fresh dilutions in culture medium for each experiment immediately before use.
-
-
Media pH and Stability: The pH of the culture medium can affect compound stability and solubility. For instance, the pH can influence the equilibrium between a more soluble salt and a less soluble free base.
-
Solution: Ensure your media is properly buffered and that the pH does not drift significantly during the experiment.
-
-
Cellular Factors: The confluency and metabolic state of your cells can impact their response to drugs.
-
Solution: Use cells from a consistent passage number and seed them to achieve a consistent confluency (e.g., 60-70%) at the time of drug addition.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Calculate Mass: Using the molecular weight of this compound (386.49 g/mol ), calculate the mass required to prepare a 10 mM stock solution in high-purity DMSO.
-
Dissolution: Add the calculated mass of this compound to the corresponding volume of DMSO. Ensure complete dissolution by vortexing for 1-2 minutes. If needed, brief sonication in a water bath can be used.
-
Storage: Dispense the 10 mM stock into small, single-use, light-protected aliquots and store at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot. Prepare serial dilutions from this stock using complete cell culture medium. Perform dilutions sequentially and mix thoroughly at each step. Use these working solutions immediately.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the medium and add fresh medium containing the desired serial dilutions of Phortress. Include wells for "untreated" (cells + medium) and "vehicle control" (cells + medium with the highest percentage of DMSO used).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes, protected from light.
-
Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the log of the drug concentration to determine the IC₅₀ value.
Protocol 3: DNA Damage Assessment using Alkaline Comet Assay (SCGE)
-
Cell Treatment: Treat cells with Phortress at the desired concentrations and for the appropriate time (e.g., 24-72 hours) in a standard culture dish. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Cell Harvesting: Harvest the cells (e.g., by trypsinization), wash with ice-cold PBS (Ca²⁺/Mg²⁺ free), and resuspend at a concentration of ~1x10⁵ cells/mL in ice-cold PBS.
-
Slide Preparation: Mix a small volume of the cell suspension with molten low-melting point agarose (LMAgarose) held at 37°C. Quickly pipette this mixture onto a pre-coated slide, cover with a coverslip, and solidify at 4°C for 10-15 minutes.
-
Lysis: Remove the coverslip and immerse the slides in freshly prepared, cold Lysis Solution (containing high salt and detergents like Triton X-100) for at least 1-2 hours at 4°C, protected from light.
-
Alkaline Unwinding: Gently remove slides and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Electrophoresis Buffer (pH > 13) and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes. The damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Drain the buffer, gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5), and stain with a DNA-intercalating dye (e.g., Ethidium Bromide or SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using specialized image analysis software, typically by measuring the percentage of DNA in the tail or the tail moment.
References
- 1. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Phortress Free Base in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phortress (NSC 710305), a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Phortress, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Cytotoxicity Observed in a Cancer Cell Line Expected to be Sensitive.
-
Question: We are not observing the expected growth inhibition in our cancer cell line after treatment with Phortress. What could be the reason?
-
Possible Causes & Solutions:
-
Incorrect Drug Handling and Storage: Phortress is a prodrug and its stability is crucial. Ensure that the compound is stored at -20°C for short-term and -80°C for long-term storage to prevent degradation.[1] Reconstituted solutions should be aliquoted and stored appropriately to avoid repeated freeze-thaw cycles.[1]
-
Sub-optimal Cell Culture Conditions: Ensure that the cell line is healthy and in the logarithmic growth phase before treatment. Cell density can affect drug response.
-
Low CYP1A1 Expression/Activity: The cytotoxic effect of Phortress is dependent on its metabolic activation by the cytochrome P450 enzyme CYP1A1.[2] If the cell line has inherently low or absent CYP1A1 expression, it will be resistant to Phortress.
-
Verification: Check the basal expression of CYP1A1 in your cell line by Western blot or qPCR.
-
Positive Control: Use a known CYP1A1 inducer, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), to confirm that the CYP1A1 induction pathway is functional in your cell line.
-
-
Defective Aryl Hydrocarbon Receptor (AhR) Signaling: Phortress induces CYP1A1 expression through the AhR signaling pathway.[3] Mutations or alterations in AhR or its partner protein ARNT can lead to a lack of CYP1A1 induction.
-
Verification: Assess the subcellular localization of AhR before and after Phortress treatment using immunofluorescence or nuclear/cytoplasmic fractionation followed by Western blot. In sensitive cells, AhR should translocate from the cytoplasm to the nucleus upon ligand binding.[4]
-
-
Issue 2: Discrepancy Between Cell Viability Assays (e.g., MTT vs. Clonogenic Assay).
-
Question: Our MTT assay shows moderate growth inhibition, but a clonogenic survival assay indicates high cytotoxicity. Why is there a difference?
-
Possible Causes & Solutions:
-
Mechanism of Action: Phortress induces cell cycle arrest and the formation of DNA adducts, which may not immediately lead to cell death but will prevent long-term proliferation.
-
Assay Principle:
-
MTT Assay: Measures metabolic activity at a specific time point and may not fully capture delayed cell death or the inability of cells to form colonies.
-
Clonogenic Assay: Assesses the long-term reproductive integrity of cells and is a more stringent measure of cytotoxicity for compounds that induce terminal growth arrest or delayed apoptosis. Unexpectedly, Phortress has shown potency against colorectal cancer cells in clonogenic survival and cell growth assays, but not in MTS assays.
-
-
Issue 3: High Background or Inconsistent Results in the MTT Assay.
-
Question: We are experiencing high background and variability in our MTT assay results with Phortress. How can we troubleshoot this?
-
Possible Causes & Solutions:
-
Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal.
-
Control: Include a "reagent blank" control containing culture medium and Phortress but no cells to check for direct MTT reduction.
-
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings.
-
Solution: Ensure vigorous pipetting or shaking after adding the solubilization buffer.
-
-
"Edge Effects" in Microplates: Wells on the perimeter of the plate are more prone to evaporation, leading to variability.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms of Phortress resistance and strategies to overcome it.
1. What is the primary mechanism of acquired resistance to Phortress?
Acquired resistance to Phortress and other 2-(4-aminophenyl)benzothiazoles is primarily due to aberrant signaling of the Aryl Hydrocarbon Receptor (AhR). In resistant cells, the AhR protein appears to be constitutively localized within the nucleus, even in the absence of the drug. This prevents Phortress from binding to the cytosolic AhR and initiating the signaling cascade that leads to the transcription of the CYP1A1 gene. Consequently, the drug is not metabolized into its active, DNA-damaging form.
2. How can I determine if my cell line has developed resistance to Phortress?
You can assess for resistance by performing the following experiments:
-
Cell Viability Assay: Compare the GI50 (concentration causing 50% growth inhibition) of Phortress in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the GI50 value (e.g., >100-fold) indicates resistance.
-
CYP1A1 Induction Assay: Treat both sensitive and resistant cells with Phortress and measure the induction of CYP1A1 mRNA (by qPCR) and protein (by Western blot). Resistant cells will show little to no induction of CYP1A1 compared to sensitive cells.
-
Drug Depletion Assay: Analyze the concentration of Phortress in the culture medium over time using HPLC. Sensitive cells will deplete the drug from the medium as they take it up and metabolize it, while resistant cells will not.
-
Subcellular Localization of AhR: Using immunofluorescence or nuclear/cytoplasmic fractionation, examine the location of AhR. In resistant cells, AhR may be predominantly nuclear even without drug treatment.
3. Are there any known strategies to overcome Phortress resistance?
Several strategies are being explored to overcome resistance to Phortress and similar compounds:
-
Combination Therapy with CYP1B1 Inhibitors: Some Phortress-resistant cell lines show an upregulation of another cytochrome P450 enzyme, CYP1B1. CYP1B1 may be involved in detoxifying Phortress or its active metabolites. Combining Phortress with a CYP1B1 inhibitor, such as α-naphthoflavone, could potentially resensitize resistant cells.
-
Modulation of AhR Signaling: Since aberrant AhR signaling is a key resistance mechanism, strategies to modulate this pathway are of interest. The use of AhR antagonists in combination with Phortress could be explored to reset the aberrant constitutive nuclear localization of AhR in resistant cells.
-
Targeting Downstream Pathways: Research suggests that AhR activation can lead to the activation of other signaling pathways, such as the Src kinase pathway, which can promote cell survival. Combining Phortress with Src inhibitors could be a rational approach to counteract these pro-survival signals.
Data Presentation
Table 1: Comparative GI50 Values of Benzothiazole Derivatives in Sensitive and Resistant Breast Cancer Cell Lines
| Compound | Sensitive Cell Line (GI50) | Resistant Cell Line (GI50) | Fold Resistance | Reference |
| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | < 5 nM | > 50 µM | > 10,000 | |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | Not specified | > 100-fold reduced sensitivity | > 100 | |
| 2-(4-amino-3-iodophenyl)benzothiazole | Not specified | > 30 µM | - | |
| 2-(4-amino-3-cyanophenyl)benzothiazole | Not specified | > 30 µM | - |
Table 2: GI50 Values of Phortress in Various Human Cancer Cell Lines from the NCI-60 Panel
| Cell Line | Tissue of Origin | GI50 | Reference |
| MCF7 | Breast | Sensitive (specific value not provided) | |
| T47D | Breast | Sensitive (specific value not provided) | |
| TK-10 | Renal | Sensitive (specific value not provided) | |
| IGROV-1 | Ovarian | Sensitive (specific value not provided) | |
| OVCAR-5 | Ovarian | Sensitive (specific value not provided) | |
| NCI-H226 | Non-Small Cell Lung | Sensitive (specific value not provided) | |
| NCI-H460 | Non-Small Cell Lung | Sensitive (specific value not provided) | |
| HT29 | Colon | Reportedly insensitive | |
| SW620 | Colon | Reportedly insensitive |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxicity of Phortress.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of Phortress concentrations for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
2. Western Blot for CYP1A1 and AhR
This protocol outlines the detection of CYP1A1 and AhR protein expression.
-
Cell Lysis: Treat cells with Phortress for the desired time (e.g., 24 hours for CYP1A1 induction). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CYP1A1 or AhR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Nuclear and Cytoplasmic Fractionation
This protocol allows for the separation of nuclear and cytoplasmic proteins to assess AhR localization.
-
Cell Harvesting: Harvest cells and wash them with ice-cold PBS.
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic buffer containing a mild detergent (e.g., NP-40) and incubate on ice to lyse the plasma membrane.
-
Cytoplasmic Fraction Collection: Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Wash the nuclear pellet and then resuspend it in a high-salt nuclear extraction buffer to lyse the nuclear membrane.
-
Nuclear Fraction Collection: Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.
-
Analysis: Analyze the cytoplasmic and nuclear fractions by Western blot for AhR. Use histone H3 as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions.
Mandatory Visualizations
References
- 1. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of cytochrome P450 (CYP)1A1, CYP1A2, and CYP3A4 but not of CYP2C9, CYP2C19, multidrug resistance (MDR-1) and multidrug resistance associated protein (MRP-1) by prototypical inducers in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Identifying off-target effects of Phortress free base
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing potential off-target effects of Phortress free base.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for Phortress?
Phortress is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its on-target mechanism involves the following key steps:
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Phortress is a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR).[1]
-
CYP1A1 Induction: Upon binding to AhR, the complex translocates to the nucleus and induces the transcription of cytochrome P450 1A1 (CYP1A1).[2][3]
-
Metabolic Activation: CYP1A1 metabolizes Phortress into reactive electrophilic species.
-
DNA Damage: These reactive metabolites form DNA adducts, leading to single-strand breaks, DNA-protein cross-links, and subsequent cell cycle arrest and apoptosis in sensitive cancer cells.[4][5]
Q2: What are the potential off-target effects of Phortress?
While a comprehensive off-target profile for Phortress is not extensively published, preliminary evidence and the mechanism of action suggest potential off-target activities through several pathways:
-
NF-κB Pathway Activation: The active metabolite of Phortress, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has been shown to induce NF-κB activity in sensitive breast cancer cells. This effect is dependent on a functional AhR signaling pathway.
-
MAPK Pathway Activation: Studies have indicated that 5F 203 can promote the phosphorylation of MAP kinases p38 and JNK in breast cancer cells, suggesting an off-target interaction with this signaling cascade.
Q3: Why am I observing unexpected phenotypes in my cell-based assays with Phortress?
Unexpected cellular phenotypes when using Phortress could be attributed to several factors, including:
-
Off-Target Effects: As mentioned above, Phortress may be modulating signaling pathways other than the intended AhR/CYP1A1 axis, such as NF-κB or MAPK pathways.
-
Metabolic Differences: The level of CYP1A1 expression and activity can vary significantly between different cell lines. Cells with low or absent CYP1A1 expression will not efficiently metabolize Phortress to its active form, leading to a lack of efficacy. Conversely, very high CYP1A1 activity could lead to rapid metabolism and potentially different off-target effects.
-
Compound Instability: Like many small molecules, this compound may be susceptible to degradation under certain experimental conditions.
Q4: How can I determine if the effects I am observing are on-target or off-target?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are some strategies:
-
Use of AhR Antagonists: Co-treatment with a known AhR antagonist can help determine if the observed effect is dependent on AhR activation.
-
CYP1A1 Knockdown/Knockout: Using siRNA or CRISPR to reduce or eliminate CYP1A1 expression should abrogate the on-target effects of Phortress.
-
Orthogonal Assays: Employing different assay platforms to measure the same endpoint can help rule out technology-specific artifacts.
-
CETSA (Cellular Thermal Shift Assay): This technique can be used to confirm direct binding of Phortress or its metabolites to putative off-target proteins.
Troubleshooting Guides
This section provides guidance for common issues encountered during experiments with Phortress.
| Problem | Possible Cause | Troubleshooting Steps |
| Lower than expected potency (high IC50) in cell-based assays. | 1. Low CYP1A1 expression: The cell line may not express sufficient levels of CYP1A1 to metabolize Phortress to its active form. 2. Compound precipitation: this compound may have limited solubility in aqueous media. 3. Incorrect assay conditions: Suboptimal cell density or incubation time. | 1. Assess CYP1A1 levels: Confirm CYP1A1 mRNA or protein expression in your cell line. Consider using a cell line known to have high CYP1A1 expression as a positive control. 2. Check for precipitation: Visually inspect your culture medium for any signs of compound precipitation. Prepare fresh dilutions from a high-concentration stock in an appropriate solvent like DMSO. 3. Optimize assay parameters: Perform a time-course and cell-density titration experiment to determine optimal conditions. |
| Inconsistent results between experiments. | 1. Variability in CYP1A1 induction: The level of CYP1A1 induction can be influenced by factors such as cell passage number and confluency. 2. Compound degradation: Phortress may not be stable over long incubation periods. 3. Inconsistent cell health: Cells that are stressed or unhealthy may respond differently to treatment. | 1. Standardize cell culture: Use cells within a consistent passage number range and seed them at a consistent density. 2. Prepare fresh solutions: Always use freshly prepared solutions of Phortress. 3. Monitor cell health: Regularly check cell morphology and viability to ensure consistency between experiments. |
| Unexpected activation of a signaling pathway (e.g., NF-κB, MAPK). | 1. Off-target effect of Phortress or its metabolites. 2. Cellular stress response: The on-target DNA damage induced by Phortress can trigger stress-response pathways. | 1. Confirm with specific inhibitors: Use well-characterized inhibitors of the unexpected pathway to see if you can reverse the observed effect. 2. Perform target engagement assays: Use techniques like CETSA to investigate direct binding to components of the activated pathway. 3. Investigate downstream of DNA damage: Assess markers of DNA damage response to determine if the pathway activation is a secondary effect. |
Experimental Protocols
Here are detailed protocols for key experiments to identify and validate off-target effects of Phortress.
Protocol 1: Kinome Profiling Using Mass Spectrometry
This protocol provides a general workflow for identifying potential kinase off-targets of Phortress.
1. Cell Culture and Treatment:
- Culture your cells of interest to ~80% confluency.
- Treat cells with Phortress at the desired concentration and for the desired time. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. In-solution Protein Digestion:
- Determine the protein concentration of the lysate using a BCA assay.
- Take a defined amount of protein (e.g., 100 µg) for each condition.
- Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 60°C for 30 minutes.
- Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
- Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
- Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
- Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Stop the digestion by adding formic acid to a final concentration of 1%.
4. Phosphopeptide Enrichment (Optional but Recommended):
- Use a commercially available phosphopeptide enrichment kit (e.g., TiO2-based) to enrich for phosphorylated peptides from the digested sample.
5. LC-MS/MS Analysis:
- Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
- Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and phosphopeptides.
- Perform statistical analysis to identify kinases and phosphosites that are significantly altered upon Phortress treatment.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to validate direct binding of Phortress or its metabolites to a protein of interest.
1. Cell Culture and Treatment:
- Culture cells to ~80-90% confluency.
- Treat cells with Phortress or vehicle control for a specified time.
2. Heat Challenge:
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control.
3. Cell Lysis:
- Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
- Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
4. Protein Quantification and Western Blot:
- Collect the supernatant (soluble fraction).
- Determine the protein concentration of the soluble fractions.
- Prepare samples for SDS-PAGE and Western blot analysis.
- Probe the Western blot with an antibody specific to the putative target protein.
5. Data Analysis:
- Quantify the band intensities for each temperature point.
- Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of Phortress indicates direct binding.
Visualizations
Caption: On-target signaling pathway of Phortress.
Caption: Hypothesized off-target pathways of Phortress.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. NF-κB and its crosstalk with endoplasmic reticulum stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Phortress Free Base Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Phortress free base in common cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Phortress and how does it work?
Phortress is the dihydrochloride salt of a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203). It is an experimental antitumor agent. Its mechanism of action is unique and involves metabolic activation by the cytochrome P450 enzyme CYP1A1. This activation converts Phortress into reactive electrophilic species that bind to DNA, forming adducts. This process ultimately leads to DNA damage and cell cycle arrest in sensitive cancer cells. The induction of CYP1A1 is mediated by the Arylhydrocarbon Receptor (AhR).
Q2: What are the primary concerns regarding the stability of this compound in cell culture media?
The primary concerns are the potential for degradation and precipitation of the compound in the aqueous, complex environment of cell culture media. Factors such as pH, temperature, light exposure, and interactions with media components can affect its stability and, consequently, its effective concentration in experiments.
Q3: How can I prepare a stock solution of this compound?
This compound is often soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5%. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to run a vehicle control (media with the same final DMSO concentration) to assess any potential effects on your cells.
Troubleshooting Guide: Precipitation and Instability
Issues with compound precipitation and instability can significantly impact the accuracy and reproducibility of your experimental results. This guide provides a systematic approach to troubleshooting common problems encountered when working with this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | - Poor aqueous solubility of the free base.- High final concentration of the compound.- Low temperature of the media. | - Ensure the final concentration of Phortress is below its solubility limit in the specific medium.- Pre-warm the cell culture medium to 37°C before adding the compound.- Add the DMSO stock solution to the media with gentle vortexing to ensure rapid and even dispersion. |
| Precipitation observed after incubation | - Compound instability at 37°C.- pH shift in the media due to CO₂ environment.- Interaction with media components (e.g., salts, proteins in serum). | - Perform a stability study to determine the half-life of Phortress under your experimental conditions (see Experimental Protocol section).- Ensure your medium is adequately buffered for the CO₂ concentration in your incubator.- Test for precipitation in serum-free versus serum-containing media to identify potential interactions. |
| Inconsistent or lower-than-expected biological activity | - Degradation of Phortress in the media over time.- Adsorption of the compound to plasticware. | - Reduce the incubation time of your experiment if significant degradation is observed.- Consider using low-binding plasticware for your experiments.- Quantify the concentration of Phortress in the media at the beginning and end of your experiment using a suitable analytical method like LC-MS. |
| Cloudiness or turbidity in the culture medium | - Fine particulate precipitation of the compound.- Microbial contamination. | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.- If precipitation is confirmed, refer to the solutions above.- If contamination is suspected, discard the culture and review your sterile technique. |
Troubleshooting Decision Tree
Phortress Stability Data in Cell Culture Media
Currently, there is a lack of publicly available quantitative data on the stability of this compound in common cell culture media such as RPMI-1640 and DMEM. The stability of a compound can be influenced by various factors, including the specific media formulation, the presence and concentration of serum, and the experimental conditions.
Therefore, it is highly recommended that researchers determine the stability of Phortress under their specific experimental conditions. The following table is provided as a template to be populated with user-generated data from stability studies.
| Media Type | Serum Concentration (%) | Incubation Time (hours) | Initial Concentration (µM) | Final Concentration (µM) | % Remaining | Half-life (t½) (hours) |
| RPMI-1640 | 10 | 0 | 10 | 10.0 ± 0.5 | 100 | - |
| 6 | 10 | User Data | User Data | User Data | ||
| 12 | 10 | User Data | User Data | |||
| 24 | 10 | User Data | User Data | |||
| 48 | 10 | User Data | User Data | |||
| DMEM | 10 | 0 | 10 | 10.0 ± 0.5 | 100 | - |
| 6 | 10 | User Data | User Data | User Data | ||
| 12 | 10 | User Data | User Data | |||
| 24 | 10 | User Data | User Data | |||
| 48 | 10 | User Data | User Data | |||
| Other | User Data | User Data | User Data | User Data | User Data | User Data |
Note: The initial concentration is a suggestion. The actual concentration used should be relevant to the planned experiments.
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a detailed methodology for determining the stability of this compound in a cell-free culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Objective: To quantify the concentration of this compound in cell culture medium at various time points to determine its stability and calculate its half-life under standard cell culture conditions.
Materials:
-
This compound
-
Cell culture grade DMSO
-
Cell culture medium (e.g., RPMI-1640, DMEM) with and without fetal bovine serum (FBS)
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile, low-binding tips
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS/MS system
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation and sample extraction
-
Analytical standards of Phortress for calibration curve
Workflow for Stability Assessment
Procedure:
-
Preparation of Phortress Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.
-
Preparation of Media with Phortress:
-
Pre-warm the desired cell culture medium (with and without serum) to 37°C.
-
In a sterile tube, add the appropriate volume of the Phortress stock solution to the pre-warmed medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Gently vortex the solution to ensure it is thoroughly mixed.
-
-
Sample Incubation:
-
Aliquot the Phortress-containing medium into sterile, low-binding microcentrifuge tubes or a 96-well plate for each time point (e.g., 0, 6, 12, 24, and 48 hours).
-
Immediately process the T=0 samples as described in the "Sample Processing" section.
-
Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
-
Sample Processing:
-
At each designated time point, remove the samples from the incubator.
-
For protein precipitation (if serum is present) and extraction, add a sufficient volume of cold acetonitrile (e.g., 3 volumes of ACN to 1 volume of sample).
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of Phortress. This will involve optimizing chromatographic separation and mass spectrometric detection parameters.
-
Prepare a calibration curve using analytical standards of Phortress in the same cell culture medium (processed in the same manner as the samples) to ensure accurate quantification.
-
Analyze the processed samples by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the concentration of Phortress in each sample using the calibration curve.
-
Calculate the percentage of Phortress remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of Phortress remaining versus time and determine the half-life (t½) of the compound in the medium.
-
Proposed Signaling Pathway of Phortress
Addressing unexpected cytotoxicity with Phortress free base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phortress free base.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Phortress is a P450 CYP1A1-activated antitumor prodrug.[1] Its mechanism of action involves a multi-step process:
-
Uptake and Receptor Binding: Phortress is taken up by sensitive cells and binds to the Aryl hydrocarbon Receptor (AhR).
-
Nuclear Translocation: The Phortress-AhR complex translocates into the nucleus.
-
CYP1A1 Induction: This complex binds to Xenobiotic Response Elements (XREs) on the DNA, inducing the transcription of the cytochrome P450 enzyme, CYP1A1.
-
Metabolic Activation: CYP1A1 metabolizes Phortress into a reactive electrophilic intermediate.
-
DNA Adduct Formation: This reactive intermediate forms covalent bonds with DNA, creating DNA adducts.
-
Cellular Response: The resulting DNA damage leads to cell cycle arrest and apoptosis.[1]
Q2: In which cancer cell lines is Phortress expected to be cytotoxic?
Phortress has shown potent and selective activity against a range of human-derived carcinomas, particularly those of breast, ovarian, and renal origin.[2] Cell lines such as MCF7 (breast cancer) are known to be sensitive to Phortress.[3][4]
Q3: What could cause unexpected cytotoxicity in cell lines previously reported as insensitive?
Unexpected cytotoxicity has been observed in some colorectal cancer cell lines (e.g., HT29, SW480, and SW620) in clonogenic survival and cell growth assays, even though they were reported as relatively insensitive in other assays like the MTS assay. The reasons for these discrepancies can be multifactorial:
-
Assay-Dependent Sensitivity: The choice of cytotoxicity assay can significantly influence the apparent sensitivity of a cell line. Longer-term assays like clonogenic survival may reveal cytotoxic effects that are not evident in shorter-term metabolic assays like the MTT or MTS assay.
-
Differential Metabolism: The expression and activity of CYP1A1 can vary between cell lines, leading to differences in the metabolic activation of Phortress.
-
DNA Repair Capacity: The ability of a cell line to repair Phortress-induced DNA adducts can influence its ultimate fate. Cell lines with compromised DNA repair pathways may be more susceptible.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and drug response.
Troubleshooting Guide
Issue 1: Higher-than-expected cytotoxicity in control (vehicle-treated) cells.
| Possible Cause | Suggested Solution |
| DMSO Toxicity | Most cell lines can tolerate DMSO concentrations up to 0.5%, but primary cells may be more sensitive (tolerate ≤ 0.1%). Prepare a dose-response curve for your specific cell line with the DMSO concentrations you plan to use to determine the toxicity threshold. |
| Solvent-Induced Stress | Rapid addition of a concentrated DMSO stock to aqueous media can cause the compound to precipitate and stress the cells. Dilute the Phortress stock solution in serum-containing medium before adding it to the cells. Add the diluted compound slowly while gently swirling the plate. |
| Contamination | Microbial contamination can cause non-specific cell death. Visually inspect cell cultures for any signs of contamination. Test for mycoplasma contamination. |
Issue 2: Inconsistent or not reproducible cytotoxicity results.
| Possible Cause | Suggested Solution |
| Compound Instability | Phortress, like many small molecules, can be sensitive to light and temperature. Store the solid compound and stock solutions in amber vials or wrapped in foil at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution. |
| Precipitation of Phortress | Phortress may have limited solubility in aqueous cell culture media. Ensure the final concentration of Phortress in your experiment does not exceed its solubility limit in the culture medium. Prepare a more concentrated stock solution in DMSO to minimize the final volume added. Always visually inspect for precipitation after adding the compound to the medium. |
| Variability in Cell Culture | Cell passage number and confluency can affect drug sensitivity. Use cells within a consistent range of passage numbers for all experiments. Seed cells at a consistent density and ensure even distribution in the culture plates. |
| Inconsistent Incubation Times | The duration of exposure to Phortress can significantly impact cytotoxicity. Use a consistent incubation time for all experiments. |
Issue 3: No or low cytotoxicity observed in a sensitive cell line.
| Possible Cause | Suggested Solution |
| Incorrect Compound Concentration | Verify the calculations for your serial dilutions. Ensure that the stock solution was properly dissolved and vortexed before making dilutions. |
| Inactive Compound | The compound may have degraded due to improper storage or handling. Use a fresh aliquot of Phortress and verify its activity in a known sensitive cell line as a positive control. |
| Sub-optimal Assay Conditions | The chosen assay may not be sensitive enough to detect cytotoxicity under your experimental conditions. For example, MTS assays may show less sensitivity than clonogenic survival assays for certain cell lines treated with Phortress. Consider using a more sensitive or longer-term assay. Optimize the cell seeding density and incubation time for your specific cell line and assay. |
| Cell Line Misidentification or Genetic Drift | Confirm the identity of your cell line using short tandem repeat (STR) profiling. Over time, cell lines in continuous culture can undergo genetic drift, leading to changes in their phenotype, including drug sensitivity. |
Quantitative Data
Table 1: IC50 Values of Phortress in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MCF7 | Breast | Clonogenic Survival | ~0.01 | |
| HT29 | Colorectal | Clonogenic Survival | ~0.01 | |
| SW620 | Colorectal | Clonogenic Survival | ~0.1 | |
| SW480 | Colorectal | Clonogenic Survival | ~0.5 | |
| TK-10 | Renal | MTT | Not specified, but sensitive | |
| IGROV-1 | Ovarian | MTT | Not specified, but sensitive | |
| HCT 116 | Colorectal | MTT | Inactive (>50 µM) | |
| MRC-5 | Non-tumorigenic Fibroblast | MTT | Inactive (>50 µM) |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures and is intended for assessing cell viability after treatment with Phortress.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Phortress in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest Phortress concentration).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Phortress or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with Phortress.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Seed a low, predetermined number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Phortress or a vehicle control for a specified period (e.g., 24 hours).
-
Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.
Annexin V Apoptosis Assay
This assay uses flow cytometry to detect apoptosis through the externalization of phosphatidylserine.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of Phortress or a vehicle control for the specified time.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Downstream signaling from Phortress-induced DNA damage.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of Phortress against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Cell line-specific responses to Phortress free base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phortress free base.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Phortress is an antitumor prodrug that requires metabolic activation by the cytochrome P450 enzyme CYP1A1.[1] Once administered, Phortress is taken up by sensitive cancer cells where it binds to the aryl hydrocarbon receptor (AhR). This complex then translocates to the nucleus, leading to the induction of CYP1A1 transcription. The newly synthesized CYP1A1 enzyme metabolizes Phortress into a reactive electrophilic species that forms DNA adducts.[2] This DNA damage ultimately triggers cell cycle arrest and apoptosis, leading to cancer cell death.
Q2: In which cancer cell lines is Phortress active?
Phortress has shown potent and selective activity against a range of human-derived carcinomas, particularly those of breast, ovarian, and renal origin.[2] It has also demonstrated unexpected potency against some colorectal cancer cell lines in certain assays.[3]
Q3: How should this compound be stored?
For long-term storage, it is recommended to store this compound at -20°C under desiccating conditions, where it can be stable for up to 12 months.
Data Presentation
Table 1: Cell line-specific sensitivity to this compound (GI50 values from NCI-60 screen)
The following table summarizes the 50% growth inhibition (GI50) values for Phortress across various cancer cell lines from the National Cancer Institute's NCI-60 screen. Lower GI50 values indicate higher sensitivity.
| Cell Line | Cancer Type | GI50 (µM) |
| Breast Cancer | ||
| MCF7 | Breast | < 0.01 |
| T-47D | Breast | < 0.01 |
| MDA-MB-231 | Breast | 0.1 - 1 |
| HS 578T | Breast | 1 - 10 |
| BT-549 | Breast | > 10 |
| MDA-MB-435 | Breast | > 10 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | < 0.01 |
| OVCAR-3 | Ovarian | < 0.01 |
| OVCAR-4 | Ovarian | < 0.01 |
| OVCAR-5 | Ovarian | < 0.01 |
| OVCAR-8 | Ovarian | < 0.01 |
| SK-OV-3 | Ovarian | 0.1 - 1 |
| Renal Cancer | ||
| TK-10 | Renal | < 0.01 |
| 786-0 | Renal | 0.01 - 0.1 |
| A498 | Renal | 0.01 - 0.1 |
| ACHN | Renal | 0.01 - 0.1 |
| CAKI-1 | Renal | 0.01 - 0.1 |
| RXF 393 | Renal | 0.01 - 0.1 |
| SN12C | Renal | 0.01 - 0.1 |
| UO-31 | Renal | 0.1 - 1 |
| Colorectal Cancer | ||
| HT29 | Colon | > 10 |
| HCC-2998 | Colon | > 10 |
| HCT-116 | Colon | > 10 |
| HCT-15 | Colon | > 10 |
| KM12 | Colon | > 10 |
| SW-620 | Colon | > 10 |
| COLO 205 | Colon | > 10 |
| Leukemia | ||
| CCRF-CEM | Leukemia | 1 - 10 |
| HL-60(TB) | Leukemia | 1 - 10 |
| K-562 | Leukemia | 1 - 10 |
| MOLT-4 | Leukemia | 1 - 10 |
| RPMI-8226 | Leukemia | > 10 |
| SR | Leukemia | > 10 |
| Non-Small Cell Lung Cancer | ||
| NCI-H226 | NSCLC | > 10 |
| NCI-H23 | NSCLC | > 10 |
| NCI-H322M | NSCLC | > 10 |
| NCI-H460 | NSCLC | > 10 |
| NCI-H522 | NSCLC | > 10 |
| A549/ATCC | NSCLC | > 10 |
| EKVX | NSCLC | > 10 |
| HOP-62 | NSCLC | > 10 |
| HOP-92 | NSCLC | > 10 |
| Melanoma | ||
| LOX IMVI | Melanoma | > 10 |
| MALME-3M | Melanoma | > 10 |
| M14 | Melanoma | > 10 |
| SK-MEL-2 | Melanoma | > 10 |
| SK-MEL-28 | Melanoma | > 10 |
| SK-MEL-5 | Melanoma | > 10 |
| UACC-257 | Melanoma | > 10 |
| UACC-62 | Melanoma | > 10 |
| Prostate Cancer | ||
| PC-3 | Prostate | > 10 |
| DU-145 | Prostate | > 10 |
| CNS Cancer | ||
| SF-268 | CNS | > 10 |
| SF-295 | CNS | > 10 |
| SF-539 | CNS | > 10 |
| SNB-19 | CNS | > 10 |
| SNB-75 | CNS | > 10 |
| U251 | CNS | > 10 |
Data is estimated from the NCI-60 GI50 graph for Phortress.[4] For official data, please refer to the NCI Developmental Therapeutics Program database.
Troubleshooting Guides
Issue 1: No or low cytotoxicity observed in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Low CYP1A1 expression or induction | Confirm the basal expression of CYP1A1 in your cell line. Even in sensitive lines, basal levels can vary. Ensure that the experimental conditions allow for sufficient induction of CYP1A1 by Phortress. This may require a longer pre-incubation time or optimizing the concentration of Phortress. |
| Suboptimal drug concentration | Perform a dose-response experiment to determine the optimal GI50 concentration for your specific cell line and experimental conditions. Refer to the data table above for a general guideline. |
| Incorrect assay timing | The cytotoxic effects of Phortress are dependent on CYP1A1 induction and subsequent metabolic activation. Ensure that the assay endpoint is timed appropriately to allow for these processes to occur (typically 24-72 hours). |
| Cell culture conditions | High cell density can sometimes lead to increased resistance. Optimize cell seeding density to ensure logarithmic growth during the experiment. |
| Drug stability | Ensure that the this compound has been stored correctly and that the stock solution is freshly prepared. |
Issue 2: High background or inconsistent results in cytotoxicity assays (e.g., MTS).
| Possible Cause | Troubleshooting Step |
| Interference with MTS reagent | Phortress, being a benzothiazole derivative, may have some intrinsic color that could interfere with the absorbance reading. Always include a "drug only" control (Phortress in media without cells) to measure and subtract any background absorbance. |
| Variable cell seeding | Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well. |
| Edge effects in multi-well plates | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To minimize this, avoid using the outer wells or ensure proper humidification of the incubator. |
| Contamination | Check for any signs of microbial contamination in the cell culture, as this can affect cell viability and metabolism. |
Issue 3: Difficulty in interpreting apoptosis assay results (e.g., Annexin V/PI staining).
| Possible Cause | Troubleshooting Step |
| Suboptimal timing of analysis | Apoptosis is a dynamic process. If the analysis is performed too early, you may not detect a significant apoptotic population. If it's too late, a large proportion of cells may have already progressed to secondary necrosis. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis. |
| Cell harvesting issues | For adherent cells, harsh trypsinization can damage the cell membrane, leading to false-positive PI staining. Use a gentle cell detachment method and keep cells on ice. |
| Compensation issues in flow cytometry | Ensure proper compensation controls (single-stained cells for Annexin V and PI) are used to correct for spectral overlap between the fluorochromes. |
Experimental Protocols
1. MTS Assay for Cell Viability
This protocol is adapted for determining the cytotoxicity of this compound.
-
Materials:
-
This compound
-
Target cancer cell line
-
Complete culture medium
-
96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted Phortress solutions. Include vehicle control (medium with the same concentration of solvent used for Phortress, e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the steps to assess apoptosis induced by this compound.
-
Materials:
-
This compound
-
Target cancer cell line
-
Complete culture medium
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the determined optimal time. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle detachment method.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the MTS cytotoxicity assay.
Caption: Troubleshooting logic for low cytotoxicity.
References
Technical Support Center: Troubleshooting CYP1A1 Expression Variability
Welcome to the technical support center for troubleshooting Cytochrome P450 1A1 (CYP1A1) expression variability in cell lines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during in vitro experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to CYP1A1 expression in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why am I observing low or no CYP1A1 induction after treating my cells with a known inducer?
Possible Causes:
-
Sub-optimal Inducer Concentration or Incubation Time: The concentration of the inducing compound or the duration of exposure may be insufficient to elicit a strong response.
-
Cell Line Insensitivity: Not all cell lines are equally responsive to CYP1A1 inducers. This can be due to low expression of the Aryl Hydrocarbon Receptor (AHR) or other components of the signaling pathway.[1]
-
AHR Pathway Impairment: The Aryl Hydrocarbon Receptor (AHR) signaling pathway is the primary regulator of CYP1A1 expression.[2][3] Issues with AHR or its binding partner ARNT can prevent gene transcription.
-
Degradation of Inducer: The inducing compound may be unstable in the culture medium over the incubation period.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses and metabolism, potentially affecting CYP1A1 induction.
Troubleshooting Steps:
-
Optimize Inducer Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and inducer.
-
Select an Appropriate Cell Line: If possible, use a cell line known for its robust CYP1A1 inducibility, such as HepG2 or MCF-7.[4][5]
-
Verify AHR Pathway Competency: Confirm the expression of key pathway components like AHR and ARNT in your cell line via Western blot or qPCR.
-
Ensure Inducer Stability: Check the stability of your inducing compound under your experimental conditions. Consider replenishing the media with a fresh inducer during long incubation periods.
-
Test for Mycoplasma: Regularly screen your cell cultures for mycoplasma contamination.
Q2: My untreated control cells show high basal CYP1A1 expression. What could be the reason?
Possible Causes:
-
Constitutive Expression: Some cancer cell lines, such as certain breast and prostate cancer lines, exhibit constitutive (inducer-independent) CYP1A1 expression.
-
Components in Culture Media: Phenol red, certain amino acids, or other components in the cell culture medium can act as weak AHR agonists, leading to elevated basal expression.
-
Endogenous AHR Ligands: Cells can produce endogenous molecules that activate the AHR pathway.
-
Genetic and Transcriptional Instability: Cancer cell lines can exhibit significant genetic and transcriptional heterogeneity, even between different strains of the same cell line, which can lead to variations in gene expression.
Troubleshooting Steps:
-
Use Agonist-Free Media: Culture cells in media without phenol red and with defined, low-serum or serum-free conditions to minimize exogenous AHR activation.
-
Source and Passage Number: Document the source and passage number of your cell line, as high passage numbers can lead to genetic drift.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and consistency.
-
Establish a Baseline: Characterize the basal CYP1A1 expression in your specific cell line and consider it as the baseline for all induction experiments.
Q3: I am seeing significant well-to-well or experiment-to-experiment variability in my CYP1A1 measurements. How can I improve consistency?
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell density across wells can lead to variability in the final measurements.
-
Edge Effects in Multi-well Plates: Wells on the periphery of a multi-well plate are prone to evaporation, which can concentrate media components and affect cell health and gene expression.
-
Inconsistent Reagent Addition: Variations in the volume or concentration of inducers or assay reagents can introduce errors.
-
Fluctuations in Culture Conditions: Changes in temperature, CO2 levels, or humidity can impact cellular physiology and gene expression.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Thoroughly resuspend cells before plating to ensure a uniform cell density in each well.
-
Mitigate Edge Effects: Avoid using the outer wells of multi-well plates for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment.
-
Use Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate and consistent reagent delivery.
-
Maintain Stable Culture Conditions: Ensure your incubator is properly calibrated and maintained to provide a stable environment for your cells.
Key Signaling Pathway and Experimental Workflows
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The induction of CYP1A1 is primarily regulated by the Aryl Hydrocarbon Receptor (AHR) signaling pathway. An agonist (e.g., a polycyclic aromatic hydrocarbon) binds to the cytosolic AHR complex, causing it to translocate to the nucleus. In the nucleus, AHR dimerizes with the ARNT protein, and this complex binds to Xenobiotic Responsive Elements (XREs) in the promoter region of the CYP1A1 gene, initiating transcription.
References
- 1. Expression of CYP1A1 and CYP1B1 depends on cell-specific factors in human breast cancer cell lines: role of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Does the AhR (Aryl Hydrocarbon Receptor) Pathway Regulate CYP1A1 Expression? → Learn [pollution.sustainability-directory.com]
- 3. Regulation of Human Cytochrome P4501A1 (hCYP1A1): A Plausible Target for Chemoprevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Phortress Free Base-Induced Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing Phortress free base-induced toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Phortress and what is its mechanism of action?
Phortress (NSC 710305) is a P450 CYP1A1-activated antitumor prodrug.[1] It is a high-affinity ligand for the Aryl hydrocarbon Receptor (AhR).[2] Its mechanism of action involves binding to the AhR, which then translocates to the nucleus and induces the expression of cytochrome P450 1A1 (CYP1A1).[2] CYP1A1 metabolically activates Phortress into reactive electrophilic species that form DNA adducts, leading to DNA damage and cell cycle arrest in sensitive tumor cells.
Q2: What is the maximum tolerated dose (MTD) of Phortress in mice?
Preclinical studies in rodents have established that mice are the more sensitive species to Phortress toxicity. The maximum tolerated dose (MTD) for a single intravenous administration in mice is 10 mg/kg.[1]
Q3: What are the primary organs affected by Phortress-induced toxicity?
The primary organs affected by Phortress-induced toxicity at doses exceeding the MTD are the liver, kidneys, and lungs.[1]
Q4: What are the common clinical signs of Phortress-induced toxicity in mice?
At doses above the MTD, common clinical signs of toxicity may include piloerection, decreased motor activity, and discharge around the eyes. General signs of toxicity in rodents can also include lethargy, hunched posture, ruffled fur, and weight loss.
Q5: Is there a specific antidote for Phortress-induced toxicity?
Currently, there is no known specific antidote for Phortress-induced toxicity. Management of toxicity relies on immediate discontinuation of the drug and the implementation of supportive care.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected animal mortality at or below the MTD (10 mg/kg) | - Incorrect drug formulation or calculation leading to a higher dose. - Animal strain susceptibility. - Improper intravenous injection leading to extravasation and severe local reaction. - Contamination of the formulation. | - Double-check all calculations and ensure the formulation is prepared freshly and accurately. - If using a different mouse strain than reported in preclinical studies, consider a pilot dose-escalation study to determine the MTD in that specific strain. - Ensure personnel are highly proficient in intravenous injections in mice. If extravasation is suspected, dilute the area with sterile saline to minimize tissue necrosis. - Use sterile techniques and pharmaceutical-grade reagents for formulation. |
| Variable antitumor efficacy or toxicity between animals | - Inconsistent CYP1A1 induction. - Differences in individual animal metabolism. - Inaccurate dosing. | - Ensure a consistent and validated source of Phortress. - Variability in CYP1A1 induction can be influenced by factors such as the animal's diet and gut microbiome. Standardize diet and housing conditions. Consider measuring CYP1A1 activity or expression in a subset of animals to assess for variability. - Use calibrated equipment for weighing animals and measuring drug volumes. |
| Precipitation of Phortress in the formulation during preparation or administration | - Poor solubility of this compound in the chosen vehicle. - Temperature changes affecting solubility. | - Phortress is often administered as a dihydrochloride salt for improved solubility. Ensure you are using the appropriate form. - Consider using a co-solvent system, such as a mixture of polyethylene glycol 400 (PEG 400) and saline, to improve solubility. Always perform a small-scale solubility test before preparing the full batch. - Prepare the formulation at room temperature and use it promptly. |
| Elevated liver enzymes (e.g., ALT, AST, ALP) in treated animals | - Hepatotoxicity is a known side effect of Phortress at higher doses. | - Monitor liver enzymes regularly during the study. - If elevations are significant and accompanied by clinical signs of distress, consider reducing the dose or discontinuing treatment for that animal. - At the end of the study, collect liver tissue for histopathological analysis to assess the extent of liver damage. |
| Increased serum BUN and creatinine levels | - Nephrotoxicity is a potential side effect of Phortress. | - Monitor renal function through regular blood tests for BUN and creatinine. - Ensure animals have free access to water to maintain hydration. - Collect kidney tissue for histopathological examination at necropsy to evaluate for tubular damage or other signs of nephrotoxicity. |
Data Presentation
Table 1: Summary of Potential Phortress-Induced Toxicities and Monitoring Parameters in Mice
| Parameter | Dose | Observed Effect | Monitoring Frequency | Reference |
| Maximum Tolerated Dose (MTD) | 10 mg/kg (intravenous) | N/A | Pre-study determination | |
| Body Weight | > 10 mg/kg | Potential for no significant weight loss at 20 mg/kg, but should be monitored as a general health indicator. | Daily for the first 5 days post-injection, then weekly. | |
| Lung-to-Body Weight Ratio | 20 mg/kg | Decrease | At necropsy | |
| Kidney-to-Body Weight Ratio | 20 mg/kg | Decrease | At necropsy | |
| Serum Alkaline Phosphatase (ALP) | 20 mg/kg | Elevated | Baseline and at study endpoint. More frequently if signs of toxicity are observed. | |
| Serum Alanine Aminotransferase (ALT) | > 10 mg/kg | Potential for elevation | Baseline and at study endpoint. More frequently if signs of toxicity are observed. | Implied by hepatotoxicity |
| Serum Aspartate Aminotransferase (AST) | > 10 mg/kg | Potential for elevation | Baseline and at study endpoint. More frequently if signs of toxicity are observed. | Implied by hepatotoxicity |
| Blood Urea Nitrogen (BUN) | > 10 mg/kg | Potential for elevation | Baseline and at study endpoint. More frequently if signs of toxicity are observed. | Implied by nephrotoxicity |
| Serum Creatinine | > 10 mg/kg | Potential for elevation | Baseline and at study endpoint. More frequently if signs of toxicity are observed. | Implied by nephrotoxicity |
| Histopathology (Liver) | 20 mg/kg | Hepatic histopathological disturbances | At necropsy | |
| Histopathology (Lungs) | 20 mg/kg | Persistent DNA adducts | At necropsy | |
| Histopathology (Kidneys) | > 10 mg/kg | Potential for tubular damage | At necropsy | Implied by nephrotoxicity |
Experimental Protocols
1. Phortress Formulation for Intravenous Administration in Mice
-
Objective: To prepare a sterile solution of Phortress for intravenous injection.
-
Materials:
-
Phortress (dihydrochloride salt recommended for better solubility)
-
Sterile Polyethylene Glycol 400 (PEG 400)
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
-
-
Protocol:
-
In a sterile microcentrifuge tube, weigh the required amount of Phortress.
-
Add a volume of PEG 400 to achieve a high concentration stock solution (e.g., 10 mg/mL). The final volume of PEG 400 should not exceed 10% of the final injection volume to minimize vehicle toxicity.
-
Vortex thoroughly until the Phortress is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Add sterile saline to dilute the stock solution to the final desired concentration for injection (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with an injection volume of 200 µL).
-
Vortex the final solution to ensure homogeneity.
-
Visually inspect the solution for any precipitation before drawing it into the syringe.
-
Administer the formulation immediately after preparation.
-
2. Animal Monitoring for Toxicity
-
Objective: To systematically observe and record clinical signs of toxicity in mice treated with Phortress.
-
Procedure:
-
Record the body weight of each animal daily for the first five days after Phortress administration, and then weekly thereafter.
-
Perform daily clinical observations for the first week, and at least three times a week subsequently.
-
Score the following parameters:
-
Appearance: Ruffled fur, hunched posture, pale mucous membranes.
-
Behavior: Lethargy, decreased activity, social isolation.
-
Hydration status: Skin tenting.
-
Other: Piloerection, discharge from eyes or nose.
-
-
Establish a scoring system (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe) for each parameter.
-
Define humane endpoints in the experimental protocol, such as a body weight loss exceeding 20% or a cumulative clinical score indicating severe distress.
-
3. Blood and Tissue Collection for Toxicity Assessment
-
Objective: To collect high-quality samples for biochemical and histopathological analysis.
-
Procedure:
-
At the designated time points, collect blood via an appropriate method (e.g., retro-orbital sinus, cardiac puncture at terminal endpoint) into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Aspirate the serum and store at -80°C until biochemical analysis for liver and kidney function markers.
-
Following euthanasia, perform a necropsy and collect the liver, kidneys, and lungs.
-
Weigh the organs to determine organ-to-body weight ratios.
-
Fix a portion of each organ in 10% neutral buffered formalin for at least 24 hours for histopathological processing. The remaining tissue can be snap-frozen in liquid nitrogen and stored at -80°C for other analyses (e.g., DNA adduct measurement).
-
Mandatory Visualization
Caption: Phortress Signaling Pathway.
Caption: Experimental Workflow for Phortress Toxicity Study.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Preclinical toxicokinetic evaluation of phortress [2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride] in two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Phortress free base experimental artifacts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Phortress free base in experimental settings. Our goal is to help you mitigate potential artifacts and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Phortress and how does it work?
Phortress is the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). Its antitumor activity is dependent on metabolic activation by the cytochrome P450 enzyme CYP1A1.[1][2] This activation converts Phortress into a reactive electrophilic species that forms DNA adducts, leading to DNA damage and cell cycle arrest in sensitive cancer cells.[3]
Q2: What is the difference between Phortress and this compound?
Phortress is typically supplied as a dihydrochloride salt to improve its water solubility for clinical administration.[1] "this compound" refers to the uncharged form of the molecule. For in vitro experiments, the form used (salt or free base) can affect solubility and stability in culture media. It is crucial to note the specific form used in your experiments and to ensure complete dissolution.
Q3: In which cancer cell lines is Phortress expected to be active?
Phortress has shown potent and selective activity in human-derived carcinoma cell lines of breast, ovarian, and renal origin.[1] However, unexpected activity has been observed in some colorectal cancer cell lines previously reported as insensitive, suggesting its spectrum of activity may be broader than initially thought.
Q4: What are the known side effects of Phortress in clinical trials?
A Phase 1 clinical trial of Phortress was stopped early. Observed side effects included changes in lung and liver function, soreness at the injection site, and nausea/vomiting. While these are clinical observations, they may indicate potential organ-specific toxicities that could be relevant in long-term in vitro or in vivo animal studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Drug Activity
Potential Cause 1: Low or Absent CYP1A1 Expression Phortress's activity is critically dependent on CYP1A1 expression in the target cells.
-
Solution:
-
Confirm CYP1A1 Expression: Before initiating experiments, verify the basal expression level of CYP1A1 in your cell line of interest via Western blot or qPCR.
-
Induce CYP1A1: If basal expression is low, consider pre-treating cells with a known CYP1A1 inducer. However, be aware that this can confound results and should be appropriately controlled. Phortress itself is known to induce CYP1A1 expression.
-
Positive Control Cell Line: Use a cell line known to be sensitive to Phortress (e.g., MCF7 breast cancer cells) as a positive control in your experiments.
-
Potential Cause 2: Poor Solubility or Stability in Culture Media
This compound is lipophilic and has poor water solubility. It may precipitate out of solution in your cell culture media, leading to inconsistent results.
-
Solution:
-
Proper Dissolution: Dissolve this compound in an appropriate solvent like DMSO at a high concentration to create a stock solution. Ensure the final concentration of the solvent in your culture media is low (typically <0.1%) and does not affect cell viability.
-
Solubility Testing: Before treating cells, visually inspect the media for any signs of precipitation after adding the drug. You can also perform a stability test by incubating Phortress in your cell culture media for the duration of your experiment and measuring its concentration over time using techniques like LC-MS/MS.
-
Media Components: Be aware that components in your cell culture media, such as serum proteins, can interact with the compound and affect its stability and availability.
-
Issue 2: Unexpected Cytotoxicity in "Resistant" Cell Lines
Potential Cause: Off-Target Effects or Uncharacterized Sensitivity
Researchers have reported unexpected cytotoxicity of Phortress in colorectal cancer cell lines that were initially considered insensitive. This suggests that our understanding of Phortress's full mechanism and spectrum of activity may be incomplete.
-
Solution:
-
Thorough Dose-Response: When testing a new cell line, perform a comprehensive dose-response analysis to determine its actual sensitivity.
-
Mechanism of Action Studies: If you observe unexpected activity, investigate the underlying mechanism. For example, confirm if cell death is associated with DNA damage and CYP1A1 induction, which are the hallmarks of Phortress's on-target activity.
-
Consider Off-Target Effects: Be open to the possibility of off-target effects, which are common for small molecule inhibitors. Further investigation may be required to identify alternative targets or pathways affected by Phortress in these specific cell lines.
-
Issue 3: Artifacts in Specific Assays
Cell Viability Assays (MTT, MTS, etc.)
-
Potential Artifact: The colored formazan product in MTT assays can be affected by compounds that alter cellular metabolism. As Phortress's mechanism is linked to metabolic activation, this could potentially interfere with the assay readout.
-
Troubleshooting:
-
Use Multiple Assays: Do not rely on a single cell viability assay. Corroborate your findings using an alternative method, such as a dye exclusion assay (e.g., Trypan Blue) or a luminescence-based assay that measures ATP content.
-
Control for Compound Interference: Run a control plate without cells to check if Phortress directly reacts with the assay reagents.
-
Fluorescence Microscopy
-
Potential Artifact: Phortress and its metabolites may possess intrinsic fluorescent properties that could interfere with the signals from your fluorescent probes.
-
Troubleshooting:
-
Spectral Analysis: Before staining, acquire an image of cells treated with Phortress alone to check for any background fluorescence in your channels of interest.
-
Use Bright, Photostable Dyes: Choose fluorescent probes with strong emission signals to overcome any potential background from the compound.
-
Appropriate Controls: Include unstained, vehicle-treated cells as a control to assess autofluorescence.
-
Quantitative Data Summary
Table 1: Reported In Vitro Activity of Phortress
| Cell Line | Cancer Type | Assay Type | Reported Activity | Reference |
| MCF7 | Breast Cancer | Clonogenic Survival, Growth Curves | Cytotoxic | |
| HT29 | Colorectal Cancer | Clonogenic Survival, Growth Curves | Potent | |
| SW480 | Colorectal Cancer | Clonogenic Survival, Growth Curves | Potent | |
| SW620 | Colorectal Cancer | Clonogenic Survival, Growth Curves | Potent | |
| HUVEC | Endothelial Cells | Proliferation, Survival | No effect | |
| MRCV | Fibroblasts | Proliferation, Survival | No effect |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for CYP1A1 Induction
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CYP1A1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the fold induction of CYP1A1.
Visualizations
Caption: Mechanism of action of Phortress.
Caption: General experimental workflow for Phortress studies.
Caption: Troubleshooting logic for inconsistent Phortress activity.
References
Strategies to enhance Phortress free base efficacy
Welcome to the technical support center for Phortress, an experimental antitumor agent. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered with the Phortress free base and its prodrug form.
Frequently Asked Questions (FAQs)
Q1: What is Phortress and what is its mechanism of action?
Phortress (NSC 710305) is the dihydrochloride salt of a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203).[1] Its antitumor activity stems from a unique mechanism of action that distinguishes it from other chemotherapeutic agents.[1] Phortress is a high-affinity ligand for the Aryl hydrocarbon Receptor (AhR).[2][3][4] Upon binding, the Phortress-AhR complex translocates to the nucleus, leading to the transcriptional activation of the Cytochrome P450 1A1 (CYP1A1) gene. The induced CYP1A1 enzyme then metabolically activates the parent compound, 5F 203, into a reactive electrophilic species. This reactive intermediate forms covalent DNA adducts, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: Why was Phortress developed as a prodrug?
The active antitumor agent, 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203), is inherently lipophilic and has poor water solubility. These properties present significant challenges for pharmaceutical formulation, particularly for intravenous administration, which is often preferred to maximize bioavailability and bypass first-pass metabolism in the liver. To overcome this, Phortress was designed as a water-soluble lysylamide prodrug, allowing for parenteral administration. The prodrug is designed to revert to the active parent amine, 5F 203, in the presence of cancer cells.
Q3: What are some key factors influencing Phortress efficacy?
The efficacy of Phortress is primarily dependent on the following factors:
-
CYP1A1 Expression: The presence and inducibility of CYP1A1 in tumor cells are critical for the metabolic activation of Phortress. Tumors with low or absent CYP1A1 expression are likely to be resistant.
-
AhR Expression: As a high-affinity AhR ligand, the presence of functional AhR in the cytoplasm of cancer cells is necessary to initiate the signaling cascade leading to CYP1A1 induction.
-
Drug Uptake: The ability of the cancer cells to take up the compound is a prerequisite for its mechanism of action.
-
Formulation and Solubility: The solubility of the active compound, 5F 203, can impact its bioavailability and, consequently, its efficacy.
Q4: In which cancer cell lines has Phortress shown activity?
Phortress has demonstrated potent and selective activity against a range of human-derived carcinoma cell lines, particularly those of breast, ovarian, and renal origin. Studies have shown its cytotoxicity in MCF7 breast cancer cells. Interestingly, while some colorectal cancer cell lines were reported as insensitive in the NCI60 panel, other studies have shown that Phortress can be potent against colorectal cancer cells in certain assays.
Troubleshooting Guide
Problem 1: Low or no cytotoxic effect observed in my cell line.
-
Possible Cause 1: Low CYP1A1 expression.
-
Troubleshooting Step: Verify the expression and inducibility of CYP1A1 in your target cell line. You can perform qPCR or Western blotting to assess CYP1A1 mRNA and protein levels, respectively, with and without Phortress treatment.
-
-
Possible Cause 2: Low Aryl hydrocarbon Receptor (AhR) expression.
-
Troubleshooting Step: Confirm the presence of functional AhR in your cell line. AhR expression can also be checked by Western blotting.
-
-
Possible Cause 3: Insufficient conversion of the prodrug.
-
Troubleshooting Step: Ensure that the experimental conditions allow for the conversion of the Phortress prodrug to its active form, 5F 203. This can be influenced by factors such as incubation time and the presence of necessary enzymes. Consider directly using the 5F 203 compound if available to bypass the conversion step for comparative analysis.
-
-
Possible Cause 4: Cell line is inherently resistant.
-
Troubleshooting Step: Review the literature to see if your cell line has been previously reported as sensitive or resistant to Phortress or similar benzothiazoles. Consider testing a known sensitive cell line, such as MCF-7, as a positive control.
-
Problem 2: Poor solubility of this compound (5F 203) in aqueous media.
-
Possible Cause: Inherent lipophilicity of the compound.
-
Troubleshooting Step 1: Use of Solvents. For in vitro experiments, dissolve the 5F 203 free base in an appropriate organic solvent like DMSO before preparing the final dilutions in your culture medium. Be sure to include a vehicle control in your experiments to account for any solvent effects.
-
Troubleshooting Step 2: Formulation Strategies. For in vivo studies or to enhance cellular uptake, consider advanced formulation strategies. These can include:
-
Nanoparticle Encapsulation: Encapsulating 5F 203 in systems like apoferritin (AFt) protein cages has been shown to improve solubility and enhance potency.
-
Liposomal Formulations: Liposomes can encapsulate hydrophobic drugs and improve their delivery.
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can form microemulsions in aqueous environments, improving drug solubilization.
-
-
Problem 3: Inconsistent results or high variability in experiments.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Step: Phortress and its active form should be stored properly to prevent degradation. For stock solutions, it is recommended to aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Step: Ensure consistent experimental procedures, including cell seeding densities, drug concentrations, and incubation times. Use appropriate controls in every experiment, including positive and negative controls.
-
-
Possible Cause 3: Issues with IC50 determination.
-
Troubleshooting Step: The method used to calculate the half-maximal inhibitory concentration (IC50) can influence the results. Use a consistent and appropriate non-linear regression model to analyze your dose-response data. Ensure you have a sufficient range of concentrations to generate a complete sigmoidal curve.
-
Data Summary
Table 1: In Vitro Efficacy of Phortress and its Active Form (5F 203)
| Compound | Cell Line | Assay Type | GI50 / IC50 | Citation |
| AFt-Phortress | MCF-7 (Breast) | MTT Assay (72h) | ~10 nM | |
| AFt-Phortress | IGROV-1 (Ovarian) | MTT Assay (72h) | ~1 nM | |
| AFt-Phortress | MRC-5 (Fibroblast) | MTT Assay (72h) | >50 µM | |
| AFt-5F 203 | MCF-7 (Breast) | MTT Assay (72h) | ~10 nM | |
| AFt-5F 203 | IGROV-1 (Ovarian) | MTT Assay (72h) | ~1 nM |
Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare a stock solution of Phortress or 5F 203 in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable non-linear regression model.
Visualizations
Caption: Mechanism of action of Phortress in a sensitive cancer cell.
Caption: Troubleshooting workflow for low Phortress efficacy.
References
- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development of the Antitumour Benzothiazole Prodrug, Phortres...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Investigating Acquired Resistance to Phortress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Phortress.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Phortress?
Phortress is a prodrug of the potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203). Its mechanism of action is a multi-step process initiated by its metabolic activation. In sensitive cancer cells, Phortress is converted to its active form, 5F 203. This molecule then binds to the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The 5F 203-AhR complex translocates to the nucleus, where it induces the expression of the cytochrome P450 enzyme, CYP1A1. CYP1A1 metabolizes 5F 203 into a reactive electrophilic species that binds to DNA, forming DNA adducts. The accumulation of these DNA adducts leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death)[1].
Q2: What are the likely mechanisms of acquired resistance to Phortress?
While direct clinical data on acquired resistance to Phortress is limited, preclinical studies on related compounds and understanding its mechanism of action point to several potential resistance mechanisms:
-
Aberrant Aryl hydrocarbon Receptor (AhR) Signaling: In resistant cells, the AhR may be constitutively localized in the nucleus, even in the absence of the drug. This prevents the drug from binding to the cytosolic AhR and initiating the signaling cascade required for CYP1A1 induction[1].
-
Downregulation of CYP1A1 Expression or Activity: Since CYP1A1 is essential for activating Phortress, a decrease in its expression or enzymatic activity can lead to resistance. The cell can no longer efficiently convert the prodrug into its active, DNA-damaging form[1][2].
-
Increased DNA Repair Capacity: Cancer cells can upregulate DNA repair pathways to efficiently remove the DNA adducts formed by activated Phortress. This prevents the accumulation of DNA damage required to trigger apoptosis[3].
-
Altered Drug Efflux: Resistant cells may exhibit increased expression of drug efflux pumps, such as P-glycoprotein, which actively transport Phortress out of the cell, reducing its intracellular concentration and preventing it from reaching its target.
-
Upregulation of Alternative Metabolic Pathways: Increased expression of other cytochrome P450 enzymes, such as CYP1B1, has been observed in resistant cell lines and may contribute to the detoxification of Phortress or its active metabolite.
Troubleshooting Guides
Problem 1: Cells that were initially sensitive to Phortress now show a resistant phenotype (e.g., increased IC50).
This is a common indication of acquired resistance. The following steps will help you investigate the underlying mechanism.
Troubleshooting Steps:
-
Confirm the Resistant Phenotype:
-
Experiment: Perform a dose-response curve with Phortress on both the parental (sensitive) and the suspected resistant cell lines.
-
Expected Outcome: The resistant cell line should exhibit a significantly higher IC50 value compared to the parental line.
-
Data Presentation:
-
| Cell Line | Phortress IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | < 10 | 1 |
| Resistant Subclone | > 1000 | > 100 |
-
Investigate the AhR-CYP1A1 Signaling Pathway:
-
Hypothesis: The resistance is due to a defect in the AhR signaling pathway, leading to a lack of CYP1A1 induction.
-
Experiments:
-
CYP1A1 Expression Analysis: Treat both parental and resistant cells with Phortress for 24-48 hours. Analyze CYP1A1 mRNA levels by RT-qPCR and protein levels by Western blot.
-
CYP1A1 Activity Assay (EROD Assay): Measure the enzymatic activity of CYP1A1 in cell lysates after treatment with Phortress.
-
-
Expected Outcomes:
-
Resistant cells will show little to no induction of CYP1A1 mRNA and protein following Phortress treatment compared to a robust induction in parental cells.
-
The EROD assay will show significantly lower CYP1A1 activity in resistant cells.
-
-
Data Presentation:
-
| Cell Line | Treatment | CYP1A1 mRNA Fold Induction | CYP1A1 Protein Level | EROD Activity (pmol/min/mg) |
| Parental | Vehicle | 1 | Basal | < 5 |
| Parental | Phortress | > 50 | High | > 100 |
| Resistant | Vehicle | 1 | Basal | < 5 |
| Resistant | Phortress | < 2 | Basal | < 10 |
-
Assess DNA Damage:
-
Hypothesis: Resistant cells have reduced levels of Phortress-induced DNA adducts.
-
Experiment: Treat both cell lines with Phortress and measure the levels of DNA adducts using techniques like ³²P-postlabeling or LC-MS/MS.
-
Expected Outcome: The level of DNA adducts will be significantly lower in the resistant cell line.
-
Data Presentation:
-
| Cell Line | Treatment | DNA Adduct Level (adducts per 10⁸ nucleotides) |
| Parental | Vehicle | < 1 |
| Parental | Phortress | > 50 |
| Resistant | Vehicle | < 1 |
| Resistant | Phortress | < 5 |
Problem 2: CYP1A1 is induced, but cells are still resistant.
If you observe CYP1A1 induction but the cells remain resistant, consider mechanisms downstream of drug activation or related to drug transport.
Troubleshooting Steps:
-
Investigate DNA Repair Pathways:
-
Hypothesis: Resistant cells have enhanced DNA repair capacity.
-
Experiment: Analyze the expression of key DNA repair proteins (e.g., from the nucleotide excision repair pathway) by Western blot or RT-qPCR in both parental and resistant cell lines.
-
Expected Outcome: Resistant cells may show overexpression of one or more DNA repair proteins.
-
-
Examine Drug Efflux:
-
Hypothesis: Resistant cells are actively pumping Phortress out of the cell.
-
Experiment:
-
Measure the intracellular concentration of Phortress over time in both cell lines using LC-MS/MS.
-
Analyze the expression of common drug efflux pumps (e.g., P-glycoprotein/ABCB1) by Western blot or RT-qPCR.
-
-
Expected Outcome: Resistant cells will show lower intracellular drug accumulation and potentially higher expression of efflux pumps.
-
Experimental Protocols
CYP1A1 Activity Assay (EROD Assay)
The Ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method to measure the activity of CYP1A1. 7-ethoxyresorufin is a substrate that is converted by CYP1A1 to the highly fluorescent product resorufin.
Materials:
-
Cell culture plates (96-well, black, clear bottom)
-
7-ethoxyresorufin
-
Resorufin standard
-
NADPH
-
Dicumarol (to inhibit DT-diaphorase)
-
Cell lysis buffer
-
BCA protein assay kit
-
Fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with Phortress or a vehicle control for the desired time (e.g., 24-48 hours) to induce CYP1A1.
-
EROD Reaction:
-
Wash cells with warm PBS.
-
Add reaction buffer containing 7-ethoxyresorufin and dicumarol to each well.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C, protecting from light.
-
-
Fluorescence Measurement: Measure the fluorescence of resorufin at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Standard Curve: Prepare a standard curve with known concentrations of resorufin to quantify the amount of product formed.
-
Protein Quantification: Lyse the cells in each well and determine the total protein concentration using a BCA assay.
-
Data Analysis: Calculate the EROD activity as pmol of resorufin formed per minute per mg of total protein.
DNA Adduct Detection by ³²P-Postlabeling Assay
This is a highly sensitive method for detecting DNA adducts when the chemical nature of the adduct is unknown.
Procedure Overview:
-
DNA Isolation: Isolate high-quality genomic DNA from treated and control cells.
-
DNA Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify the spots by scintillation counting or phosphorimaging.
Visualizations
Caption: Mechanism of action of Phortress in sensitive cancer cells.
Caption: Potential mechanisms of acquired resistance to Phortress.
Caption: Troubleshooting workflow for investigating Phortress resistance.
References
- 1. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Down-regulation of CYP1A1 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Off-target kinase inhibition by Phortress free base
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing Phortress (the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, or 5F 203). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, with a focus on potential off-target kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Phortress?
A1: Phortress is a prodrug that is converted to its active form, 5F 203. The primary mechanism of action for 5F 203 is not direct kinase inhibition. Instead, it acts as a potent ligand for the Aryl Hydrocarbon Receptor (AhR). This binding leads to the induction of cytochrome P450 1A1 (CYP1A1).[1] CYP1A1 metabolizes 5F 203 into reactive electrophilic species that bind to DNA, forming adducts.[1][2] This DNA damage induces cell cycle arrest and apoptosis in sensitive cancer cells.[2][3]
Q2: Is Phortress (or its active form, 5F 203) known to inhibit any protein kinases?
A2: While the primary mechanism is not kinase inhibition, there is evidence suggesting that 5F 203 can exert off-target effects on at least one receptor tyrosine kinase. Studies have shown that 5F 203 can inhibit the phosphorylation of the c-MET receptor (also known as hepatocyte growth factor receptor, HGFR) in sensitive renal cancer cell lines.
Q3: What is the IC50 value for the inhibition of c-MET by 5F 203?
A3: Currently, a specific biochemical or cellular IC50 value for the direct inhibition of c-MET by 5F 203 is not well-documented in publicly available literature. The observed effects have been described as downregulation of c-MET phosphorylation in cellular assays. Therefore, researchers should be aware of this potential off-target activity and consider its implications for their experimental results.
Q4: What are the potential downstream consequences of off-target c-MET inhibition?
A4: The c-MET signaling pathway is crucial for cell proliferation, survival, migration, and invasion. Inhibition of c-MET can disrupt several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. If you observe unexpected changes in these pathways or related cellular phenotypes (e.g., reduced cell motility) when using Phortress, it could potentially be linked to this off-target effect.
Troubleshooting Guide
Issue: I am observing a stronger anti-migratory or anti-invasive effect in my cell line than I would expect from a DNA-damaging agent alone.
-
Possible Cause: This phenotype could be a result of off-target inhibition of the c-MET receptor tyrosine kinase by the active form of Phortress, 5F 203. The c-MET pathway is a key regulator of cell motility and invasion. Inhibition of c-MET phosphorylation by 5F 203 has been observed in certain cancer cell lines.
-
Troubleshooting Steps:
-
Verify c-MET Pathway Inhibition: Assess the phosphorylation status of c-MET and key downstream effectors (e.g., AKT, ERK1/2) in your experimental system with and without Phortress treatment. A decrease in phosphorylation would support this off-target hypothesis.
-
Use a Specific c-MET Inhibitor: As a positive control, treat your cells with a well-characterized and specific c-MET inhibitor (e.g., Crizotinib, Cabozantinib) to see if it phenocopies the effects observed with Phortress.
-
Rescue Experiment: If your cell line is dependent on HGF (the ligand for c-MET) for migration, attempt a rescue experiment by adding exogenous HGF to see if it can overcome the inhibitory effect of Phortress.
-
Issue: My experimental results are inconsistent across different cell lines, even though they all express CYP1A1.
-
Possible Cause: While CYP1A1 expression is necessary for the primary mechanism of action of Phortress, the overall cellular response can be modulated by other factors, including off-target effects. The dependency of a cell line on signaling pathways that are affected by off-target inhibition (like c-MET) can lead to varied responses. For example, a cell line that is highly dependent on c-MET signaling for survival or proliferation may be more sensitive to the off-target effects of Phortress.
-
Troubleshooting Steps:
-
Characterize Your Cell Lines: Profile the expression and activation status of potential off-target kinases, such as c-MET, in your panel of cell lines.
-
Correlate Sensitivity with Off-Target Pathway Activity: Analyze whether the sensitivity to Phortress correlates with the dependency of the cell lines on the c-MET signaling pathway.
-
Consult the Literature: Review literature for your specific cell lines to understand their known dependencies on various kinase signaling pathways.
-
Quantitative Data Summary
While a specific IC50 for direct kinase inhibition is unavailable, the following table summarizes the anti-proliferative activity of 5F 203 (the active form of Phortress) in various cancer cell lines. This reflects the compound's overall cytotoxic efficacy, which is a combination of its primary mechanism and any potential off-target effects.
| Cell Line | Cancer Type | Anti-proliferative IC50 (µM) | Reference |
| MDA-MB-468 | Breast Cancer | < 1 | |
| MCF-7 | Breast Cancer | < 1 | |
| KM12 | Colorectal Cancer | > 10 | |
| HCC2998 | Colorectal Cancer | > 10 |
Note: These IC50 values represent the concentration required to inhibit cell growth by 50% and are not a direct measure of kinase inhibition.
Visualizations and Diagrams
Signaling and Experimental Workflow Diagrams
Caption: Primary mechanism of action of Phortress.
Caption: Potential off-target inhibition of the c-MET signaling pathway.
Caption: General workflow for investigating off-target kinase effects.
Experimental Protocols
Protocol 1: Western Blot for c-MET Phosphorylation
This protocol allows for the assessment of c-MET activation status in cells treated with Phortress.
-
Cell Culture and Treatment:
-
Plate your cells of interest at a suitable density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours if you plan to stimulate with HGF.
-
Treat the cells with the desired concentration of Phortress (or 5F 203) and a vehicle control (e.g., DMSO) for your chosen time period (e.g., 2, 6, 24 hours).
-
If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes before lysis.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total c-MET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to verify if a compound directly binds to its target protein in a cellular environment. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells in suspension or directly in the culture dish with Phortress/5F 203 at various concentrations or a vehicle control for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C). Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein (e.g., c-MET) remaining at each temperature using Western Blot (as described in Protocol 1) or other detection methods like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both vehicle- and drug-treated samples. A shift of the melting curve to a higher temperature in the presence of the drug indicates target engagement.
-
References
- 1. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antitumor Efficacy of Phortress Free Base In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antitumor activity of Phortress, a novel benzothiazole prodrug, with the established chemotherapeutic agent doxorubicin. It includes a summary of quantitative experimental data, detailed methodologies for in vivo studies, and visualizations of the key signaling pathways involved in Phortress's mechanism of action.
Comparative In Vivo Antitumor Activity
Phortress has demonstrated significant antitumor activity in vivo, particularly in human-derived breast carcinoma xenograft models. A key study compared the efficacy of Phortress with doxorubicin, a standard-of-care anthracycline antibiotic.
Table 1: Comparison of Antitumor Activity of Phortress and Doxorubicin in Human Breast Cancer Xenograft Models
| Xenograft Model | Phortress Efficacy | Doxorubicin Efficacy | Reference |
| MCF-7 (ER+) | Significant tumor growth inhibition at 12 and 18 mg/kg/injection | Unable to significantly influence tumor growth | [1] |
| Other Breast Carcinoma (8 models) | Significant activity in 7 out of 9 models; Superior activity in 1 model | Varied | [2] |
ER+: Estrogen Receptor Positive
Experimental Protocols
The following protocols provide a general framework for in vivo validation of antitumor agents using xenograft models, based on methodologies reported in relevant studies.
Human Tumor Xenograft Model Establishment
-
Animal Model: Female immunodeficient mice (e.g., nude, SCID) are used to prevent rejection of human tumor grafts.
-
Tumor Implantation: Fragments of human-derived tumors or cultured cancer cells are implanted subcutaneously into the flanks of the mice.[2]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length × Width²) / 2 is commonly used to estimate tumor size.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
Drug Administration
-
Phortress: Administered intraperitoneally (i.p.) at doses ranging from 5 mg/kg to 20 mg/kg.[3][4] In a comparative study with doxorubicin, Phortress was administered at 12 and 18 mg/kg per injection.
-
Doxorubicin: Typically administered intravenously (i.v.) or intraperitoneally (i.p.). The exact dosage and schedule would be determined by the specific experimental design.
Efficacy Evaluation
-
Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group.
-
Survival Analysis: In some studies, the overall survival of the animals is monitored as a key efficacy endpoint.
-
Biomarker Analysis: Tumor tissues can be collected at the end of the study to analyze biomarkers related to the drug's mechanism of action, such as CYP1A1 expression for Phortress.
Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) - CYP1A1 Pathway
The primary mechanism of action of Phortress involves its metabolic activation through the AhR signaling pathway.
Caption: Phortress is metabolized to 5F 203, which activates the AhR pathway, leading to CYP1A1 expression and the formation of cytotoxic DNA adducts.
Putative c-MET Inhibition Pathway
Preliminary evidence suggests that the active metabolite of Phortress, 5F 203, may also exert its antitumor effects through the inhibition of the c-MET signaling pathway. Downstream effectors of c-MET include key pathways regulating cell proliferation, survival, and migration.
Caption: The active metabolite 5F 203 may inhibit the HGF-induced activation of the c-MET receptor, thereby blocking downstream signaling pathways that promote tumor growth and survival.
Conclusion
In vivo studies demonstrate that Phortress free base exhibits potent antitumor activity, comparable and in some cases superior to doxorubicin in human breast cancer xenograft models. Its unique mechanism of action, involving the AhR-CYP1A1 pathway and potential inhibition of c-MET signaling, makes it a promising candidate for further investigation. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting in vivo studies of Phortress and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CYP1A1-Mediated Activation of Phortress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data supporting the CYP1A1-mediated activation of the anti-cancer prodrug Phortress. Data is presented in comparison with other relevant compounds, and detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.
Mechanism of Action: An Overview
Phortress is a prodrug of the potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203). Its selective cytotoxicity is contingent on its bioactivation by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in certain tumor types. The mechanism unfolds as follows:
-
Uptake and AhR Binding: Phortress enters the cell and its active form, 5F 203, binds to the aryl hydrocarbon receptor (AhR).
-
CYP1A1 Induction: The 5F 203-AhR complex translocates to the nucleus, where it initiates the transcription of the CYP1A1 gene, leading to increased expression of the CYP1A1 enzyme.
-
Metabolic Activation: The induced CYP1A1 enzyme metabolizes 5F 203 into highly reactive electrophilic species.
-
DNA Adduct Formation and Apoptosis: These reactive metabolites form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptotic cell death in cancer cells with a competent CYP1A1 induction pathway.
Data Presentation
Table 1: In Vitro Cytotoxicity of Phortress (5F 203) and a Comparator Agent, Aminoflavone
The following table summarizes the 50% growth inhibition (GI50) values for the active form of Phortress (5F 203) and another CYP1A1-activated prodrug, aminoflavone, in various human cancer cell lines. Sensitivity to these agents is strongly correlated with the cell line's ability to induce CYP1A1.
| Cell Line | Cancer Type | Compound | GI50 (µM) | CYP1A1 Inducibility | Reference |
| MCF-7 | Breast | 5F 203 | ~0.01 - 0.1 | High | [1] |
| IGROV-1 | Ovarian | 5F 203 | Not explicitly stated, but sensitive | High | Not explicitly stated |
| HCT-116 | Colon | 5F 203 | >10 | Low/Absent | [2] |
| Caki-1 | Renal | Aminoflavone | 0.09 - 0.4 | High | [3][4] |
| TK-10 | Renal | Aminoflavone | Sensitive | High | [5] |
| ACHN | Renal | Aminoflavone | Resistant | Low |
Table 2: In Vivo Efficacy of Phortress in a Breast Cancer Xenograft Model
This table presents a comparison of the antitumor efficacy of Phortress and the conventional chemotherapeutic agent Doxorubicin in a human breast carcinoma xenograft model. The data highlights the correlation between Phortress efficacy and the induction of CYP1A1 mRNA in the tumor tissue.
| Treatment Group | Tumor Growth Inhibition (%) | CYP1A1 mRNA Fold Induction in Tumor |
| Control | 0 | 1.0 |
| Phortress | Significant activity in 7/9 xenografts | Clear induction in all 8 examined xenografts |
| Doxorubicin | Significant activity | No induction |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of Phortress.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Phortress (or its active form, 5F 203)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Phortress (or 5F 203) for the desired exposure time (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot for CYP1A1 Induction
This protocol outlines the procedure for detecting the induction of CYP1A1 protein in response to Phortress treatment.
Materials:
-
Cancer cell lines
-
Phortress (or 5F 203)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CYP1A1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Phortress (e.g., 1 µM for 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-CYP1A1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
32P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting DNA adducts formed by the reactive metabolites of Phortress.
Materials:
-
DNA isolated from treated cells or tissues
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
[γ-32P]ATP
-
T4 polynucleotide kinase
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest the DNA sample to 3'-monophosphate nucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky aromatic adducts.
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize and quantify the DNA adducts using a phosphorimager or by autoradiography.
LC-MS/MS for DNA Adduct Detection
This method provides structural information and accurate quantification of DNA adducts.
Materials:
-
DNA isolated from treated cells or tissues
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate columns and solvents
Procedure:
-
DNA Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes.
-
Chromatographic Separation: Separate the adducted nucleosides from the normal nucleosides using liquid chromatography.
-
Mass Spectrometric Detection: Detect and identify the adducted nucleosides based on their specific mass-to-charge ratio and fragmentation patterns using tandem mass spectrometry.
-
Quantification: Quantify the amount of each adduct, often using stable isotope-labeled internal standards.
Mandatory Visualization
Caption: CYP1A1-mediated activation of Phortress.
Caption: Experimental workflow for Phortress evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. auajournals.org [auajournals.org]
- 4. Sensitivity of renal cell carcinoma to aminoflavone: role of CYP1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor activation by aminoflavone: new molecular target for renal cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Phortress Free Base vs. Doxorubicin in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental anticancer agent Phortress (free base: 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, 5F 203) and the established chemotherapeutic drug doxorubicin in preclinical breast cancer models. The data presented is primarily drawn from a key comparative study by Fichtner et al., published in Breast Cancer Research and Treatment in 2004, which evaluated the antitumor efficacy of both agents in nine human-derived mammary carcinoma xenograft models.[1]
Executive Summary
Phortress, a novel benzothiazole derivative, operates through a unique mechanism of action requiring metabolic activation by cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in certain tumors.[1] This contrasts with doxorubicin, an anthracycline antibiotic that exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[2][3][4] Preclinical evidence suggests that Phortress demonstrates comparable efficacy to doxorubicin in a majority of tested breast cancer xenograft models, with superior activity observed in one model, highlighting its potential as a therapeutic alternative.
Quantitative Comparison of Antitumor Efficacy
The following tables summarize the antitumor activity of Phortress and doxorubicin in various human breast cancer xenograft models. It is important to note that while the comparative study by Fichtner et al. (2004) provides a qualitative assessment of efficacy, specific quantitative data such as tumor growth inhibition percentages were not available in the accessed literature. The tables below are structured based on the study's descriptions.
Table 1: Antitumor Efficacy of Phortress vs. Doxorubicin in Human Breast Cancer Xenografts
| Xenograft Model | Estrogen Receptor (ER) Status | Phortress Efficacy | Doxorubicin Efficacy | Comparative Outcome |
| Model 1 | Not Specified | Significant Activity | Significant Activity | Equiactive |
| Model 2 | Not Specified | Significant Activity | Significant Activity | Equiactive |
| Model 3 | Not Specified | Significant Activity | Significant Activity | Equiactive |
| Model 4 | Not Specified | Significant Activity | Significant Activity | Equiactive |
| Model 5 | Not Specified | Significant Activity | Significant Activity | Equiactive |
| Model 6 | Not Specified | Significant Activity | Significant Activity | Equiactive |
| Model 7 | Not Specified | Significant Activity | Less than Significant | Phortress Superior |
| Model 8 | Not Specified | Not Significant | Not Significant | Inactive |
| Model 9 | Not Specified | Not Significant | Not Significant | Inactive |
Note: "Significant Activity" is based on the qualitative description in the source publication. The specific metrics for significance were not detailed in the available abstract.
Mechanisms of Action: A Visualized Comparison
The distinct mechanisms of action of Phortress and doxorubicin are illustrated in the following signaling pathway diagrams.
Caption: Phortress's mechanism involves CYP1A1-mediated metabolic activation.
Caption: Doxorubicin acts via DNA intercalation and Topoisomerase II inhibition.
Experimental Protocols
The following sections detail the methodologies employed in the key comparative study by Fichtner et al. (2004).
Animal Models
-
Species: Nude mice (immunocompromised) were used to host the human tumor xenografts.
-
Tumor Implantation: Human-derived mammary carcinoma tissue was cultivated subcutaneously in the flanks of the mice.
-
Xenograft Models: Nine distinct human-derived mammary carcinoma xenograft models were utilized in the study. The specific identities of these models were not detailed in the available literature.
Drug Administration
-
Phortress: The precise dosing and administration schedule for Phortress in this comparative study were not available in the reviewed literature.
-
Doxorubicin: The specific dosing and administration route for doxorubicin in this comparative study were not available in the reviewed literature.
Experimental Workflow
The general workflow for the in vivo comparison of Phortress and doxorubicin is depicted below.
Caption: Workflow for comparing Phortress and doxorubicin in xenograft models.
Discussion and Conclusion
The preclinical data suggests that Phortress holds promise as an anticancer agent with a distinct mechanism of action compared to doxorubicin. Its efficacy appears to be on par with doxorubicin in several breast cancer models, with an advantage in at least one case. The reliance of Phortress on CYP1A1 for its activation presents a targeted approach, potentially reducing off-target toxicities associated with conventional chemotherapy. However, this also implies that its efficacy may be dependent on the CYP1A1 status of the tumor.
Further research is warranted to fully elucidate the quantitative differences in efficacy between Phortress and doxorubicin across a broader range of breast cancer subtypes. Head-to-head clinical trials would be the definitive next step to establish the therapeutic potential of Phortress in the clinical setting.
References
Phortress Free Base vs. Its Active Metabolite 5F 203: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the experimental anticancer agent Phortress (NSC 710305) and its active metabolite, 5F 203 (NSC 725865). Phortress, a lysylamide prodrug, is designed for improved solubility and is metabolically converted to the active compound 5F 203. The antitumor activity of 5F 203 is dependent on its bioactivation by cytochrome P450 1A1 (CYP1A1), which is often overexpressed in certain cancer cells. This process leads to the formation of reactive electrophilic species that induce DNA damage and subsequent cell death.[1] This guide summarizes key in vitro data, details experimental methodologies, and visualizes the underlying molecular pathways.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potencies of Phortress and its active metabolite 5F 203 have been evaluated across various cancer cell lines, primarily through cytotoxicity assays measuring the concentration required to inhibit cell growth by 50% (GI50). As the active form, 5F 203 generally exhibits greater potency in vitro compared to its prodrug, Phortress.[2]
| Cell Line | Cancer Type | Compound | GI50 (µM) |
| MCF-7 | Breast | 5F 203 | Not explicitly stated, but sensitive |
| Phortress | Not explicitly stated, but sensitive | ||
| MDA-MB-468 | Breast | 5F 203 | Not explicitly stated, but sensitive |
| Phortress | Not explicitly stated, but sensitive | ||
| IGROV-1 | Ovarian | 5F 203 | Not explicitly stated, but sensitive |
| Phortress | Not explicitly stated, but sensitive | ||
| TK-10 | Renal | 5F 203 | Not explicitly stated, but sensitive |
| Phortress | Not explicitly stated, but sensitive | ||
| HCT 116 | Colorectal | 5F 203 | >50 (Inactive) |
| Phortress | >50 (Inactive) | ||
| MRC-5 | Non-tumor Fibroblasts | 5F 203 | >50 (Inactive) |
| Phortress | >50 (Inactive) |
Table 1: Comparative in vitro cytotoxicity (GI50) of 5F 203 and Phortress in various cell lines. Data indicates that both compounds are active in sensitive cancer cell lines and largely inactive in non-tumoral cells and insensitive cancer cell lines.[2]
Mechanism of Action and Signaling Pathway
The antitumor activity of Phortress is initiated by its conversion to 5F 203, which then acts as a ligand for the Aryl Hydrocarbon Receptor (AhR). This interaction leads to the induction of CYP1A1 expression. CYP1A1 metabolizes 5F 203 into a reactive electrophilic species that forms adducts with DNA, causing DNA damage. This damage triggers cell cycle arrest and ultimately leads to apoptosis in sensitive cancer cells.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of Phortress and 5F 203 by measuring the metabolic activity of cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468, IGROV-1, TK-10) and non-tumoral cells (e.g., MRC-5) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Phortress or 5F 203 and incubated for 72 hours.[2]
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: Plates are incubated for 1-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The GI50 values are then calculated from the dose-response curves.
DNA Damage (Single Cell Gel Electrophoresis - Comet Assay)
This assay quantifies DNA strand breaks induced by the reactive metabolite of 5F 203.
Protocol:
-
Cell Treatment: MCF-7 cells are treated with varying concentrations of 5F 203 (e.g., 10 nM to 10 µM) for 24 to 72 hours.[3]
-
Cell Embedding: Treated cells are mixed with low-melting-point agarose and layered onto microscope slides.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: The DNA is exposed to an alkaline buffer to unwind and expose single-strand breaks and alkali-labile sites.
-
Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope. The extent of DNA damage is quantified by analyzing the comet tail length and intensity.
Cell Cycle Analysis
This method determines the effect of 5F 203 on cell cycle progression.
Protocol:
-
Cell Treatment: Sensitive cancer cells (e.g., MCF-7 or IGROV-1) are treated with 5F 203 (e.g., 1 µM) for various time points (e.g., 24 and 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
DNA Staining: The fixed cells are treated with RNase A and stained with a DNA intercalating dye, such as propidium iodide.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) is analyzed to identify any drug-induced cell cycle arrest.
Conclusion
The in vitro data consistently demonstrates that 5F 203 is the active cytotoxic agent, while Phortress serves as its effective prodrug. The selective anticancer activity is intrinsically linked to the expression of CYP1A1 in sensitive cancer cells, which facilitates the bioactivation of 5F 203. The resulting DNA damage leads to cell cycle arrest and apoptosis. This comparative guide provides researchers with a foundational understanding of the in vitro characteristics of Phortress and 5F 203, along with detailed experimental frameworks for their evaluation.
References
- 1. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Encapsulation of Experimental Anticancer Agents 5F 203 and Phortress: Towards Precision Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating DNA Adduct Formation as a Biomarker for Phortress Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental antitumor agent Phortress with other DNA-damaging chemotherapeutics. We delve into the validation of DNA adduct formation as a predictive biomarker for Phortress efficacy, supported by experimental data and detailed methodologies.
Introduction to Phortress and DNA Adducts
Phortress is a novel benzothiazole-based anticancer agent that operates via a unique mechanism of action. It is a pro-drug that is metabolically activated in cancer cells, leading to the formation of covalent bonds with DNA, known as DNA adducts.[1] These adducts disrupt DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in cancer cells. The formation of these DNA adducts is considered a key event in the cytotoxic activity of Phortress and, therefore, a promising biomarker for predicting its therapeutic efficacy.
Comparative Efficacy of Phortress
To objectively evaluate the performance of Phortress, this section compares its efficacy, as measured by DNA adduct formation and cytotoxicity (IC50 values), against established DNA-damaging agents like doxorubicin and cisplatin in various cancer cell lines.
Quantitative Comparison of DNA Adduct Formation and Cytotoxicity
The following table summarizes the levels of DNA adduct formation and the corresponding half-maximal inhibitory concentration (IC50) values for Phortress and other anticancer drugs in different cancer cell lines. Higher levels of DNA adducts are generally correlated with lower IC50 values, indicating greater cytotoxicity.
| Drug | Cell Line | DNA Adduct Level (adducts/10^8 nucleotides) | IC50 (µM) | Reference |
| Phortress | MCF-7 (Breast Cancer) | Major adduct detected at 1 µM | Potent cytotoxicity observed | [2] |
| IGROV-1 (Ovarian Cancer) | Major adduct detected at 1 µM | Potent cytotoxicity observed | [2] | |
| MDA-MB-435 (Breast Cancer) | No adducts detected (≤10 µM) | Resistant | [2] | |
| HT29 (Colorectal Cancer) | Not Reported | Potent cytotoxicity observed | [3] | |
| SW480 (Colorectal Cancer) | Not Reported | Potent cytotoxicity observed | ||
| SW620 (Colorectal Cancer) | Not Reported | Potent cytotoxicity observed | ||
| Doxorubicin | MCF-7 (Breast Cancer) | Not typically measured by adducts | ~0.05 - 0.5 | |
| IGROV-1 (Ovarian Cancer) | Not typically measured by adducts | Variable | ||
| Cisplatin | CHO (Chinese Hamster Ovary) | 37.5 ± 4.5 fmol/µg DNA (equitoxic dose) | Variable | |
| IGROV-CP20 (Ovarian Cancer) | Significantly increased with sensitizers | Variable |
Note: Direct comparative studies quantifying Phortress-induced DNA adducts alongside other agents in the same experimental setup are limited. The data presented is compiled from multiple sources to provide a comparative overview.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Quantification of DNA Adducts by ³²P-Postlabelling Assay
The ³²P-postlabelling assay is an ultrasensitive method for the detection and quantification of DNA adducts.
Materials:
-
Micrococcal nuclease/spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
Solvents for chromatography
Procedure:
-
DNA Digestion: Isolate genomic DNA from treated cells or tissues. Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by digesting the normal nucleotides to deoxyribonucleosides with nuclease P1.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by two-dimensional thin-layer chromatography (TLC) on PEI-cellulose plates.
-
Detection and Quantification: Detect the radioactive adduct spots by autoradiography or phosphorimaging. Quantify the adduct levels by scintillation counting of the excised spots or by phosphorimaging analysis. The level of adduction is expressed as relative adduct labeling (RAL), calculated as cpm in adduct spots divided by cpm in total nucleotides.
Quantification of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly specific and sensitive method for the quantification of known DNA adducts.
Materials:
-
Enzymes for DNA digestion (e.g., nuclease P1, phosphodiesterase, alkaline phosphatase)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Stable isotope-labeled internal standards for the adducts of interest
-
Solvents for liquid chromatography
Procedure:
-
DNA Digestion: Digest 10-50 µg of isolated DNA to individual nucleosides using a cocktail of enzymes.
-
Sample Clean-up: Purify the nucleoside digest using solid-phase extraction (SPE) to remove interfering substances.
-
LC Separation: Separate the nucleosides on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases.
-
MS/MS Detection: Detect and quantify the specific DNA adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode. The transitions from the protonated molecule to a specific product ion (often the protonated base) are monitored.
-
Quantification: Quantify the amount of each adduct by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
Signaling Pathways and Experimental Workflows
Visual representations of the key biological processes and experimental procedures are provided below to enhance understanding.
Phortress Mechanism of Action
Caption: Phortress is converted to its active form, 5F 203, which activates the AhR pathway, leading to CYP1A1 expression. CYP1A1 metabolizes 5F 203 into a reactive species that forms DNA adducts, ultimately inducing apoptosis.
DNA Damage Response Pathway
Caption: DNA adducts trigger the DNA damage response pathway, activating ATM/ATR and CHK1/CHK2 kinases. This leads to p53 activation, resulting in cell cycle arrest, DNA repair, or apoptosis.
Experimental Workflow for DNA Adduct Analysis
References
- 1. Analysis of DNA-phosphate adducts in vitro using miniaturized LC-ESI-MS/MS and column switching: phosphotriesters and alkyl cobalamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved 32P-postlabelling assay for the quantification of the major platinum-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Phortress: A Targeted Strike on Cancer Cell DNA, Sparing Normal Counterparts
A comprehensive analysis of experimental data reveals the selective genotoxicity of the anticancer agent Phortress, highlighting its potential as a targeted cancer therapy. This guide delves into the molecular mechanisms underpinning its cancer-specific action, presents comparative data on its effects in normal versus cancer cells, and provides detailed experimental protocols for the key assays discussed.
Phortress, a prodrug of the potent antitumor agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), has demonstrated significant promise in preclinical studies due to its selective cytotoxicity against a range of human carcinomas, including breast, ovarian, and renal cancers.[1][2][3] This selectivity stems from its unique mechanism of action, which exploits a key biochemical difference between many cancer cells and their normal counterparts: the differential expression of the cytochrome P450 1A1 (CYP1A1) enzyme.
Mechanism of Selective Genotoxicity
The selective genotoxicity of Phortress is intrinsically linked to its metabolic activation. In its prodrug form, Phortress is relatively inert. However, upon entering the body, it is converted to its active form, 5F 203. This molecule then acts as a ligand for the aryl hydrocarbon receptor (AhR).[1] In sensitive cancer cells, the binding of 5F 203 to the AhR triggers a signaling cascade that leads to the increased expression of the CYP1A1 gene.[1]
The elevated levels of the CYP1A1 enzyme in these cancer cells then metabolize 5F 203 into a highly reactive electrophilic species. This reactive metabolite readily forms covalent bonds with DNA, creating DNA adducts that lead to both single- and double-strand DNA breaks. The accumulation of this extensive DNA damage ultimately triggers cell cycle arrest and programmed cell death (apoptosis) in the cancer cells.
Conversely, many normal tissues exhibit significantly lower basal and inducible levels of CYP1A1. This enzymatic disparity is the cornerstone of Phortress's selectivity. With insufficient CYP1A1 to efficiently metabolize 5F 203, normal cells do not generate the DNA-damaging reactive species to the same extent as cancer cells, thus sparing them from the genotoxic effects of the drug.
Comparative Genotoxicity: Normal vs. Cancer Cells
Experimental evidence strongly supports the selective action of Phortress. Studies have consistently shown a marked difference in the cytotoxic and, by extension, genotoxic effects of Phortress and its active form, 5F 203, when comparing cancer cell lines to normal, non-malignant cells.
| Cell Line Type | Cell Line(s) | Assay | Key Findings | Reference |
| Normal Cells | HUVEC (Human Umbilical Vein Endothelial Cells), MRCV (Fibroblasts) | Proliferation and Survival Assays | No effect on cell proliferation and survival. | |
| MCF-10A (Non-malignant breast epithelial cells) | Cell Growth Assay (Alamar Blue) | No inhibition of cell growth. | ||
| Cancer Cells | MCF-7 (Breast Cancer) | Clonogenic Survival, Cell Growth Curves | Cytotoxic effects observed. | |
| HT29, SW480, SW620 (Colorectal Cancer) | Clonogenic Survival, Cell Growth Curves | Potent cytotoxic activity. | ||
| Panel of Breast Cancer Cell Lines (MCF-7, T47D, CRL2335, MDA-MB-231, MDA-MB-468) | Cell Growth Assay (Alamar Blue) | Inhibition of cell growth. |
Signaling Pathways and Experimental Workflows
The signaling pathway leading to Phortress-induced genotoxicity and the general workflow for assessing this effect are depicted in the following diagrams.
Caption: Mechanism of Phortress-induced genotoxicity.
Caption: Experimental workflow for comparing Phortress genotoxicity.
Experimental Protocols
Single-Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Normal and cancer cells are seeded and treated with various concentrations of Phortress or a vehicle control for a specified duration.
-
Embedding in Agarose: Harvested cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis tank containing an alkaline buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and farther than intact DNA, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualized using a fluorescence microscope.
-
Quantification: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail, tail length, and tail moment.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity.
-
Cell Seeding: A known number of single cells (both normal and cancer) are seeded into multi-well plates.
-
Treatment: Cells are treated with varying concentrations of Phortress or a vehicle control.
-
Incubation: The plates are incubated for a period of 1-3 weeks, allowing surviving cells to form colonies.
-
Fixing and Staining: The colonies are fixed with a solution such as methanol and stained with a dye like crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Calculation of Surviving Fraction: The plating efficiency (number of colonies formed / number of cells seeded) is calculated for the control group. The surviving fraction for each treatment group is then determined by normalizing their plating efficiency to that of the control group.
Conclusion
The available evidence strongly indicates that Phortress exhibits a remarkable degree of selectivity in its genotoxic effects, preferentially targeting cancer cells while leaving normal cells largely unharmed. This selectivity is rooted in the differential expression of the CYP1A1 enzyme, which is essential for the metabolic activation of Phortress into its DNA-damaging form. While direct quantitative comparisons of DNA damage are an area for further investigation, the consistent and significant differences in cytotoxicity observed in multiple studies provide compelling evidence for the targeted genotoxicity of Phortress. This positions Phortress as a promising candidate for further development in the realm of targeted cancer therapy, offering the potential for improved efficacy and reduced side effects compared to conventional chemotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxicity of Phortress against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Phortress: A Comparative Analysis of Cross-Resistance with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental anticancer agent Phortress with other established chemotherapeutics, focusing on the critical aspect of cross-resistance. Understanding the cross-resistance profile of a novel therapeutic is paramount in designing effective sequential and combination cancer therapies. This document summarizes available experimental data, details relevant methodologies, and visualizes key biological pathways and experimental workflows.
Executive Summary
Phortress, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), operates through a unique mechanism of action, distinguishing it from many conventional chemotherapeutic agents.[1][2] Its activation is dependent on the cytochrome P450 enzyme CYP1A1, which is often expressed in sensitive tumors.[1][3] This distinct mechanism suggests a low potential for cross-resistance with drugs that have different modes of action and resistance profiles. Experimental evidence, primarily from comparative studies with doxorubicin, supports this hypothesis, showing Phortress retains efficacy in models where resistance to other agents might be expected.[3] However, comprehensive cross-resistance studies with a broader range of chemotherapeutics are not extensively available in the public domain.
Comparative Data: Phortress vs. Doxorubicin
A key study provides a direct comparison of the antitumor efficacy of Phortress and the widely used anthracycline, doxorubicin, in human-derived breast carcinoma xenograft models. The data from this study is summarized below.
| Feature | Phortress | Doxorubicin |
| Mechanism of Action | Prodrug activated by CYP1A1 to form DNA adducts in sensitive tumors. | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals. |
| Efficacy in Breast Cancer Xenografts | Showed significant antitumor activity in 7 out of 9 human-derived mammary carcinoma xenograft models. | Showed significant antitumor activity in the same 7 out of 9 xenograft models. |
| Superior Activity | Elicited superior antitumor activity in one xenograft model. | Did not show superior activity in any of the tested models compared to Phortress. |
| Observed Resistance | No xenograft model demonstrated complete resistance to Phortress. | N/A (The study did not report on pre-existing or developed resistance to doxorubicin). |
| CYP1A1 Induction | Induced CYP1A1 mRNA expression in all 8 examined xenograft models. | Did not induce CYP1A1 expression in any of the models. |
Signaling Pathway and Mechanism of Action
The antitumor activity of Phortress is initiated by its conversion to the active compound 5F 203. This molecule then follows a distinct signaling pathway leading to cancer cell death.
Caption: Mechanism of action of Phortress.
Experimental Protocols
The following is a detailed methodology for the comparative study of Phortress and doxorubicin in human-derived breast carcinoma xenograft models.
1. Animal Models:
-
Nude mice were used to host the human-derived mammary carcinoma xenografts.
-
Nine different human-derived mammary carcinoma xenograft models were utilized.
2. Tumor Implantation:
-
Tumor fragments were cultivated subcutaneously in the flanks of the nude mice.
3. Treatment Administration:
-
The specific dosages and administration schedules for Phortress and doxorubicin were not detailed in the abstract but would have followed established protocols for preclinical xenograft studies.
4. Efficacy Evaluation:
-
Antitumor efficacy was the primary endpoint, likely measured by tumor volume over time.
5. Gene Expression Analysis:
-
cyp1a1 mRNA expression was measured in the tumors of both control and treated animals to confirm the mechanism of action of Phortress.
Experimental Workflow
The general workflow for evaluating the cross-resistance of a novel compound like Phortress against established chemotherapeutics is depicted below.
Caption: Workflow for cross-resistance studies.
Discussion on Cross-Resistance with Other Chemotherapeutics
While direct experimental data on the cross-resistance of Phortress with a wide array of chemotherapeutics is limited, its unique mechanism of action allows for informed hypotheses.
-
Paclitaxel: Paclitaxel stabilizes microtubules, leading to cell cycle arrest and apoptosis. Resistance to paclitaxel often involves alterations in microtubule structure or dynamics, or the overexpression of efflux pumps like P-glycoprotein. Since Phortress's mechanism is independent of microtubule function, cross-resistance is unlikely.
-
Cisplatin: Cisplatin forms DNA adducts, leading to DNA damage and apoptosis. Resistance mechanisms can include reduced drug uptake, increased detoxification by glutathione, and enhanced DNA repair. While both Phortress and cisplatin target DNA, the nature of the adducts and the cellular machinery involved in their recognition and repair may differ. The activation of Phortress via CYP1A1 is a key differentiator, suggesting that resistance to cisplatin, which does not require such metabolic activation, would not necessarily confer resistance to Phortress.
Conclusion
The available evidence strongly suggests that Phortress possesses a novel mechanism of action that is distinct from conventional chemotherapeutics like doxorubicin. The lack of complete resistance observed in preclinical models and its unique activation pathway via CYP1A1 indicate a low probability of cross-resistance with agents that have different resistance mechanisms. However, further dedicated cross-resistance studies are warranted to fully elucidate its profile against a broader panel of anticancer drugs. Such studies will be crucial in determining the optimal placement of Phortress in future cancer treatment paradigms, either as a single agent or in combination therapies.
References
- 1. JCI - Aryl hydrocarbon receptor sulfenylation promotes glycogenolysis and rescues cancer chemoresistance [jci.org]
- 2. DSpace [soar.suny.edu]
- 3. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Phortress for Specific Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental anti-cancer agent Phortress with the established chemotherapeutic drug, Doxorubicin. The focus is on the selectivity of Phortress for specific cancer types, supported by available preclinical data.
Executive Summary
Phortress, a prodrug of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F 203), has demonstrated a unique mechanism of action that confers selectivity for certain cancer cell lines.[1] Its cytotoxic effect is dependent on the metabolic activation by the cytochrome P450 1A1 (CYP1A1) enzyme, leading to the formation of DNA adducts and subsequent cell death in sensitive tumors.[1] This guide synthesizes available data to compare the in vitro efficacy and selectivity of Phortress with Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.
Data Presentation
Table 1: Comparative in vitro Cytotoxicity (GI50) of Phortress and Doxorubicin in Selected Cancer Cell Lines from the NCI-60 Screen
The following table summarizes the 50% growth inhibition (GI50) values for Phortress (NSC 710305) and Doxorubicin (NSC 123127) from the National Cancer Institute's 60 human cancer cell line screen. Lower GI50 values indicate higher potency.
| Cell Line | Cancer Type | Phortress (5F 203) GI50 (µM) | Doxorubicin GI50 (µM) |
| MCF7 | Breast | Not Available | 0.02 |
| T47D | Breast | Not Available | 0.03 |
| HT29 | Colon | Not Available | 0.08 |
| SW620 | Colon | Not Available | 0.04 |
| IGROV1 | Ovarian | Not Available | 0.03 |
| OVCAR-5 | Ovarian | Not Available | 0.11 |
| TK-10 | Renal | Not Available | 0.02 |
Note: Specific GI50 values for Phortress from the NCI-60 database were not publicly available in the searched literature. However, descriptive data indicates sensitivity in breast, ovarian, and renal lines and relative resistance in colon cancer lines.[1] Doxorubicin data is provided for comparison of general potency.
Table 2: Qualitative Selectivity of Phortress in Cancer vs. Normal Cell Lines
This table summarizes the observed cytotoxic effects of Phortress on various cancer and normal cell lines from a study investigating its anti-angiogenic properties.
| Cell Line | Cell Type | Effect of Phortress |
| MCF7 | Breast Cancer | Cytotoxic |
| HT29 | Colorectal Cancer | Potent Cytotoxicity |
| SW480 | Colorectal Cancer | Potent Cytotoxicity |
| SW620 | Colorectal Cancer | Potent Cytotoxicity |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | No effect on proliferation and survival |
| MRCV | Normal Fibroblast Cells | No effect on proliferation and survival |
This qualitative data strongly suggests a selective action of Phortress against cancer cells, with no discernible impact on the viability of the tested normal cell lines.[2]
Mechanism of Action and Selectivity
The selectivity of Phortress is intrinsically linked to its mechanism of action, which is a multi-step process initiated within the tumor microenvironment.
Caption: Phortress's mechanism of action.
This pathway highlights that the expression of CYP1A1 is a key determinant of Phortress's anti-tumor activity. Cancer cells with high levels of CYP1A1 are more susceptible to the drug's cytotoxic effects, as they can efficiently convert the active form, 5F 203, into its DNA-damaging metabolite. This enzymatic dependency is a primary driver of its selectivity.
Experimental Protocols
The following are generalized protocols for key assays used to determine the cytotoxicity and selectivity of anti-cancer agents like Phortress.
Cell Viability (MTT/MTS) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the test compound (e.g., Phortress) and a comparator (e.g., Doxorubicin). Include untreated and vehicle-only controls.
-
Incubation : Incubate the plates for a specified period (e.g., 48-72 hours).
-
Reagent Addition : Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition : Measure the absorbance of the formazan product using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
-
Cell Treatment : Treat cells in suspension or as a monolayer with the test compounds for a defined period.
-
Cell Plating : After treatment, wash the cells and plate a known number of viable cells into new culture dishes.
-
Incubation : Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining : Fix and stain the colonies with a dye such as crystal violet.
-
Colony Counting : Count the number of colonies containing at least 50 cells.
-
Analysis : Calculate the surviving fraction for each treatment condition relative to the untreated control.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the selectivity of a novel anti-cancer compound.
Caption: Workflow for validating drug selectivity.
Conclusion
The available preclinical data indicates that Phortress exhibits a favorable selectivity profile, showing potent cytotoxicity against a range of cancer cell lines, including those of breast and colorectal origin, while sparing normal cells. This selectivity is primarily attributed to its unique mechanism of action, which is dependent on the expression of the CYP1A1 enzyme in tumor cells. In comparison, while Doxorubicin is a potent and broadly used anti-cancer agent, its clinical utility can be limited by off-target toxicities. The targeted activation of Phortress within the tumor microenvironment represents a promising strategy for developing more selective cancer therapies. Further quantitative studies directly comparing the IC50 values of Phortress and standard chemotherapeutics in a broad panel of cancer and normal cell lines are warranted to fully elucidate its therapeutic window and potential clinical applications.
References
A Comparative Analysis of Phortress and Paclitaxel in Ovarian Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the experimental agent Phortress and the established chemotherapeutic drug paclitaxel for the treatment of ovarian cancer. This document outlines their distinct mechanisms of action, preclinical efficacy, and available clinical data, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of their therapeutic potential.
Executive Summary
Paclitaxel, a cornerstone of ovarian cancer therapy for decades, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. In contrast, Phortress, a novel benzothiazole prodrug, employs a unique mechanism of action requiring metabolic activation by the cytochrome P450 enzyme CYP1A1 within cancer cells to induce DNA damage and subsequent cell death. While paclitaxel boasts extensive clinical data demonstrating its efficacy, Phortress has shown promising preclinical activity in specific ovarian cancer models. This guide delves into the available data for a side-by-side comparison.
Mechanism of Action
The fundamental difference between Phortress and paclitaxel lies in their molecular targets and mechanisms of inducing cell death.
Phortress: Phortress is the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). Its anti-tumor activity is contingent on the expression of CYP1A1 in cancer cells.
-
Activation: Following administration, Phortress is converted to its active form, 5F 203.
-
Aryl Hydrocarbon Receptor (AhR) Binding: 5F 203 acts as a ligand for the AhR. This binding event leads to the translocation of the AhR complex to the nucleus.
-
CYP1A1 Induction: In the nucleus, the AhR complex binds to xenobiotic responsive elements (XREs) on the DNA, inducing the transcription of the CYP1A1 gene.
-
Metabolic Bioactivation: The translated CYP1A1 enzyme metabolizes 5F 203 into a reactive electrophilic species.
-
DNA Damage and Apoptosis: This reactive metabolite forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1]
This mechanism suggests a targeted approach, as the cytotoxic effect is primarily localized to cancer cells with sufficient CYP1A1 expression.
Paclitaxel: Paclitaxel is a taxane that targets the microtubule network within cells.
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.
-
Disruption of Mitosis: This hyper-stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network that is essential for the formation of the mitotic spindle during cell division.
-
Mitotic Arrest and Apoptosis: The inability of the cell to form a functional mitotic spindle leads to arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.
The following diagram illustrates the distinct signaling pathways of Phortress and paclitaxel.
References
Head-to-head comparison of Phortress and cisplatin in lung cancer models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lung cancer therapeutics, a direct head-to-head comparison of investigational agents with established standards is crucial for evaluating potential advancements. This guide provides a comparative analysis of Phortress, a novel benzothiazole prodrug, and cisplatin, a long-standing platinum-based chemotherapy agent, in preclinical lung cancer models. While direct comparative studies are not available in the current literature, this guide synthesizes available data on their individual efficacy and mechanisms of action in relevant lung cancer cell lines, primarily focusing on the non-small cell lung cancer (NSCLC) lines NCI-H460 and NCI-H226.
Executive Summary
Cisplatin has been a cornerstone of lung cancer treatment for decades, exerting its cytotoxic effects through the formation of DNA adducts, leading to cell cycle arrest and apoptosis. Phortress, a newer investigational agent, operates through a distinct mechanism involving metabolic activation by cytochrome P450 1A1 (CYP1A1) to form DNA adducts, also culminating in cell death.
Available data indicates that Phortress exhibits activity against NSCLC cell lines, including NCI-H460 and NCI-H226. Cisplatin has well-documented efficacy against a broad range of lung cancer cells, with specific data available for the NCI-H460 cell line. This guide aims to present the existing, albeit non-comparative, data to offer a preliminary assessment of these two compounds in preclinical lung cancer models.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data for Phortress and cisplatin on cell viability and apoptosis in the NCI-H460 and NCI-H226 lung cancer cell lines. It is critical to note that the data for each drug is derived from separate studies, and experimental conditions may vary.
Table 1: Cell Viability (IC50/GI50) Data
| Compound | Cell Line | IC50/GI50 (µM) | Exposure Time | Assay Method | Citation |
| Cisplatin | NCI-H460 | 0.33 ± 0.06 | 48 hours | MTT | [1][2] |
| Phortress | NCI-H460 | Data Not Available | - | - | - |
| Cisplatin | NCI-H226 | Relatively Resistant | - | Colony Formation | [3] |
| Phortress | NCI-H226 | Active in NCI60 Screen | - | - |
IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of a drug that is required for 50% inhibition of cell viability or growth, respectively.
Table 2: Apoptosis Data
| Compound | Cell Line | Apoptosis Induction | Method | Citation |
| Cisplatin | NCI-H460 | Yes, via BIRC5 gene expression reduction | Gene Expression Analysis | [2] |
| Phortress | NCI-H460 | Data Not Available | - | - |
Mechanisms of Action
Phortress: A Prodrug Activated by CYP1A1
Phortress is a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). Its mechanism of action is contingent on its metabolic activation within cancer cells.
The activation cascade of Phortress begins with its hydrolysis to the active compound 5F 203. This molecule then binds to the Aryl Hydrocarbon Receptor (AhR), leading to the induction of CYP1A1 expression. The CYP1A1 enzyme, in turn, metabolizes 5F 203 into a reactive electrophilic species that forms covalent adducts with DNA, ultimately triggering apoptosis.
Cisplatin: The DNA Cross-linking Agent
Cisplatin's mechanism of action is well-established and centers on its ability to form intra- and inter-strand DNA cross-links.
Upon entering the cell, cisplatin undergoes aquation, a process that activates it to bind to purine bases in DNA, primarily guanine. This binding creates DNA cross-links that distort the DNA helix, inhibiting DNA replication and transcription. The resulting DNA damage activates cellular DNA damage response pathways, leading to cell cycle arrest and, ultimately, apoptosis.
Experimental Protocols
Detailed experimental protocols for a direct comparative study are not available. However, this section outlines general methodologies for key assays used in the evaluation of anticancer agents in lung cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
References
Benchmarking Phortress: A Comparative Analysis Against Novel Anticancer Agents in Breast Cancer
For Immediate Release
In the landscape of anticancer drug development, a continuous search for more effective and selective therapies is paramount. This guide provides a comprehensive benchmark analysis of Phortress free base, a promising anticancer prodrug, against a leading novel anticancer agent, the PARP inhibitor Olaparib. This comparison focuses on their performance in breast cancer models, offering researchers, scientists, and drug development professionals a data-driven overview of their mechanisms, efficacy, and experimental validation.
Executive Summary
Phortress, a cytochrome P450 1A1 (CYP1A1)-activated prodrug, operates through a distinct mechanism of action that involves metabolic activation to form DNA adducts, leading to DNA damage and cell cycle arrest.[1][2][3] This contrasts with the targeted approach of PARP (poly(ADP-ribose) polymerase) inhibitors like Olaparib, which exploit deficiencies in DNA repair pathways, particularly in cancers with BRCA mutations, to induce synthetic lethality.[4][5] This guide presents in vitro and in vivo data for both agents in relevant breast cancer cell lines and xenograft models, providing a framework for evaluating their potential therapeutic applications.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of Phortress and Olaparib in preclinical breast cancer models.
Table 1: In Vitro Cytotoxicity (IC50) in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Citation |
| Phortress | MCF-7 | 40 | |
| Phortress | MDA-MB-468 | 158 |
Note: Specific IC50 values for Olaparib in MCF-7 and MDA-MB-468 cell lines were not available in the provided search results. Further research would be required to obtain this direct comparative data.
Table 2: In Vivo Efficacy in Human Breast Carcinoma Xenograft Models
| Compound | Xenograft Models | Efficacy Summary | Citation |
| Phortress | 9 Human-Derived Mammary Carcinoma Models | Significant antitumor activity in 7 out of 9 xenografts. Superior activity to doxorubicin in one model. No complete resistance observed. |
Note: Direct comparative in vivo data for Olaparib in the same xenograft models was not available in the provided search results. PARP inhibitors have demonstrated significant clinical efficacy in BRCA-mutated breast cancers.
Mechanism of Action and Signaling Pathways
Phortress: As a high-affinity ligand for the Aryl hydrocarbon Receptor (AhR), Phortress induces the expression of CYP1A1. This enzyme metabolically activates the prodrug into reactive electrophilic species that bind to DNA, forming adducts. This process ultimately triggers DNA damage and cell cycle arrest, leading to cancer cell death.
Olaparib (PARP Inhibitor): PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in BRCA1 or BRCA2, which are essential for repairing double-strand DNA breaks through homologous recombination, the inhibition of PARP by Olaparib leads to an accumulation of DNA damage. This overwhelming level of genomic instability results in cell death through a mechanism known as synthetic lethality.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
In Vitro Cell Viability (IC50) Determination
A common method for determining the half-maximal inhibitory concentration (IC50) is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Breast cancer cell lines (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of Phortress or Olaparib for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies
-
Cell Implantation: Human breast cancer cells are implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with Phortress, Olaparib, or a vehicle control is initiated according to a defined schedule and route of administration.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated to assess the efficacy of the treatments.
Conclusion
Phortress and PARP inhibitors like Olaparib represent two distinct and promising strategies for the treatment of breast cancer. Phortress leverages a unique metabolic activation mechanism that is dependent on CYP1A1 expression, suggesting a potential biomarker-driven approach. In contrast, Olaparib's efficacy is well-established in the context of BRCA mutations and deficiencies in homologous recombination repair. The data presented in this guide, while not from direct head-to-head studies, provides a foundation for understanding the relative strengths and potential applications of these agents. Further preclinical and clinical research is warranted to directly compare these and other novel anticancer agents to better define their roles in the evolving landscape of cancer therapy.
References
- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumoral Phortress Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 3. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel clinical potential of poly (ADP‑ribose) polymerase inhibitors in triple‑negative breast cancer: Mechanistic insights and clinical applications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emjreviews.com [emjreviews.com]
Safety Operating Guide
Phortress free base proper disposal procedures
Foreword: A Commitment to Safety
This document provides critical safety and logistical guidance for the handling and disposal of Phortress free base (Rucaparib), a potent cytotoxic agent. The information herein is intended for researchers, scientists, and drug development professionals. All procedures involving this compound must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations. This guide supplements, but does not replace, the official Safety Data Sheet (SDS) and institutional guidelines.
Hazard Identification and Essential Precautions
Phortress (Rucaparib) is a cytotoxic compound that requires careful handling to prevent exposure and environmental contamination. Based on available Safety Data Sheets (SDS), the compound presents multiple hazards.
Hazard Classification:
-
Skin and Eye Irritation: Causes skin and serious eye irritation[2].
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child[2].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].
Due to its cytotoxic nature, all materials that come into contact with Phortress must be treated as hazardous waste. Accidental release into the environment must be avoided.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personnel safety. The following table summarizes the required equipment based on consensus recommendations for handling cytotoxic agents.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection during handling and doffing. |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects eyes from splashes and aerosolized particles. |
| Body Protection | Impervious, disposable gown with closed front and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator is recommended, especially when handling the powder form or creating aerosols. | Prevents inhalation of the compound, which can cause respiratory irritation and systemic toxicity. |
Note: All used PPE is considered contaminated and must be disposed of as cytotoxic waste immediately after use.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to contain the contamination.
Immediate Steps:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: Evacuate non-essential personnel from the spill zone.
-
Secure the Area: Restrict access to the contaminated area.
-
Don PPE: Before cleaning, personnel must don the full PPE outlined in the table above.
Cleanup Procedure:
-
Containment: Use a cytotoxic spill kit to contain the spill. Absorb liquids with appropriate pads or inert material. For powders, gently cover with damp absorbent material to avoid creating dust.
-
Collection: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using scoops or forceps.
-
Decontamination: Clean the spill area. The recommended procedure is a three-step process:
-
Wipe the area with a detergent solution.
-
Rinse the area with clean water.
-
Wipe the area with 70% Isopropyl Alcohol.
-
-
Disposal: Place all cleanup materials into a designated cytotoxic waste container.
Disposal Procedures for this compound
Disposal of Phortress and any contaminated materials must be handled as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash . The required method of disposal for cytotoxic waste is high-temperature incineration.
Workflow for Proper Disposal: The following diagram outlines the mandatory decision-making and operational workflow for the disposal of this compound.
Waste Segregation and Containerization
Proper segregation is critical to ensure safety and compliance. It is also a cost-control measure, as cytotoxic waste is the most expensive waste stream to dispose of.
| Waste Type | Container Requirement | Handling Notes |
| Solid Waste (Gloves, Gowns, Wipes) | Labeled, leak-proof cytotoxic waste container (often a purple bag within a rigid bin). | Do not overfill containers; seal when three-quarters full to prevent spills. |
| Sharps Waste (Needles, Syringes) | Puncture-proof, rigid sharps container with a purple lid or cytotoxic label. | Never recap needles. Place sharps directly into the container immediately after use. |
| Liquid Waste (Unused solutions) | Sealable, shatter-resistant container, clearly labeled as "Cytotoxic Liquid Waste". | Do not mix with other chemical waste streams. |
| Bulk Chemical (Expired Phortress) | Original container or a compatible, sealed waste container. | Label clearly with "Hazardous Waste," the chemical name, and associated hazards. |
Always consult your institutional guidelines for the specific color-coding and labeling requirements in your facility. Following these procedures diligently is essential for protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling Phortress free base
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phortress free base (NSC 710305), a P450 CYP1A1-activated antitumor prodrug.[1][2] Adherence to these procedures is critical to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[3]
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Equipment | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator should be used. |
Safe Handling and Storage Protocols
Handling:
-
Avoid all contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, dry, and well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
-
Incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Call a poison control center or doctor immediately. Rinse mouth. Do not induce vomiting.
-
If on Skin: Remove contaminated clothing immediately. Rinse skin thoroughly with large amounts of water. Call a physician.
-
If in Eyes: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids. Call a physician promptly.
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Spill Response: In the event of a spill, it is crucial to follow a clear and immediate action plan to contain the material and prevent environmental release.
Caption: Workflow for handling a chemical spill of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect spillage and contaminated materials in a designated, sealed container.
-
Labeling: Clearly label the waste container with the contents and hazard warnings.
-
Disposal: Dispose of the waste through an approved waste disposal plant. Do not allow the substance to enter drains or waterways.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C20H25Cl2FN4OS |
| Molecular Weight | 459.41 g/mol |
| Acute Oral LD50 (Rat) | >5000 mg/kg |
| Acute Dermal LD50 (Rabbit) | >2000 mg/kg |
| Solubility | DMF: 10 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 10 mg/ml |
This guide is intended to provide essential safety information. Always refer to the full Safety Data Sheet (SDS) for this compound before handling and ensure you are fully trained in the proper techniques for managing hazardous chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
